4-(2-Thiazolyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNRJZLHXKIISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001708 | |
| Record name | 4-(1,3-Thiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81015-49-8 | |
| Record name | 81015-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,3-Thiazol-2-yl)phenol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-thiazol-2-yl)phenol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Thiazolyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Thiazolyl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous pharmacologically active compounds, while the phenol group provides a versatile handle for further chemical modification and imparts important physicochemical properties.[1][2] This document details two primary synthetic routes: the classical Hantzsch thiazole synthesis and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. For each method, we explain the underlying chemical principles, provide detailed step-by-step protocols, and discuss the rationale behind experimental choices. Furthermore, this guide outlines a complete workflow for the structural confirmation and purity assessment of the final product using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography. All data is presented with an emphasis on reproducibility and validation, ensuring this document serves as a reliable resource for researchers in the field.
Introduction: The Significance of the this compound Scaffold
The fusion of a thiazole ring with a phenol moiety creates the this compound scaffold, a structure that has garnered considerable attention in drug discovery. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3] The phenol group, on the other hand, is a well-known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets and serves as a key site for metabolic transformations. The combination of these two privileged substructures makes this compound and its derivatives promising candidates for the development of novel therapeutic agents.[4]
This guide is designed to equip researchers with the practical knowledge required to synthesize and unequivocally characterize this important molecule, thereby facilitating its application in advanced research and development projects.
Synthetic Methodologies: Pathways to this compound
The construction of the this compound molecule can be approached through several synthetic strategies. We will focus on two robust and widely applicable methods: the Hantzsch synthesis, a foundational method for thiazole ring formation, and the Suzuki-Miyaura coupling, a powerful tool for carbon-carbon bond formation.
Method 1: Hantzsch Thiazole Synthesis
First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone of thiazole synthesis.[5] The core principle involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, this translates to the reaction of a 2-halo-1-(4-hydroxyphenyl)ethanone with thioformamide.
Causality of Experimental Choices:
-
α-Haloketone (2-bromo-1-(4-hydroxyphenyl)ethanone): This reactant provides the C4 and C5 atoms of the thiazole ring and the attached hydroxyphenyl group. The bromine atom serves as a leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.
-
Thioamide (Thioformamide): This reactant supplies the sulfur, nitrogen, and C2 atoms of the thiazole ring.
-
Solvent (Ethanol/Methanol): Protic solvents like ethanol are typically used to solubilize the reactants and facilitate the proton transfer steps in the mechanism.
-
Heat: The reaction generally requires heating to overcome the activation energy for the cyclization and dehydration steps.
The mechanism proceeds through an initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-hydroxyphenyl)ethanone in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioformamide.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6]
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide.[7] To synthesize this compound, this involves coupling 2-bromothiazole with 4-hydroxyphenylboronic acid.
Causality of Experimental Choices:
-
Organohalide (2-Bromothiazole): Provides the thiazole ring component. Bromides are often a good balance of reactivity and stability.
-
Organoboron (4-Hydroxyphenylboronic Acid): Provides the 4-hydroxyphenyl group. Boronic acids are generally stable, commercially available, and have low toxicity.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
-
Base (e.g., K₂CO₃, Na₂CO₃): Essential for the transmetalation step, activating the boronic acid and facilitating the transfer of the organic group to the palladium center.
-
Solvent (e.g., Toluene/Water or Dioxane/Water): A two-phase solvent system is often used to dissolve both the organic-soluble and water-soluble components (reactants and base).
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
-
Inert Atmosphere: To a Schlenk flask, add 4-hydroxyphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) under an inert atmosphere (Argon or Nitrogen).
-
Addition of Reactants and Solvent: Add a degassed mixture of toluene and water (e.g., 4:1 ratio). To this suspension, add 2-bromothiazole (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.[8]
Comparison of Synthetic Routes
| Feature | Hantzsch Synthesis | Suzuki-Miyaura Coupling |
| Bond Formed | C-N and C-S bonds (Ring formation) | C-C bond (Aryl-Aryl coupling) |
| Starting Materials | α-haloketones, thioamides | Organohalides, organoborons |
| Advantages | Convergent, classic, good for building the core heterocycle | High functional group tolerance, mild conditions, reliable |
| Disadvantages | Starting materials can be unstable or require synthesis | Requires pre-functionalized starting materials, catalyst cost |
| Typical Yields | Moderate to good | Good to excellent[8] |
Structural Characterization Workflow
Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures an unambiguous structural assignment.
Caption: Standard workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on both the phenol and thiazole rings, as well as a characteristic broad singlet for the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.[4][6]
-
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts will differentiate between the carbons of the two aromatic rings and the thiazole ring carbons.[3][4]
Table of Expected NMR Data (in DMSO-d₆) [9]
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenolic -OH | ~9.5-10.0 (broad s, 1H) | - |
| Thiazole H-4 | ~7.3-7.5 (d, 1H) | ~110-115 |
| Thiazole H-5 | ~7.0-7.2 (d, 1H) | ~138-142 |
| Phenyl H (ortho to OH) | ~6.8-7.0 (d, 2H) | ~115-117 |
| Phenyl H (ortho to Thiazole) | ~7.7-7.9 (d, 2H) | ~128-130 |
| Phenyl C-OH | - | ~158-162 |
| Phenyl C-Thiazole | - | ~125-128 |
| Thiazole C-2 | - | ~165-170 |
Note: Exact chemical shifts can vary based on solvent and concentration. Coupling constants (J values) for the doublets will be in the typical range for ortho-coupling (~7-9 Hz).[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, which provides strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[3]
-
Expected Molecular Ion Peak [M+H]⁺: For C₉H₇NOS, the expected monoisotopic mass is approximately 177.0248. In ESI-MS, a prominent peak at m/z ≈ 178.0326 corresponding to the protonated molecule [M+H]⁺ should be observed.[11]
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, further confirming the structure.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4]
Table of Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Phenol) | 3200-3500 | Broad, strong stretch |
| C-H (Aromatic) | 3000-3100 | Sharp, medium stretch |
| C=N (Thiazole) | 1580-1620 | Medium stretch |
| C=C (Aromatic) | 1450-1600 | Medium to strong stretches |
| C-O (Phenol) | 1200-1260 | Strong stretch |
X-ray Crystallography
If a suitable single crystal of the synthesized compound can be grown, X-ray crystallography provides the ultimate structural proof.[14] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming connectivity, stereochemistry (if applicable), and intermolecular interactions.[15]
Conclusion
This guide has detailed two reliable and effective methodologies—the Hantzsch synthesis and the Suzuki-Miyaura coupling—for the preparation of this compound. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. Furthermore, we have presented a comprehensive and systematic workflow for the analytical characterization of the final product. By employing a combination of NMR, MS, and IR spectroscopy, researchers can confidently verify the structure and purity of their synthesized material, paving the way for its use in drug development and other advanced scientific applications.
References
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]
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PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]
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Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
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ResearchGate. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]
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Syguda, A., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. MDPI. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Bîcu, E., et al. (2021). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. [Link]
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RSC Publishing. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl) thiazole. Retrieved from [Link]
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SpectraBase. (n.d.). 4-methoxy-2-[(2-thiazolyl)azo]phenol. Retrieved from [Link]
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Ghiurau, M., et al. (2019). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. [Link]
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PubChem. (n.d.). 4-(2-(2-Thiazolyl)diazenyl)phenol. Retrieved from [Link]
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RSC Publishing. (2021). Programmed synthesis of arylthiazoles through sequential C–H couplings. Retrieved from [Link]
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PubMed. (2012). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
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SpectraBase. (n.d.). phenol, 4-[[4-(4-pyridinyl)-2-thiazolyl]amino]-. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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W. P. J. Findlay, & G. M. L. Patterson. (2000). Review: X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology. [Link]
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Flippen-Anderson, J. L., & Gilardi, R. D. (2006). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]
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PubChem. (n.d.). 4-(2,4-dimethyl-5-thiazolyl)Phenol. Retrieved from [Link]
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MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]
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PubMed Central. (2023). Inclusion of a Catechol-Derived Hydrazinyl-Thiazole (CHT) in β-Cyclodextrin Nanocavity and Its Effect on Antioxidant Activity: A Calorimetric, Spectroscopic and Molecular Docking Approach. Retrieved from [Link]
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Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
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PubMed. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Thiazolyl)phenol
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Thiazolyl)phenol (CAS No. 81015-49-8), a heterocyclic phenol of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document synthesizes available experimental data, robust computational predictions, and standardized analytical protocols to offer a holistic understanding of the molecule's behavior. We will delve into the causality behind experimental choices and the implications of each property for research, development, and formulation. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this compound.
Introduction: The Scientific Context of this compound
The integration of a thiazole ring with a phenolic moiety creates a molecule of considerable scientific interest. The thiazole ring is a well-established pharmacophore, present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. The phenol group, a classic hydrogen bond donor and a site for potential metabolic transformation (e.g., glucuronidation), imparts crucial properties related to solubility, acidity, and receptor interaction.
The compound this compound, therefore, stands as a key scaffold. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the foundational step in any rational drug design or material science application. Properties such as solubility, melting point, acidity (pKa), and spectral characteristics dictate everything from synthetic purification strategies and formulation development to bioavailability and target engagement. This guide provides the critical data and, more importantly, the methodologies to validate these properties in your own laboratory.
Molecular Identity and Structural Properties
A precise understanding of a molecule's identity and static structural features is the bedrock upon which all other physicochemical analyses are built.
Key Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 81015-49-8 | [1][2] |
| Molecular Formula | C₉H₇NOS | [1][2] |
| Molecular Weight | 177.22 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)O | [1] |
| InChIKey | PXNRJZLHXKIISI-UHFFFAOYSA-N | [1] |
Structural and Topological Analysis
The molecule's 2D structure informs our expectations of its behavior. The planar phenyl and thiazole rings are connected by a single bond, allowing for some rotational freedom.
-
Hydrogen Bond Donor Count: 1 (from the phenolic hydroxyl group)[1]
-
Hydrogen Bond Acceptor Count: 3 (from the hydroxyl oxygen, thiazole nitrogen, and thiazole sulfur)[1]
-
Rotatable Bond Count: 1 (the bond connecting the phenyl and thiazole rings)[1]
-
Topological Polar Surface Area (TPSA): 61.4 Ų[1]
Insight for the Researcher: The TPSA is a valuable predictor of drug transport properties. A TPSA of 61.4 Ų suggests that the molecule has a good potential for oral bioavailability and cell membrane permeability, falling well below the 140 Ų threshold often associated with poor permeability. The single rotatable bond provides conformational flexibility, which can be crucial for fitting into a biological target's binding pocket.
Caption: 2D representation of this compound's key atoms.
Physical Properties
Melting Point
The melting point is a fundamental indicator of purity and lattice energy. A sharp melting range is characteristic of a pure crystalline solid.
| Property | Value |
| Melting Point | 162 - 165 °C |
Expert Insight: This relatively high melting point suggests strong intermolecular forces in the crystal lattice, likely dominated by hydrogen bonding from the phenol group and π-stacking interactions between the aromatic rings. This thermal stability is advantageous for storage and handling but may also correlate with lower solubility in non-polar solvents.
This protocol describes a standard, reliable method for verifying the melting point.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Ramp: Set an initial rapid heating rate to approach the expected melting point quickly (e.g., 10-15 °C/min to ~150 °C).
-
Fine Measurement: Reduce the heating rate to 1-2 °C/min when the temperature is within 15 °C of the expected melting point. This slow ramp is crucial for accurate determination.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation: For a pure compound, this range should be narrow (< 2 °C). A broad melting range often indicates the presence of impurities.
Boiling Point
For a solid with a high melting point, the experimental boiling point at atmospheric pressure is often not determined as the compound may decompose first. Therefore, a predicted value is provided for reference.
| Property | Value |
| Predicted Boiling Point | 344.3 ± 17.0 °C |
Source(s): Prediction for the closely related 4-(2-Methyl-4-thiazolyl)phenol[5].
Solubility
Solubility is a critical parameter for drug development, impacting formulation, administration routes, and bioavailability. No specific experimental solubility data for this compound was found in the surveyed literature. However, its structure allows for qualitative predictions.
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Sparingly Soluble | The polar phenol group can hydrogen bond with water, but the large, non-polar aromatic and thiazole rings will limit aqueous solubility. |
| Polar Aprotic (e.g., DMSO, DMF) | Soluble to Very Soluble | These solvents can accept a hydrogen bond from the phenol and effectively solvate the rest of the molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | These solvents can both donate and accept hydrogen bonds, making them effective at solvating the entire molecule. |
| Non-Polar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The molecule's polarity, primarily from the phenol group, will prevent significant dissolution in non-polar media. |
This is the gold-standard method for determining thermodynamic solubility.[1][6]
-
System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24-72 hours.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration suitable for analysis.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Back-calculate the concentration in the original saturated solution to determine the solubility in units such as mg/mL or molarity.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Properties
Acidity (pKa)
The pKa of the phenolic proton is arguably one of its most important chemical properties, as it determines the molecule's ionization state at a given pH. This profoundly affects solubility, membrane permeability, and receptor binding. No experimental pKa has been published, but computational methods and comparison to phenol provide a strong basis for an estimate.
| Property | Predicted Value | Rationale |
| pKa (Phenolic Proton) | ~9.5 - 10.0 | The electron-withdrawing nature of the thiazole ring is expected to be modest, leading to a pKa value similar to, or slightly lower than, that of phenol itself (pKa ≈ 9.99[7]). |
This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state, which is true for phenols.[2][8]
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12). Add a small, constant amount of the stock solution to each buffer.
-
Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffered solution.
-
Data Analysis: Identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.
-
Plotting: Plot the absorbance at λ_max_diff against the pH of each buffer. The resulting data should form a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. Mathematically, this corresponds to the point where the absorbance is exactly halfway between the minimum and maximum values. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[2]
Caption: Workflow for Spectrophotometric pKa Determination.
Spectroscopic Profile
The spectroscopic profile provides an unambiguous fingerprint for identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule.
Experimental data has been reported for a solution in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | Doublet (d) | 1H | Thiazole C5-H |
| 7.79 | Doublet (d) | 2H | Phenyl C2-H, C6-H |
| 7.67 | Doublet (d) | 1H | Thiazole C4-H |
| 6.88 | Doublet (d) | 2H | Phenyl C3-H, C5-H |
Source(s):[2]
Expert Insight: The downfield shifts of the phenyl protons at 7.79 ppm (ortho to the thiazole) compared to those at 6.88 ppm (ortho to the hydroxyl) are consistent with the electron-withdrawing nature of the thiazole substituent and the electron-donating nature of the hydroxyl group.
No experimental ¹³C NMR spectrum is readily available. However, based on known chemical shifts for phenol, thiazole, and substituted aromatics, a predicted spectrum can be constructed.[9][10]
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~170 | Thiazole C2 | Carbon attached to two heteroatoms (N and S) is highly deshielded. |
| ~155 | Phenyl C4 (C-OH) | Phenolic carbon, deshielded by the attached oxygen. |
| ~143 | Thiazole C4 | Vinylic-like carbon in the thiazole ring. |
| ~129 | Phenyl C2, C6 | Aromatic carbons ortho to the thiazole substituent. |
| ~125 | Phenyl C1 (C-Thiazole) | Quaternary carbon attached to the thiazole ring. |
| ~118 | Thiazole C5 | Vinylic-like carbon in the thiazole ring. |
| ~116 | Phenyl C3, C5 | Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.
| Technique | m/z | Interpretation |
| ESI⁻ | 176 | [M-H]⁻, corresponds to the deprotonated molecule. |
Source(s):[2]
Expert Insight: The observation of the [M-H]⁻ ion in negative electrospray ionization (ESI⁻) mode is characteristic of acidic compounds like phenols. The high stability of the resulting phenoxide ion makes this a favored pathway.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within the molecule, primarily those involving π-electrons in conjugated systems.
| Property | Predicted Value | Rationale |
| λ_max | ~280 - 300 nm | Phenol has a primary absorption band around 275 nm.[11] The thiazole ring extends the conjugated π-system, which is expected to cause a bathochromic (red) shift to a longer wavelength. A related compound, 4-[bis(thiazol-2-ylamino)methyl]phenol, shows a λmax at 346 nm, suggesting the absorption for the title compound will be significantly above that of phenol alone.[12] |
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of this compound. The concentration should be chosen such that the maximum absorbance falls between 0.5 and 1.5 AU.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (autozero) on the spectrophotometer across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and acquire the absorption spectrum.
-
Data Recording: Record the wavelength(s) of maximum absorbance (λ_max) and the corresponding absorbance values.
Stability and Storage
While specific, long-term stability studies for this compound are not publicly available, its chemical structure allows for informed recommendations.
-
Oxidative Stability: Phenols are susceptible to oxidation, especially under basic conditions, in the presence of metal ions, or upon exposure to light and air. This can lead to the formation of colored quinone-type byproducts.
-
Thermal Stability: The high melting point suggests good thermal stability in the solid state for short-term handling at elevated temperatures.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (e.g., 2-8 °C).[5]
Conclusion
This technical guide has provided a multi-faceted view of the physicochemical properties of this compound. By combining experimental data with predictive insights and standardized protocols, we have constructed a robust profile of this important chemical scaffold. The molecule's moderate polarity, single hydrogen bond donor, high melting point, and predicted oral bioavailability position it as a versatile building block. The provided methodologies for determining solubility, pKa, and spectral characteristics serve as a practical resource for researchers, enabling the validation and expansion of this foundational knowledge. A thorough understanding of these properties is the critical first step toward unlocking the full potential of this compound in drug discovery and beyond.
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy . Longdom Publishing SL. Available at: [Link]
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4-(2-Amino-1,3-thiazol-4-yl)phenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds . ResearchGate. Available at: [Link]
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UV-Visible Spectrophotometric Method and Validation of Organic Compounds . European Journal of Engineering and Technology Research. Available at: [Link]
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Studies on the solubility of phenolic compounds . ResearchGate. Available at: [Link]
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A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes . Journal of Visualized Experiments (JoVE). Available at: [Link]
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Aqueous Solubility of Some Natural Phenolic Compounds . ACS Publications. Available at: [Link]
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Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . DergiPark. Available at: [Link]
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Visible and Ultra-Violet Spectroscopy (UV-Vis) . eCampusOntario Pressbooks. Available at: [Link]
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How To Perform UV Vis Spectroscopy? . YouTube. Available at: [Link]
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Spectrophotometric Determination of pKa of Phenol Red . Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration . Creative Bioarray. Available at: [Link]
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Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. Available at: [Link]
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13C-NMR Studies of Some Heterocyclically Substituted Chromones . Asian Journal of Chemistry. Available at: [Link]
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Extraction techniques for the determination of phenolic compounds in food . SciSpace. Available at: [Link]
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4-[Bis(thiazol-2-ylamino)methyl]phenol . MDPI. Available at: [Link]
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4-(2,4-dimethyl-5-thiazolyl)Phenol . PubChem, National Center for Biotechnology Information. Available at: [Link]
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Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling . ResearchGate. Available at: [Link]
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13C NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]
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Development of Methods for the Determination of pKa Values . PMC, National Center for Biotechnology Information. Available at: [Link]
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Absolute pKa Determinations for Substituted Phenols . Air Force Institute of Technology. Available at: [Link]
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Stability studies: five years later . PubMed. Available at: [Link]
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A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES . Compound Interest. Available at: [Link]
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An In-Depth Technical Guide to 4-(2-Thiazolyl)phenol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Thiazolyl)phenol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a phenol ring linked to a thiazole moiety, provides a versatile scaffold for the development of novel therapeutic agents.[1] This guide aims to provide a comprehensive overview of this compound, covering its fundamental chemical properties, synthesis methodologies, and its emerging applications as a structural basis for drug design and screening.[1]
Core Compound Identification
A crucial first step in the rigorous scientific exploration of any compound is its unambiguous identification. This is primarily achieved through its Chemical Abstracts Service (CAS) number, a unique numerical identifier assigned to every chemical substance.
| Identifier | Value | Source |
| CAS Number | 81015-49-8 | [2][3] |
| Molecular Formula | C9H7NOS | [2][3] |
| Molecular Weight | 177.22 g/mol | [2] |
| IUPAC Name | 4-(1,3-thiazol-2-yl)phenol | [3] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CS2)O | [3] |
Molecular Structure:
The molecular structure of this compound consists of a phenol group substituted at the fourth position by a 2-thiazolyl group.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound and its derivatives is a critical aspect of its study and application. Various synthetic routes have been developed, often employing well-established organic chemistry reactions. One common approach is the Hantzsch thiazole synthesis.
Illustrative Synthetic Workflow (Conceptual):
The following diagram outlines a generalized workflow for the synthesis of a thiazole derivative, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of thiazole derivatives.
A specific, though related, synthesis of phenolic thiazoles involves the reaction of thioamides with α-haloketones.[4] For instance, the synthesis of a series of thiazolyl-catechol compounds was achieved through the Hantzsch reaction, starting from 4-chloroacetyl-catechol and various thioamides.[4] While not the exact synthesis for this compound, this methodology highlights a viable and adaptable synthetic strategy.
Experimental Protocol (Adapted from related syntheses):
The following is a generalized, illustrative protocol for the synthesis of a phenolic thiazole derivative, based on established methods.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate thioamide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (e.g., a derivative of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one) (1 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Research
The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] The phenolic hydroxyl group in this compound can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.
Tyrosinase Inhibition:
One of the notable applications of phenolic thiazole derivatives is in the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[5][8] Overproduction of melanin is associated with various skin disorders. A novel bis-thiazole derivative containing a 4-hydroxyphenyl moiety, synthesized from 2-aminothiazole and 4-hydroxybenzaldehyde, demonstrated potent tyrosinase inhibitory activity.[5]
Signaling Pathway Implication (Conceptual):
The following diagram illustrates the conceptual role of a tyrosinase inhibitor in the melanin synthesis pathway.
Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor.
Antioxidant and Antiradical Activity:
Phenolic compounds are well-known for their antioxidant properties. The combination of a phenol and a thiazole ring in this compound suggests potential for antioxidant and antiradical activities, which are important in combating oxidative stress-related diseases.[6]
Conclusion
This compound is a valuable building block in the design and synthesis of new chemical entities with potential therapeutic applications. Its straightforward identification, established synthetic routes, and the diverse biological activities of its derivatives make it a compound of significant interest for researchers in drug discovery and medicinal chemistry. Further exploration of its structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutic agents.
References
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4-(2-(2-Thiazolyl)diazenyl)phenol - PubChem. (n.d.). Retrieved from [Link]
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC. (n.d.). Retrieved from [Link]
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (n.d.). Retrieved from [Link]
-
4-[Bis(thiazol-2-ylamino)methyl]phenol - MDPI. (n.d.). Retrieved from [Link]
-
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - NIH. (n.d.). Retrieved from [Link]
-
Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem. (n.d.). Retrieved from [Link]
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4-(2,4-dimethyl-5-thiazolyl)Phenol | C11H11NOS | CID 50951005 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology. (n.d.). Retrieved from [Link]
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The Multifaceted Biological Activities of 4-(2-Thiazolyl)phenol Derivatives: A Technical Guide for Researchers
Introduction: The Promising Scaffold of 4-(2-Thiazolyl)phenol
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations. We will delve into the synthesis, mechanisms of action, and key structure-activity relationships (SAR) that govern the antimicrobial, anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties of these versatile compounds. The information presented herein is synthesized from peer-reviewed literature and is intended to provide both a foundational understanding and practical, field-proven insights.
I. Synthesis of this compound Derivatives: The Hantzsch Reaction and Beyond
The primary and most versatile method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound derivatives, a common starting material is 4-hydroxy-α-chloroacetophenone, which reacts with various thioamides to yield the desired products.
A general synthetic scheme is presented below:
Caption: General scheme for Hantzsch synthesis of this compound derivatives.
Variations of this synthesis allow for the introduction of diverse substituents on the thiazole ring, which is crucial for modulating the biological activity. For instance, reacting 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one with morpholine yields a specific this compound derivative.[2] Another approach involves the one-step condensation of 2-aminothiazole with 4-hydroxybenzaldehyde.[3]
II. Antimicrobial Activity: A Broad Spectrum of Action
This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] The lipophilicity of these compounds, influenced by their substituents, plays a crucial role in their ability to penetrate bacterial cell membranes.[5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these derivatives is highly dependent on the nature and position of substituents on both the thiazole and phenol rings. For example, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring has been shown to enhance antibacterial and antifungal activity compared to when it is at the 4-position.[1] Furthermore, the introduction of bulky or electron-withdrawing groups can significantly modulate the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound derivatives against bacterial strains.
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will result in a final inoculum of approximately 7.5 x 10⁵ CFU/mL and a final volume of 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring the optical density at 600 nm.
-
III. Anticancer Activity: Targeting Multiple Pathways
Thiazole-containing compounds are well-established in cancer therapy, with approved drugs like Dasatinib and Ixazomib validating the potential of this scaffold.[6] this compound derivatives have shown promising anticancer activity against various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8][9]
Mechanisms of Action and Signaling Pathways
These derivatives can modulate several critical signaling pathways involved in cancer progression, such as:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
-
MAPK Pathway: Modulation of the MAPK pathway can influence cell growth, differentiation, and apoptosis.
-
NF-κB Pathway: Inhibition of NF-κB signaling can reduce the expression of pro-inflammatory and anti-apoptotic genes.[7]
Caption: Key signaling pathways modulated by this compound derivatives in cancer.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa).
-
Complete cell culture medium.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Sterile 96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
IV. Anti-inflammatory and Antioxidant Activities: Quenching the Flames of Inflammation
Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The this compound scaffold combines the radical-scavenging ability of the phenol group with the anti-inflammatory potential of the thiazole ring. These derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and modulate inflammatory signaling pathways.[13][14][15][16]
Mechanisms of Action
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and to modulate transcription factors like NF-κB, which plays a central role in the inflammatory response.[13][17] Their antioxidant activity involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.
V. Tyrosinase Inhibition: A Potential for Hyperpigmentation Treatment
Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[18] Certain this compound derivatives have been identified as potent tyrosinase inhibitors, making them promising candidates for the development of skin-lightening agents.[19][20][21]
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[18][19][20]
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (3,4-dihydroxy-L-phenylalanine).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Phosphate buffer (pH 6.8).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Include a control well with DMSO instead of the test compound.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for both the control and the test compound wells.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
VI. Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them an attractive area for further research. Future studies should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their successful translation into clinical applications.
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Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
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Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. (n.d.). PubMed. [Link]
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Dietary polyphenols suppress chronic inflammation by modulation of multiple inflammation-associated cell signaling pathways. (n.d.). MD Anderson Cancer Center. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]
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Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. (n.d.). Frontiers. [Link]
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Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. (2025). ResearchGate. [Link]
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Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). ACS Publications. [Link]
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Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. (n.d.). ACS Omega. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
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In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. (2019). PubMed Central. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]
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4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). Scientific & Academic Publishing. [Link]
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). PubMed Central. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PubMed Central. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2025). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
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- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 4-(2-Thiazolyl)phenol as a Putative Tyrosinase Inhibitor for Advanced Dermatological Research
Abstract
This technical guide provides a comprehensive overview of 4-(2-Thiazolyl)phenol as a potential tyrosinase inhibitor for applications in dermatology and cosmetology. While direct extensive research on this specific molecule is emerging, this document synthesizes the current understanding of structurally related compounds, particularly thiazolyl resorcinols, to build a robust scientific case for its investigation. We delve into the mechanistic rationale for its inhibitory potential, detailed protocols for its synthesis and enzymatic evaluation, and a discussion of its prospective role in the development of novel skin-lightening agents. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation tyrosinase inhibitors.
Introduction: The Enduring Challenge of Hyperpigmentation and the Role of Tyrosinase
Melanin, the primary pigment determining skin, hair, and eye color, is produced through a process termed melanogenesis. While essential for protecting the skin from harmful ultraviolet (UV) radiation, its overproduction or uneven distribution leads to various hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. These conditions, while generally benign, can cause significant cosmetic concern and psychological distress.
The central enzyme orchestrating melanogenesis is tyrosinase (EC 1.14.18.1), a copper-containing monooxygenase. It catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary and highly validated strategy for the development of skin-depigmenting agents. Although several tyrosinase inhibitors are commercially available, concerns regarding their efficacy, stability, and potential for side effects necessitate the continued search for novel, potent, and safe alternatives.
The Scientific Rationale for this compound as a Tyrosinase Inhibitor
The chemical architecture of this compound, featuring a phenol ring linked to a thiazole moiety, presents a compelling case for its potential as a tyrosinase inhibitor. This assertion is built upon extensive structure-activity relationship (SAR) studies of related compounds, particularly the highly potent thiazolyl resorcinols.
The Thiazolyl-Resorcinol Precedent: A Blueprint for Potent Inhibition
Research has demonstrated that thiazolyl resorcinols are potent and selective inhibitors of human tyrosinase.[1][2] The key structural features contributing to their high affinity for the tyrosinase active site are:
-
The Resorcinol Moiety: The 1,3-dihydroxybenzene (resorcinol) structure is a critical pharmacophore. It is believed to chelate the two copper ions in the active site of tyrosinase, effectively blocking the binding of the natural substrate, L-tyrosine. The meta-disposition of the hydroxyl groups is crucial, as it confers resistance to oxidation by the enzyme, a common issue with catechol-based inhibitors which can act as alternative substrates.[1]
-
The Thiazole Ring: The thiazole ring is thought to provide additional binding interactions within the active site, enhancing the overall inhibitory potency. It has been proposed that the sulfur atom of the thiazole ring can form a specific interaction with a conserved asparagine residue in the active site of human tyrosinase.[1][2]
Extrapolating to this compound: A Hypothesis-Driven Approach
While this compound possesses a phenol rather than a resorcinol ring, its structural similarity to the active core of thiazolyl resorcinols suggests a congruent mechanism of action. The single phenolic hydroxyl group can still participate in copper chelation, a known mechanism for many phenolic tyrosinase inhibitors.[3] The thiazole ring would be expected to confer a similar binding advantage as seen in its resorcinol counterparts.
The proposed inhibitory mechanism of this compound is competitive inhibition, where it would vie with L-tyrosine for binding to the active site of the enzyme.
Synthesis of this compound: A Practical Laboratory Protocol
The synthesis of this compound can be readily achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 4-hydroxy-α-bromoacetophenone would be the α-haloketone of choice, reacting with thioformamide.
Proposed Synthetic Scheme
Caption: Hantzsch synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-α-bromoacetophenone (1 equivalent) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Tyrosinase Inhibitory Activity: A Validated Assay Protocol
To ascertain the tyrosinase inhibitory potential of the synthesized this compound, a robust and reproducible in vitro enzymatic assay is essential. The following protocol is based on the well-documented dopachrome method using mushroom tyrosinase, a common and cost-effective model enzyme.
Principle of the Assay
This assay measures the diphenolase activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone spontaneously cyclizes and is subsequently oxidized to form the orange-red colored product, dopachrome, which exhibits a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the enzyme activity. A decrease in this rate in the presence of an inhibitor indicates its inhibitory effect.
Reagents and Materials
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Detailed Assay Protocol
-
Preparation of Solutions:
-
Sodium Phosphate Buffer (100 mM, pH 6.8): Prepare and adjust the pH accurately.
-
L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh daily and protect from light.
-
Mushroom Tyrosinase Solution (e.g., 500 units/mL): Dissolve the enzyme in cold phosphate buffer. Keep on ice during use.
-
Inhibitor Stock Solutions: Dissolve this compound and kojic acid in DMSO to prepare concentrated stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer + 20 µL of L-DOPA solution.
-
Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution.
-
Test Sample: 140 µL of phosphate buffer + 20 µL of inhibitor solution (in DMSO) + 20 µL of tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
To initiate the reaction, add 20 µL of L-DOPA solution to all wells except the blank.
-
Immediately measure the absorbance at 475 nm in a kinetic mode, recording readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of reaction in the absence of the inhibitor and V_sample is the rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Enzyme Kinetics: Unraveling the Mechanism of Inhibition
To further characterize the interaction between this compound and tyrosinase, it is crucial to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). This can be achieved by performing enzyme kinetic studies at varying concentrations of both the substrate (L-DOPA) and the inhibitor.
Lineweaver-Burk Plot Analysis
The Lineweaver-Burk plot, a double reciprocal plot of 1/V versus 1/[S] (where V is the reaction velocity and [S] is the substrate concentration), is a widely used graphical method to determine the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), and to elucidate the mechanism of enzyme inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme. In a Lineweaver-Burk plot, this results in a family of lines with different slopes that intersect on the y-axis (Vmax remains unchanged, while Km increases).
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This is reflected in a Lineweaver-Burk plot as a series of lines with different slopes that intersect on the x-axis (Vmax decreases, while Km remains unchanged).
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The resulting Lineweaver-Burk plot shows a series of parallel lines (both Vmax and Km decrease).
-
Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. The Lineweaver-Burk plot will show a series of lines that intersect at a point other than on the axes.
Proposed Kinetic Analysis Workflow
Caption: Workflow for determining the mechanism of tyrosinase inhibition.
Data Presentation and Interpretation
For a comprehensive evaluation, the inhibitory activity of this compound should be compared with a standard inhibitor, such as kojic acid. The results can be effectively summarized in a table.
Table 1: Tyrosinase Inhibitory Activity of this compound and Kojic Acid
| Compound | IC50 (µM) | Type of Inhibition |
| This compound | To be determined | To be determined |
| Kojic Acid | To be determined | Competitive |
Note: The IC50 value for kojic acid can vary depending on the assay conditions, but it typically falls in the micromolar range.
Future Directions and Concluding Remarks
This technical guide has outlined a comprehensive framework for the synthesis and evaluation of this compound as a novel tyrosinase inhibitor. Based on the strong precedent set by structurally related thiazolyl resorcinols, there is a compelling scientific basis to hypothesize that this compound will exhibit significant inhibitory activity against tyrosinase.
The provided protocols for synthesis and enzymatic assays offer a clear and actionable path for researchers to validate this hypothesis. Subsequent studies should focus on:
-
Inhibition of Human Tyrosinase: While mushroom tyrosinase is a useful screening tool, confirmation of activity against the human enzyme is essential for clinical relevance.
-
Cell-based Assays: Evaluating the effect of this compound on melanin production in cultured melanocytes (e.g., B16F10 melanoma cells) will provide crucial insights into its cellular efficacy and potential cytotoxicity.
-
In Vivo Studies: Ultimately, the depigmenting effect of this compound will need to be assessed in animal models (e.g., UVB-induced hyperpigmentation in guinea pigs) and eventually in human clinical trials.
References
-
Mann, T., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. International Journal of Molecular Sciences, 19(3), 690. [Link]
-
Scherner, C., et al. (2018). Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. IFSCC Conference[Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. [Link]
- Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
-
Masamoto, Y., et al. (2003). Mushroom tyrosinase inhibitory activity of esculetin isolated from the bark of Euphorbia lathyris L. Bioscience, Biotechnology, and Biochemistry, 67(3), 631-634. [Link]
-
Parvez, S., et al. (2007). A comprehensive review on mushroom tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 259-270. [Link]
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The Emerging Therapeutic Potential of 4-(2-Thiazolyl)phenol: A Technical Guide to its Anticancer and Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer agents.[1] Its unique chemical properties, including the ability of the nitrogen atom to form hydrogen bonds with biological targets, make it a privileged structure for the design of novel therapeutics.[1] When coupled with a phenolic moiety, the resulting 4-(2-Thiazolyl)phenol structure presents a compelling candidate for anticancer drug discovery, leveraging the known cytotoxic potential of phenolic compounds and the diverse mechanisms of action associated with thiazole derivatives. This technical guide synthesizes the current understanding of thiazole-containing compounds, providing a framework for investigating the specific anticancer and cytotoxic effects of this compound. We will explore its potential mechanisms of action, outline key experimental protocols for its evaluation, and present a rationale for its development as a next-generation anticancer agent.
Introduction: The Thiazole-Phenol Hybrid Approach in Oncology
Cancer remains a formidable challenge to global health, necessitating the continuous development of novel and more effective therapeutic strategies.[2] Thiazole derivatives have emerged as a highly promising class of anticancer agents, with several compounds already in clinical use, such as Dasatinib and Ixazomib.[1] The thiazole ring's versatility allows it to interact with a wide array of biological targets, including protein kinases, tubulin, and apoptosis-regulating proteins, thereby disrupting key cellular processes essential for cancer cell survival and proliferation.[1][3][4]
The incorporation of a phenol group into the thiazole scaffold is a rational design strategy aimed at enhancing cytotoxic activity. Phenolic compounds are well-documented for their antioxidant and anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways.[5][6] The combination of these two pharmacophores in this compound is hypothesized to yield a synergistic effect, resulting in a potent and selective anticancer agent. This guide will delve into the scientific underpinnings of this hypothesis and provide a practical roadmap for its experimental validation.
Putative Mechanisms of Anticancer Action
While direct studies on this compound are limited, the extensive research on related thiazole and phenol derivatives allows us to postulate several likely mechanisms of action. These can be broadly categorized into the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells.[3] Many successful anticancer drugs exert their effects by triggering apoptosis in cancer cells. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[3]
-
Intrinsic Pathway: This pathway is initiated by cellular stress and involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization.[3] Thiazole-containing compounds can modulate the expression of Bcl-2 family members, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[3]
-
Extrinsic Pathway: This pathway is activated by the binding of death ligands to cell surface receptors, leading to the direct activation of caspases.
The phenolic component of this compound may also contribute to apoptosis induction through the generation of reactive oxygen species (ROS), which can cause oxidative stress and trigger the apoptotic cascade.[6]
Diagram: Postulated Apoptotic Pathway of this compound
Caption: Postulated induction of apoptosis by this compound.
Inhibition of Signaling Pathways
Cancer cell growth and survival are driven by aberrant signaling pathways. Thiazole derivatives have been identified as potent inhibitors of several key kinases involved in these pathways.[1][7]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7] Some thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply.[7]
-
PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is common in many cancers. Thiazole compounds have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival.[9] Inhibition of this pathway by small molecules is a validated anticancer strategy.
Diagram: Potential Signaling Pathway Inhibition
Caption: Potential inhibition of key cancer signaling pathways.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled cell cycle progression. Thiazole derivatives have been reported to induce cell cycle arrest at various phases, including G1/S and G2/M, preventing cancer cells from dividing.[7][10] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[7]
Experimental Evaluation of Anticancer Activity
A systematic experimental approach is required to validate the anticancer potential of this compound. The following protocols are standard in the field and provide a robust framework for its evaluation.
In Vitro Cytotoxicity Assays
The initial step is to determine the cytotoxic effects of the compound against a panel of human cancer cell lines and a normal cell line to assess selectivity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a normal fibroblast cell line (e.g., BJ) in 96-well plates at a density of 1 x 10^4 cells/well.[11] Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours.[11][12] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Aspirate the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve analysis.
Table: Representative IC50 Values for Thiazole Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [7] |
| 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [7] |
| 4a | HepG2 (Liver) | 6.69 ± 0.41 | [7] |
| 3i | A549 (Lung) | Potent | [5] |
| 3j | A549 (Lung) | Potent | [5] |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [8] |
| CuBHTP | MCF-7 (Breast) | Highly Effective | [13] |
Note: The table presents data for various thiazole derivatives to illustrate the potential potency range. "Potent" and "Highly Effective" are used where specific IC50 values were not provided in the source but significant activity was reported.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to quantify apoptosis and determine the effects of the compound on the cell cycle.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow the same procedure as for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis for Mechanistic Studies
Western blotting is used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK) and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.[5][14]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
A typical synthetic route would involve the reaction of a suitable thioamide with 4-hydroxy-α-chloroacetophenone.[5] The resulting product would then be purified and its structure confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][3]
Future Directions and Conclusion
The convergence of the thiazole scaffold and the phenolic moiety in this compound presents a compelling starting point for the development of a novel class of anticancer agents. The available literature on related compounds strongly suggests that this molecule is likely to exhibit significant cytotoxic effects against a range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.
The experimental protocols outlined in this guide provide a clear and robust path for the comprehensive evaluation of this compound's anticancer properties. Future research should focus on:
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.
-
In vivo studies: Assessing the antitumor efficacy and pharmacokinetic profile of promising candidates in animal models of cancer.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28).
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC - NIH.
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26).
- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri - SciSpace.
- Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - MDPI. (2024, August 1).
- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI.
- Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. - F1000Research.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC - NIH.
- Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies - PMC - PubMed Central. (2025, June 17).
- Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - PMC - PubMed Central. (2024, August 1).
- Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019, November 8).
- Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship | Royal Society Open Science. (2022, June 8).
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Mechanism of Action of 4-(2-Thiazolyl)phenol and its Derivatives in Biological Systems
An In-depth Technical Guide to the
Introduction
The 4-(2-Thiazolyl)phenol scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the known and putative mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, cellular effects, and potential signaling pathways modulated by these compounds, supported by experimental evidence and methodologies for further investigation. The inherent reactivity of the phenolic hydroxyl group combined with the versatile coordination and interaction capabilities of the thiazole ring underpins the diverse bioactivities observed, ranging from enzyme inhibition to antioxidant and cytotoxic effects.
Core Mechanistic Pillars of this compound Derivatives
The biological activities of this compound and its analogs can be broadly categorized into three core mechanistic pillars: direct enzyme inhibition, modulation of cellular redox homeostasis, and induction of cytotoxic effects. The specific mechanism is often dictated by the substitution pattern on both the phenol and thiazole rings.
Direct Enzyme Inhibition
A primary mechanism of action for several this compound derivatives is the direct inhibition of key enzymes involved in disease pathogenesis.
Certain derivatives have shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase is implicated in hyperpigmentation disorders.
-
Molecular Interaction: A study on 4-[bis(thiazol-2-ylamino)methyl]phenol, a derivative of this compound, revealed it to be a competitive inhibitor of mushroom tyrosinase[1]. This suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, L-DOPA[1]. The presence of two thiazole units was suggested to contribute to its high inhibitory activity[1].
-
Experimental Protocol: Tyrosinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
-
Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound, microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, varying concentrations of the test compound, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
-
-
Data Presentation: Comparative Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Inhibition Type | Reference |
| 4-[bis(thiazol-2-ylamino)methyl]phenol | 29.71 | Competitive | [1] |
| Kojic Acid (standard) | 72.27 | - | [1] |
| Ascorbic Acid (standard) | 385.6 | - | [1] |
Derivatives of 4-thiazolyl-2-phenylaminopyrimidine have been identified as potent inhibitors of spleen tyrosine kinase (SYK), a key mediator in the signaling pathways of immune cells.
-
Molecular Interaction: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of SYK and preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling cascades, such as mast cell degranulation.
-
Proposed Signaling Pathway: SYK Inhibition
Caption: Proposed mechanism of SYK inhibition by this compound derivatives.
Modulation of Cellular Redox Homeostasis
The phenolic moiety in the this compound scaffold is a key contributor to the antioxidant and radical scavenging properties observed in many of its derivatives.
-
Mechanism of Antioxidant Action: Phenolic compounds can act as antioxidants through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). The presence of the thiazole ring can modulate the electronic properties of the phenol, influencing its antioxidant capacity. Computational studies on some derivatives suggest that the sequential proton loss-electron transfer mechanism is preferred[2].
-
Experimental Protocol: DPPH Radical Scavenging Assay
-
Objective: To evaluate the free radical scavenging activity of a test compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compound, ascorbic acid (positive control), microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound and ascorbic acid in methanol.
-
In a 96-well plate, add a methanolic solution of DPPH.
-
Add varying concentrations of the test compound or ascorbic acid to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
-
-
Workflow for Assessing Antioxidant Mechanisms
Sources
quantum chemical calculations for 4-(2-Thiazolyl)phenol
An In-depth Technical Guide to Quantum Chemical Calculations for 4-(2-Thiazolyl)phenol
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
In the landscape of modern drug discovery, the integration of computational chemistry has become indispensable. It provides a powerful lens through which we can understand and predict the behavior of molecules at a quantum level, long before they are synthesized in a lab. This guide is designed for researchers, scientists, and drug development professionals who wish to apply quantum chemical calculations to a molecule of significant interest: this compound. This compound, with its thiazole and phenol moieties, represents a class of structures with diverse biological activities.[1][2][3][4][5] This guide will provide a detailed, step-by-step protocol for performing these calculations, with a focus on not just the "how" but also the "why," ensuring a deep understanding of the underlying principles and their practical implications.
Part 1: The "Why": Strategic Importance of Quantum Chemical Calculations
Before delving into the technicalities, it's crucial to understand the strategic value of these calculations in the context of drug development. For a molecule like this compound, quantum chemical calculations allow us to:
-
Elucidate Molecular Structure and Stability: Determine the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).
-
Predict Reactivity and Bioactivity: Understand the electronic properties that govern how the molecule interacts with biological targets. This is crucial for designing molecules with desired pharmacological effects.[6][7]
-
Interpret Spectroscopic Data: Correlate theoretical predictions with experimental results from techniques like FT-IR and FT-Raman, aiding in structural confirmation.[8]
-
Guide Lead Optimization: Provide insights that can inform the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties.[9]
This guide will focus on Density Functional Theory (DFT), a robust and widely used method that offers a favorable balance between computational cost and accuracy for molecules of this size.[10][11]
Part 2: The Foundational Choice - Selecting the Right Computational Approach
The reliability of any quantum chemical calculation hinges on the chosen theoretical method and basis set. For this compound, a molecule containing first and second-row elements, including sulfur, these choices are particularly important.
The Workhorse: Density Functional Theory (DFT)
DFT has become the predominant method for quantum chemical studies of organic molecules in drug discovery.[11][12] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less demanding, allowing for the study of larger and more complex systems.
A key component of DFT is the exchange-correlation functional, which approximates the complex interactions between electrons. For many organic molecules, the B3LYP hybrid functional has proven to be a reliable choice, providing accurate geometries and electronic properties.[1][10]
The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to describe the shape of the electron orbitals within a molecule. The choice of basis set directly impacts the accuracy of the calculation. For a molecule like this compound, which contains a sulfur atom, it is crucial to use a basis set that can adequately describe the electronic structure of this element.
Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p) , are commonly used and generally provide a good starting point.[13][14][15] The inclusion of polarization functions (d,p) is essential for describing the anisotropic nature of chemical bonds, while diffuse functions (++) are important for describing anions and systems with lone pairs of electrons. For higher accuracy, especially for sulfur-containing compounds, correlation-consistent basis sets like aug-cc-pVTZ can be employed, although at a higher computational cost.[16][17][18]
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate computational method and basis set for this compound.
Caption: Decision workflow for selecting a computational method.
Part 3: The "How": A Step-by-Step Protocol for Calculation
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.
Step 1: Building the Initial Molecular Structure
The first step is to create a 3D model of this compound. This can be done using a graphical user interface like GaussView or a free alternative such as Avogadro. It is important to build the molecule with chemically reasonable bond lengths and angles to ensure a smooth start to the geometry optimization process.
Step 2: Geometry Optimization - Finding the Stable Conformation
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure.[19][20]
Protocol:
-
Create an input file (e.g., thiazolylphenol_opt.com) with the following structure:
-
Explanation of Keywords:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=thiazolylphenol.chk: Creates a checkpoint file to store the results.
-
#P B3LYP/6-311++G(d,p) Opt: This is the main command line.
-
#P: Requests detailed output.
-
B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set.
-
Opt: Requests a geometry optimization.[21]
-
-
Thiazolylphenol Optimization: A descriptive title for the calculation.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state).
-
-
Run the calculation using the Gaussian software.
-
Verify convergence: A successful optimization will conclude with the message "Optimization completed." in the output file.
Step 3: Frequency Analysis - Confirming a True Minimum
After optimization, a frequency calculation is essential to confirm that the obtained structure is a true energy minimum and not a saddle point (a transition state).[22][23] A true minimum will have no imaginary frequencies. This calculation also provides important thermodynamic data like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Protocol:
-
Create a new input file (e.g., thiazolylphenol_freq.com) using the optimized geometry from the previous step:
-
Explanation of Keywords:
-
Freq: Requests a frequency calculation.
-
Geom=Check: Reads the geometry from the checkpoint file.
-
Guess=Read: Reads the initial guess for the wavefunction from the checkpoint file.
-
-
Run the calculation.
-
Check for imaginary frequencies: In the output file, search for "Frequencies --". All values should be positive.
Overall Computational Workflow
The following diagram outlines the complete workflow from initial structure to property analysis.
Caption: Step-by-step computational workflow.
Part 4: Interpreting the Data - From Numbers to Insights
Once the calculations are complete, the next crucial step is to extract and interpret the data in the context of drug design.
Optimized Molecular Geometry
The optimized geometry provides the most stable 3D structure of this compound. Key parameters to analyze include:
-
Bond Lengths and Angles: Compare these with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.
-
Dihedral Angles: These define the overall conformation of the molecule and are crucial for understanding how it might fit into a receptor's binding pocket.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| C-S bond length (thiazole) | ~1.7 Å |
| C-N bond length (thiazole) | ~1.3-1.4 Å |
| C-O bond length (phenol) | ~1.36 Å |
| O-H bond length (phenol) | ~0.97 Å |
| Dihedral angle (phenol-thiazole) | ~0-10 degrees (near planar) |
(Note: These are typical expected values and will be precisely determined by the calculation.)
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.[1]
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |
(Note: These are typical expected values.)
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may have significant contributions from the thiazole ring.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that illustrates the charge distribution around a molecule.[24][25] It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[6][7][26]
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the oxygen and nitrogen atoms. These are potential sites for hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as around the phenolic hydrogen. These are potential sites for hydrogen bond donation.
An MEP analysis of this compound will highlight the electronegative oxygen and nitrogen atoms as likely points of interaction with a biological target, and the phenolic hydrogen as a potential hydrogen bond donor.
Relationship Between Properties and Drug Action
The calculated properties are not just theoretical constructs; they have direct implications for the potential pharmacological activity of this compound.
Caption: Linking calculated properties to drug action.
Part 5: Advanced Considerations
For more in-depth studies, several advanced topics can be explored:
-
Solvent Effects: Biological processes occur in an aqueous environment. The influence of a solvent can be modeled using a Polarizable Continuum Model (PCM), which often provides more realistic results for properties like pKa.[13][14]
-
Excited State Calculations: To predict UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations can be performed.
-
Molecular Docking: The optimized structure and calculated partial charges can be used as input for molecular docking simulations to predict the binding mode of this compound with a specific protein target.
Conclusion
This guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and reactive properties of this molecule, thereby accelerating its potential development as a therapeutic agent. The integration of these computational techniques into the drug discovery pipeline is not merely an academic exercise but a strategic imperative for the rational design of next-generation medicines.
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On the use of DFT computations to the radical scavenging activity studies of natural phenolic compounds. ResearchGate. (URL: [Link])
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Almatarneh, M. H., & Tayyem, M. T. (2016). A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. Journal of Chemistry & Applied Chemical Engineering. (URL: [Link])
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. (URL: [Link])
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The prediction of pKa values for phenolic compounds by the DFT theory. ResearchGate. (URL: [Link])
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Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). BMC Chemistry. (URL: [Link])
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2007). ACS Publications. (URL: [Link])
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Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. (URL: [Link])
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. (URL: [Link])
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Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. (URL: [Link])
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What is a good basis set for organosulfur compounds, including disulfides?. ResearchGate. (URL: [Link])
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Freq. Gaussian 03 User's Reference. (URL: [Link])
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). National Institutes of Health. (URL: [Link])
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Sulphur Basis-Sets. (URL: [Link])
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Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. (URL: [Link])
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Opt. Gaussian.com. (URL: [Link])
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. (URL: [Link])
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Application of molecular electrostatic potentials in drug design. ResearchGate. (URL: [Link])
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Geometry Optimization - Basic Considerations. (URL: [Link])
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. (URL: [Link])
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Electronic Structure calculations in Gaussian. (URL: [Link])
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Tutorial: Electrostatic Potential Maps. UC Santa Barbara. (URL: [Link])
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The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. (URL: [Link])
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Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile. National Institutes of Health. (URL: [Link])
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A series of heterocyclic azo dyes based on thiazolyl derivatives synthesized by a classical method of diazotizing- coupling. (2017). International Journal of Advanced Research. (URL: [Link])
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4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. (URL: [Link])
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4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2013). National Institutes of Health. (URL: [Link])
- Investigations study of structural Chemical properties for Some Thiazol Derivatives using Quantum calcul
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Structure Determination, Vibrational Bands and Chemical Shift Assignments of 3-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-Yl)-2-(o-tolyl)thiazolidin-4-One: A Combined Experimental and Quantum Chemical Density-Functional Theory Studies. (2019). ACS. (URL: [Link])
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Unlocking the Potential of Thiazole Derivatives: A Theoretical Guide to Their Electronic Properties for Researchers and Drug Developers
The thiazole scaffold, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, and are also pivotal in the development of organic semiconductors.[1][4][5][6] The key to harnessing the full potential of these compounds lies in a deep understanding of their electronic properties, which govern their reactivity, intermolecular interactions, and ultimately, their function. This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic characteristics of thiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The "Why": The Critical Role of Electronic Properties
The arrangement and energy of electrons within a molecule dictate its behavior. For thiazole derivatives, key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are paramount. These properties determine:
-
Reactivity: Where and how a molecule will react with another. For instance, regions of high electron density are susceptible to electrophilic attack.[7]
-
Intermolecular Interactions: The nature and strength of non-covalent bonds (e.g., hydrogen bonds, π-π stacking) that are crucial for drug-receptor binding and the packing of organic materials.
-
Spectroscopic Properties: The absorption and emission of light, a key consideration for applications in organic electronics.[8][9]
-
Biological Activity: The ability of a drug molecule to interact with its biological target is fundamentally an electronic phenomenon.
Theoretical and computational chemistry provide a powerful lens through which to examine these properties, offering insights that can guide rational drug design and the development of novel materials, often before a compound is ever synthesized.[10]
The "How": A Toolkit of Theoretical Methodologies
A synergistic approach combining several computational techniques is often the most effective strategy for a thorough investigation of the electronic properties of thiazole derivatives. This guide will focus on three core methodologies: Density Functional Theory (DFT), Molecular Docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.
Density Functional Theory (DFT): Unveiling the Electronic Landscape
Expertise & Experience: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT allows us to calculate a wide range of electronic properties that provide a detailed picture of a molecule's behavior.
Trustworthiness: The reliability of DFT results is highly dependent on the choice of the functional and basis set. It is crucial to benchmark these choices against experimental data or higher-level calculations when available. For thiazole derivatives, hybrid functionals like B3LYP are often a good starting point.[1][11]
-
HOMO and LUMO Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[9][11][12] A smaller gap suggests a more reactive molecule that is more easily polarized.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity.
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the overall reactivity of a molecule.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, revealing the stabilization energy associated with electron delocalization.[9][12]
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the thiazole derivative using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical step as the electronic properties are dependent on the molecular geometry. A common DFT functional and basis set for this is B3LYP/6-31G(d,p).[11]
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.[7]
-
-
Property Calculation and Analysis:
-
From the output of the single-point calculation, extract the HOMO and LUMO energies.
-
Generate the MEP surface to visualize the charge distribution.
-
Perform an NBO analysis to investigate intramolecular charge transfer.
-
Calculate global reactivity descriptors using the HOMO and LUMO energies.
-
Quantitative Data Summary: Calculated Electronic Properties of a Hypothetical Thiazole Derivative
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Correlates with ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Correlates with electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.2 D | Suggests a polar molecule with potential for strong dipole-dipole interactions. |
| Electrophilicity Index (ω) | 1.8 | Provides a quantitative measure of the molecule's ability to accept electrons. |
Visualization: DFT Workflow
Caption: A typical workflow for DFT calculations on thiazole derivatives.
Molecular Docking: Probing Interactions with Biological Targets
Expertise & Experience: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazole derivative) when bound to a second molecule (a receptor, typically a protein). This method is indispensable in drug discovery for understanding the binding modes and affinities of potential drug candidates.[4][13][14] The interactions are fundamentally governed by the electronic complementarity between the ligand and the receptor's active site.
Trustworthiness: The accuracy of docking results depends on the quality of the protein crystal structure, the chosen docking algorithm, and the scoring function used to rank the poses. It is good practice to validate the docking protocol by redocking a known ligand and ensuring the predicted pose is close to the crystallographic one.
-
Electrostatic Interactions: The MEP of the thiazole derivative will guide its interaction with charged or polar residues in the protein's active site.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the thiazole derivative, which are determined by its electronic structure, is critical for forming strong interactions with the protein.
-
Hydrophobic Interactions: While not purely electronic, the overall shape and charge distribution influence how well the molecule fits into hydrophobic pockets of the receptor.[15]
-
Preparation of the Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Prepare the 3D structure of the thiazole derivative ligand, ensuring it has the correct protonation state and optimized geometry (often from a DFT calculation).
-
-
Defining the Binding Site:
-
Identify the active site of the protein, often based on the location of a co-crystallized ligand or from literature.
-
Define a grid box around the active site to constrain the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run the docking simulation using software like AutoDock, Glide, or GOLD. The software will generate multiple possible binding poses of the ligand in the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores. The score is an estimate of the binding affinity.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) for the best-scoring poses.
-
Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Expertise & Experience: QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activities.[16][17][18] By quantifying structural features (descriptors), including electronic properties, we can build mathematical models to predict the activity of new, untested compounds.
Trustworthiness: A robust QSAR model must be statistically validated. Key parameters include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation using a test set of compounds that were not used to build the model.[16]
Electronic descriptors calculated from quantum chemical methods like DFT are often crucial in QSAR models for thiazole derivatives. These can include:
-
HOMO and LUMO energies
-
Dipole moment
-
Atomic charges
-
Polarizability
These descriptors capture the electronic features that drive the interaction with a biological target and can be correlated with the observed biological activity (e.g., IC50 values).
-
Data Collection and Preparation:
-
Gather a dataset of thiazole derivatives with their experimentally measured biological activities (e.g., inhibitory concentrations).
-
Draw the 2D or 3D structures of all compounds in the dataset.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters. Electronic descriptors are typically calculated using semi-empirical or DFT methods.
-
-
Model Building:
-
Divide the dataset into a training set (for building the model) and a test set (for validating the model).
-
Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.
-
-
Model Validation:
-
Validate the QSAR model using internal (cross-validation) and external (prediction on the test set) validation techniques to ensure its predictive power.
-
-
Interpretation and Application:
-
Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.
-
Use the validated model to predict the activity of new, designed thiazole derivatives.
-
Visualization: QSAR Logical Relationship
Caption: The logical relationship between inputs and outputs in a QSAR study.
Conclusion: A Synergistic Approach to Innovation
The theoretical study of the electronic properties of thiazole derivatives is not merely an academic exercise; it is a vital component of modern drug discovery and materials science. By integrating insights from DFT, molecular docking, and QSAR, researchers can adopt a rational, hypothesis-driven approach to the design of novel compounds. This guide has provided a framework for understanding and applying these powerful computational tools. By elucidating the intricate electronic landscape of thiazole derivatives, we can unlock their full therapeutic and technological potential, paving the way for the development of next-generation medicines and materials.
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An In-Depth Technical Guide to 4-(2-Thiazolyl)phenol Derivatives as Corrosion Inhibitors
This guide provides a comprehensive technical overview of 4-(2-Thiazolyl)phenol derivatives as a promising class of corrosion inhibitors. We will delve into their synthesis, mechanism of action, and the experimental and theoretical methodologies used to evaluate their performance. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively engaged in the development of novel anti-corrosion technologies.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion is a relentless process of material degradation that poses significant economic and safety challenges across numerous industries. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic infrastructure. Organic inhibitors, particularly those containing heteroatoms and aromatic systems, have garnered considerable attention due to their ability to form protective films on metal surfaces.
Among these, thiazole derivatives have emerged as a highly effective class of corrosion inhibitors. Their molecular structure, featuring sulfur and nitrogen heteroatoms within an aromatic ring, provides multiple active centers for adsorption onto metal surfaces.[1] The incorporation of a phenol moiety into the thiazole backbone, as in this compound derivatives, is hypothesized to further enhance their inhibitory properties through the additional coordination sites of the hydroxyl group and the electron-donating nature of the hydroxyphenyl group.[2][3] This guide will explore the synthesis, performance, and underlying mechanisms of these promising compounds.
Synthesis of this compound Derivatives: A Methodological Approach
A robust and versatile method for the synthesis of the core 2-amino-4-(4-hydroxyphenyl)thiazole structure is the Hantzsch thiazole synthesis.[4][5] This well-established reaction involves the condensation of an α-haloketone with a thioamide.[6]
Proposed Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole
A plausible and efficient route to synthesize 2-amino-4-(4-hydroxyphenyl)thiazole is through the reaction of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with thiourea in a suitable solvent like ethanol.[7]
Reaction Scheme:
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Spectroscopic Profile of 4-(2-Thiazolyl)phenol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 4-(2-Thiazolyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for the structural elucidation and purity assessment of this important chemical entity.
Introduction to this compound
This compound is a bifunctional molecule featuring a phenol ring attached to a thiazole heterocycle. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, making the spectroscopic characterization of this compound essential for understanding its chemical behavior and for quality control in synthetic applications.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound are the aromatic phenol ring and the five-membered thiazole ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Doublet (d) | 1H | Thiazole H (position 5) |
| 7.79 | Doublet (d) | 2H | Phenol H (ortho to thiazole) |
| 7.67 | Doublet (d) | 1H | Thiazole H (position 4) |
| 6.88 | Doublet (d) | 2H | Phenol H (meta to thiazole) |
| Phenolic OH | Broad Singlet | 1H | -OH |
Note: The chemical shift of the phenolic proton can vary depending on the solvent and concentration.
Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the aromatic protons of the phenol and thiazole rings.[3] The two doublets at 7.85 and 7.67 ppm are characteristic of the thiazole ring protons. The downfield shift of the proton at 7.85 ppm is attributed to its proximity to the nitrogen atom. The protons on the phenol ring appear as two doublets at 7.79 and 6.88 ppm, indicative of a para-substituted aromatic system. The broad singlet for the phenolic hydroxyl proton is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Predicted Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Thiazole C (position 2) |
| ~156 | Phenol C-OH (ipso-carbon) |
| ~143 | Thiazole C (position 4) |
| ~129 | Phenol CH (ortho to thiazole) |
| ~125 | Phenol C (ipso to thiazole) |
| ~119 | Thiazole C (position 5) |
| ~116 | Phenol CH (meta to thiazole) |
Interpretation: The carbon atom (C2) of the thiazole ring directly attached to the nitrogen and sulfur atoms is expected to be the most downfield-shifted due to the strong deshielding effect of these heteroatoms. The carbon atom bearing the hydroxyl group on the phenol ring will also exhibit a significant downfield shift. The remaining aromatic carbons of both rings will resonate in the typical aromatic region (110-150 ppm). For comparison, the aminothiazole derivative, 4-(2-amino-1,3-thiazol-4-yl)phenol, shows characteristic signals in its ¹³C NMR spectrum that can be used as a reference.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretching (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1600-1450 | Strong | Aromatic C=C and C=N stretching |
| ~1220 | Strong | C-O stretching (phenolic) |
| ~1100-1000 | Medium | Thiazole ring vibrations |
| 850-750 | Strong | Out-of-plane C-H bending (para-substitution) |
Interpretation: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenolic hydroxyl group.[7] Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The strong absorptions between 1600 and 1450 cm⁻¹ are attributed to the C=C stretching of the aromatic rings and the C=N stretching of the thiazole ring. A strong band around 1220 cm⁻¹ is indicative of the phenolic C-O stretching vibration. The presence of a strong band in the 850-750 cm⁻¹ region suggests a 1,4-disubstituted (para) benzene ring.
Caption: Relationship between spectroscopic techniques and structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass spectra can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that typically yields the molecular ion, while EI can cause extensive fragmentation.
Data Summary (ESI-MS):
| m/z | Ion |
| 176 | [M-H]⁻ |
Data from ESI in negative mode.[3]
Interpretation: In negative ion mode ESI-MS, this compound is expected to readily deprotonate at the phenolic hydroxyl group, resulting in a prominent peak at m/z 176, corresponding to the [M-H]⁻ ion. This confirms the molecular weight of the compound to be 177 g/mol .[8]
Predicted Fragmentation Pattern (EI-MS): Under Electron Impact (EI) ionization, the molecular ion peak [M]⁺ at m/z 177 would be expected. Subsequent fragmentation could involve the loss of small neutral molecules or radical species. A plausible fragmentation pathway is illustrated below.
Caption: A plausible fragmentation pathway for this compound under EI-MS.
The fragmentation of the thiazole ring often involves the loss of HCN. The phenol ring can undergo fragmentation by losing a CO molecule. Further fragmentation of these initial daughter ions would lead to a complex mass spectrum, providing a unique fingerprint for the molecule.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR confirms the substitution pattern of the aromatic rings, while IR spectroscopy identifies the key functional groups. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and quality assessment in research and development settings.
References
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23). ResearchGate. Retrieved January 11, 2026, from [Link]
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4-(2-Amino-1,3-thiazol-4-yl)phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 11, 2026, from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Phenol, 4-(2-benzothiazolyl)-2-methoxy-. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
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¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI. Retrieved January 11, 2026, from [Link]
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4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023, January 12). MDPI. Retrieved January 11, 2026, from [Link]
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4-(2,4-dimethyl-5-thiazolyl)Phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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phenol, 4-[[4-(4-pyridinyl)-2-thiazolyl]amino]-. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]
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4-(2-(2-Thiazolyl)diazenyl)phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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4-{2-[(4-Hydroxyphenyl)amino]-1,3-thiazol-4-yl}phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]
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SYNTHESIS OF THIAZOLES CONTAINING PHENOL AND CATECHOL GROUPS. II. (n.d.). Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazoles. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Thiazolyl)phenol via Hantzsch Thiazole Synthesis
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a multitude of pharmacologically active compounds. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 4-(2-Thiazolyl)phenol, in particular, is a valuable building block in drug discovery and materials science due to the presence of both a phenolic hydroxyl group and a thiazole moiety, which can be readily functionalized.
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[1] This versatile and generally high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[2] This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will detail the synthesis of the requisite α-haloketone precursor, 2-bromo-1-(4-hydroxyphenyl)ethanone, followed by its cyclocondensation with thioformamide to yield the target compound.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving a sequence of nucleophilic attack, cyclization, and dehydration.
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the α-haloketone, displacing the halide ion. This step forms an S-alkylated intermediate.
-
Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a thiazoline derivative.
-
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the thiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.
Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (α-Haloketone Precursor)
A common route to the required α-haloketone, 2-bromo-1-(4-hydroxyphenyl)ethanone, is the direct bromination of 4-hydroxyacetophenone.
Materials and Equipment
| Reagent/Equipment | Details |
| 4-Hydroxyacetophenone | Starting material |
| Bromine | Brominating agent |
| Diethyl ether | Solvent |
| Saturated NaHCO₃ solution | For quenching and neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Round-bottom flask | Reaction vessel |
| Dropping funnel | For controlled addition of bromine |
| Magnetic stirrer and stir bar | For agitation |
| Ice bath | For temperature control |
| Separatory funnel | For extraction |
| Rotary evaporator | For solvent removal |
| Büchner funnel and filter flask | For filtration |
Experimental Protocol
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
With vigorous stirring, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(4-hydroxyphenyl)ethanone as a solid.
Hantzsch Synthesis of this compound
This protocol outlines the cyclocondensation of 2-bromo-1-(4-hydroxyphenyl)ethanone with thioformamide. The conditions are based on established Hantzsch synthesis procedures for analogous compounds.[3]
Materials and Equipment
| Reagent/Equipment | Details |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | α-Haloketone precursor |
| Thioformamide | Thioamide |
| Ethanol | Solvent |
| Deionized water | For precipitation |
| Saturated NaHCO₃ solution | For neutralization |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | For heating |
| Magnetic stirrer and heating mantle | For agitation and heating |
| Büchner funnel and filter flask | For filtration |
| Standard laboratory glassware | Beakers, etc. |
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1.0 eq.) in absolute ethanol.
-
Add thioformamide (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₇NOS |
| Molecular Weight | 177.22 g/mol |
| Appearance | Light yellow to yellow solid[4] |
| Melting Point | 162-165 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.85 (d, J = 3.2Hz, 1H), 7.79 (d, J = 8.8Hz, 2H), 7.67 (d, J = 3.2Hz, 1H), 6.88 (d, J = 8.8 Hz, 2H)[4] |
| ¹³C NMR | Expected signals for aromatic and thiazole carbons. Specific data not available in the searched literature. |
| IR (KBr) | Expected characteristic peaks for O-H, C-H (aromatic), C=N, and C-S stretching vibrations. Specific data not available in the searched literature. |
Safety and Handling
2-Bromo-1-(4-hydroxyphenyl)ethanone:
-
Hazards: Harmful if swallowed and causes serious eye irritation.[4]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical help.[4]
Thioformamide:
-
Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen and may damage fertility or the unborn child.[5]
-
Precautions: Handle in a well-ventilated place, preferably in a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, wash out mouth with water. Seek immediate medical attention in all cases of exposure.[3]
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Impure starting materials- Incorrect reaction temperature | - Extend the reaction time and monitor by TLC.- Ensure the purity of the starting materials.- Verify the reflux temperature. |
| Formation of multiple products (observed by TLC) | - Side reactions- Decomposition of starting materials or product | - Lower the reaction temperature.- Use a milder base for neutralization if applicable.- Purify the crude product using column chromatography. |
| Product is an oil or does not precipitate | - Impurities present- Insufficient amount of water used for precipitation | - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.- Add more cold water to the reaction mixture.- Purify by column chromatography. |
References
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
- Hantzsch, A. (1887). Ueber die Bildung von Thiazolen aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
Sources
Application Note & Protocol: High-Purity Isolation of 4-(2-Thiazolyl)phenol via Optimized Recrystallization
Abstract: 4-(2-Thiazolyl)phenol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in downstream applications, such as the synthesis of pharmacologically active agents or functional dyes, is critically dependent on its purity. This document provides a comprehensive, field-proven guide to the purification of this compound using cooling crystallization. We delve into the causal science of solvent selection, provide a detailed step-by-step protocol for the recrystallization process, and outline robust analytical methods for purity verification. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and efficient purification workflow.
The Imperative for Purity: Understanding the "Why"
The presence of impurities in a starting material like this compound can have cascading negative effects on research and development outcomes. Potential impurities may arise from unreacted starting materials during synthesis (e.g., 2-bromo-4'-hydroxyacetophenone or thioformamide), side-products, or degradation. These contaminants can:
-
Inhibit or alter downstream chemical reactions , leading to lower yields and the formation of complex, difficult-to-separate byproducts.
-
Interfere with biological assays , producing misleading data regarding the efficacy or toxicity of target compounds.
-
Compromise the material properties of resulting polymers or dyes.
Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures[1][2]. The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain soluble (or are insoluble at high temperatures) across the temperature range[1].
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The molecular structure of this compound—featuring a polar phenolic hydroxyl group and a moderately polar thiazole ring attached to a nonpolar benzene ring—guides our solvent choice. Phenolic compounds exhibit good solubility in polar protic solvents like alcohols due to hydrogen bonding capabilities[3][4].
A systematic solvent screening process is paramount. The ideal solvent should exhibit the following characteristics[1][5]:
-
High Solvation Power at Elevated Temperature: Dissolves the crude this compound completely near the solvent's boiling point.
-
Low Solvation Power at Low Temperature: Allows for maximum recovery of the purified compound upon cooling.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent (removed during crystal filtration).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.
Based on these principles and the phenolic nature of the target compound, several solvents were evaluated.
Table 1: Solvent Screening for this compound Recrystallization
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Observations & Rationale |
| Water | Sparingly Soluble | Sparingly Soluble | Poor solvent. The hydrophobic benzene and thiazole rings limit solubility even at high temperatures. |
| Hexane | Insoluble | Insoluble | Non-polar solvent, unsuitable for the polar phenol. |
| Toluene | Sparingly Soluble | Soluble | Potential candidate, but high boiling point (111 °C) can make drying difficult and may pose a risk of oiling out. |
| Ethanol | Slightly Soluble | Very Soluble | Optimal Choice. Exhibits a significant solubility differential. Its polarity is well-suited for the compound, and its boiling point (78 °C) is ideal. |
| Acetone | Very Soluble | Very Soluble | Poor choice. High solubility at room temperature would lead to low recovery of the purified product. |
| Ethyl Acetate | Soluble | Very Soluble | Similar to acetone, high room-temperature solubility results in poor yield. |
Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure procedural integrity.
3.1. Materials & Equipment
-
Crude this compound
-
Anhydrous Ethanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (2 sizes)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (sized for Büchner funnel)
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
3.2. Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7].
-
This compound may cause skin, eye, and respiratory irritation[6][8]. Avoid breathing dust and ensure thorough washing after handling[6][7].
-
Ethanol is a flammable liquid. Keep away from open flames and ignition sources.
3.3. Step-by-Step Methodology
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimum amount of ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Causality Note: Using the minimum amount of hot solvent is critical for maximizing the yield upon cooling[2]. An excess of solvent will keep more of the product in solution, reducing recovery.
Step 2: Hot Filtration (Conditional)
-
If any insoluble impurities (e.g., dust, particulate matter) are observed in the hot solution, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hotplate. Place a stemless funnel with fluted filter paper on top.
-
Quickly pour the hot, dissolved solution through the preheated funnel. Causality Note: This step must be performed quickly and with preheated equipment to prevent premature crystallization of the product in the funnel[9].
Step 3: Cooling and Crystallization
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Causality Note: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles[10].
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
Step 4: Isolation and Washing of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal with the funnel[9].
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities. Causality Note: The wash solvent must be cold to minimize redissolving the purified crystals[10].
Step 5: Drying the Purified Product
-
Leave the crystals on the Büchner funnel under vacuum for 10-15 minutes to air dry.
-
Transfer the purified crystals to a pre-weighed watch glass and dry to a constant weight, either in a low-temperature oven (e.g., 40-50 °C) or in a vacuum desiccator.
Workflow Visualization
Caption: Workflow for the recrystallization of this compound.
Post-Purification Analysis: A Self-Validating System
Verifying the purity of the final product is a non-negotiable step. A combination of techniques provides a robust assessment of success.
Table 2: Purity Assessment of this compound
| Analytical Technique | Crude (Expected) | Purified (Expected) | Rationale for Purity Confirmation |
| Appearance | Off-white to yellowish or brownish powder | White to off-white crystalline solid | Removal of colored impurities. |
| Melting Point | Broad range, depressed (e.g., 155-160 °C) | Sharp range (e.g., 162-164 °C) | Impurities disrupt the crystal lattice, lowering and broadening the melting point. A sharp melting point indicates high purity. |
| Thin-Layer Chromatography (TLC) | Multiple spots may be visible | A single, distinct spot | Confirms the removal of impurities with different polarities. |
| ¹H NMR Spectroscopy | May show small peaks from impurities or residual solvent | Clean spectrum with characteristic peaks for this compound | Provides structural confirmation and detects proton-containing impurities at concentrations >1%. |
Purity Validation Logic
Caption: Decision workflow for validating the purity of the final product.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and attempt cooling again.- Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.- Add a "seed crystal" of pure compound. |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.- Consider a different solvent or a mixed-solvent system with a lower boiling point. |
| Low Recovery/Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation during cooling.- Crystals were washed with solvent that was not cold. | - Ensure minimum solvent is used.- Ensure filtration apparatus is preheated.- Extend cooling time in the ice bath.- Always use ice-cold solvent for washing. |
| Product Remains Colored | - Colored impurity is co-crystallizing with the product.- Impurity is not soluble in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities.- Re-crystallize from a different solvent system. |
References
-
Vertex AI Search. (2024-03-31). This compound - SAFETY DATA SHEET. 6
-
Thermo Fisher Scientific. (2025-09-15). SAFETY DATA SHEET. 7
-
Sigma-Aldrich. (2025-05-20). SAFETY DATA SHEET. Link
-
PubChem. 4-(2-(2-Thiazolyl)diazenyl)phenol. Link
-
Guidechem. This compound 81015-49-8 wiki. Link
-
ChemicalBook. (2025-08-09). 4-(2-AMINO-THIAZOL-4-YL)-PHENOL - Safety Data Sheet. Link
-
PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. Link
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link
-
MedchemExpress.com. 4-(2-Methyl-4-thiazolyl)phenol. Link
-
TCI Chemicals. (2025-01-13). SAFETY DATA SHEET. Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link
-
University of California, Los Angeles. Recrystallization. Link
-
PubChem. 4-(2,4-dimethyl-5-thiazolyl)Phenol. Link
-
Chemistry LibreTexts. (2023-01-29). Recrystallization. Link
-
fieldguide2chemistry (YouTube). (2021-03-22). Recrystallization: Choosing Solvent & Inducing Crystallization. Link
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Link
-
Unknown. Crystallization Solvents.pdf. Link
-
ResearchGate. (2025-08-06). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Link
-
SATHEE. Chemistry Phenol. Link
-
MDPI. (2023-01-12). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Link
-
mpnorganic (YouTube). (2010-09-02). Recrystallization Demonstrated by Mark Niemczyk, PhD. Link
-
Sigma-Aldrich. 4-METHOXY-2-(2-THIAZOLYLAZO)-PHENOL. Link
-
MDPI. (2024-08-01). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Link
-
ChemicalBook. This compound CAS#: 81015-49-8. Link
-
PMC. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Link
-
ResearchGate. (PDF) Studies on the solubility of phenolic compounds. Link
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Application Note: Structural Elucidation of 4-(2-Thiazolyl)phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction and Scientific Context
4-(2-Thiazolyl)phenol (C₉H₇NOS) is a bifunctional organic molecule featuring a phenol ring attached to a thiazole heterocycle.[1] This structural motif is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical reactivity, structure-activity relationships (SAR), and for ensuring quality control in synthetic applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note serves as a field-proven guide to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for this compound.
Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero nuclear spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels.
-
¹H NMR Spectroscopy: This technique observes the hydrogen nuclei. The electron density surrounding a proton creates a local magnetic field that "shields" it from the external field. Protons in different chemical environments experience different degrees of shielding, causing them to absorb radiofrequency energy and resonate at unique frequencies. These frequencies, reported as chemical shifts (δ) in parts per million (ppm), provide a fingerprint of the molecule's proton framework.[3]
-
¹³C NMR Spectroscopy: This method detects the ¹³C isotope, which has a low natural abundance (~1.1%).[4] While less sensitive than ¹H NMR, it offers a direct view of the carbon skeleton.[5] The chemical shift range for ¹³C is much wider than for ¹H (typically 0-220 ppm), which minimizes signal overlap even in complex molecules.[6] To simplify spectra and enhance sensitivity, ¹³C NMR is usually performed with broadband proton decoupling, resulting in each unique carbon appearing as a single sharp line.[7]
Experimental Design and Protocols
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to yield high-resolution spectra for this compound.
Causality-Driven Solvent and Standard Selection
Choice of Deuterated Solvent: The selection of a suitable deuterated solvent is critical. Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons and to provide a signal for the spectrometer's deuterium lock system, which stabilizes the magnetic field. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent.
-
Rationale: DMSO-d₆ is a polar aprotic solvent with excellent solubilizing power for polar organic compounds, including phenols.[8] Crucially, it allows for the observation of the exchangeable phenolic hydroxyl (-OH) proton. In less polar solvents like Chloroform-d (CDCl₃), this proton signal can be very broad or may exchange with trace amounts of water, obscuring its detection.[9][10]
Choice of Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR.[11][12]
-
Rationale: TMS provides a single, sharp resonance signal from its twelve equivalent protons and four equivalent carbons.[11] It is chemically inert, soluble in most organic solvents, and volatile for easy removal. Its signal is defined as 0.0 ppm on the chemical shift scale, providing a reliable reference point for all other signals.[12][13][14]
Workflow for NMR Sample Preparation
The following workflow ensures a homogenous sample free from contaminants that could degrade spectral quality.
Caption: Structure of this compound with proton environments labeled A-E.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| HA | Phenolic OH | ~9.5 - 10.5 | Broad Singlet (br s) | 1H | Acidic proton, deshielded by the electronegative oxygen and potential H-bonding with DMSO solvent. |
| HB | Aromatic (ortho to Thiazole) | ~7.8 - 8.0 | Doublet (d) | 2H | Deshielded due to the electron-withdrawing inductive and anisotropic effect of the adjacent thiazole ring. |
| HC | Aromatic (ortho to OH) | ~6.8 - 7.0 | Doublet (d) | 2H | Shielded by the strong electron-donating effect of the hydroxyl group via resonance. |
| HD | Thiazole H-4 | ~7.7 - 7.9 | Doublet (d) | 1H | Located in an electron-deficient heterocyclic ring, adjacent to sulfur, leading to deshielding. |
| HE | Thiazole H-5 | ~7.4 - 7.6 | Doublet (d) | 1H | Also in the heterocyclic ring, typically slightly upfield of H-4. |
Spin-Spin Coupling:
-
Aromatic Region: The protons on the phenol ring form an AA'BB' system, but at 400 MHz, it will likely appear as two distinct doublets. Protons HB will couple with adjacent HC protons, and vice-versa, with a typical ortho coupling constant (³JHH) of ~8-9 Hz.
-
Thiazole Region: Protons HD and HE are adjacent on the thiazole ring and will couple with each other, showing a smaller ³JHH of ~3-4 Hz.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Due to the lack of molecular symmetry, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals. All signals are expected to be singlets due to broadband proton decoupling.
| Predicted δ (ppm) | Assignment | Rationale for Chemical Shift |
| ~168-172 | C2 (Thiazole) | Most deshielded carbon, bonded to two heteroatoms (N and S). |
| ~158-160 | C4' (Phenol, C-OH) | Deshielded due to direct attachment to the electronegative oxygen atom. |
| ~142-145 | C5 (Thiazole) | Aromatic carbon in an electron-deficient heterocycle. |
| ~128-130 | C2' & C6' (Phenol) | Aromatic carbons ortho to the thiazole group. |
| ~125-127 | C1' (Phenol, C-Thiazole) | Quaternary carbon, deshielded by attachment to the thiazole ring. |
| ~120-122 | C4 (Thiazole) | Aromatic carbon in an electron-deficient heterocycle. |
| ~115-117 | C3' & C5' (Phenol) | Aromatic carbons ortho to the hydroxyl group, shielded by its electron-donating effect. |
Note: The assignments for carbons within the phenol ring (C2'/C6' and C3'/C5') are predictive and would be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
Conclusion
This application note provides a robust and scientifically grounded framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and leveraging the predictive spectral analysis presented, researchers can confidently acquire and interpret the NMR data necessary for unambiguous structural verification. The choice of DMSO-d₆ as a solvent is highlighted as a key parameter for observing all relevant protons, particularly the phenolic hydroxyl group. The predicted chemical shifts and coupling patterns serve as a reliable reference for confirming the synthesis and purity of this important chemical entity.
References
- Allan Chemical Corporation. (2025, October 7).
- Labinsights. (2025, February 19).
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Iowa State University. NMR Sample Preparation.
- Alfa Chemistry.
- Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Tiers, G. V. D. (1958). Proton Nuclear Resonance Spectroscopy. I. Reliable Shielding Values by "Internal Referencing" with Tetramethylsilane. Journal of Organic Chemistry.
- Guidechem. This compound 81015-49-8 wiki.
- American Chemical Society. (2021, March 29). Tetramethylsilane.
- Georgia Institute of Technology. (2023, August 29).
- Hoff, G. G. (2022). TMS is Superior to Residual CHCl₃ for Use as the Internal Reference for Routine ¹H NMR Spectra Recorded in CDCl₃. The Journal of Organic Chemistry, 87(2), 905–909.
- PubMed. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
- Sparkl.
- Organomation.
- Metin, B. Basic 1H- and 13C-NMR Spectroscopy.
- Weizmann Institute of Science.
- Pinn.ai. Basic 1h And 13c Nmr Spectroscopy.
- Slideshare. Comparison of 1H-NMR and 13C-NMR.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- University College London. (n.d.). Sample Preparation.
- Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
- Chemistry Steps. NMR Chemical Shift Values Table.
- Chemguide. interpreting C-13 NMR spectra.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 4-(2-Thiazolyl)phenol
Abstract
This application note provides a detailed guide to understanding the mass spectrometric fragmentation pattern of 4-(2-Thiazolyl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science research. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). The principles outlined herein are designed to assist researchers in identifying this molecule and characterizing related structures.
Introduction
This compound is a bifunctional molecule incorporating both a phenolic hydroxyl group and a thiazole ring. This unique structure imparts specific chemical properties that are valuable in various applications, including as a building block in the synthesis of bioactive compounds and functional materials. Mass spectrometry is a critical analytical technique for the structural confirmation and quantification of such molecules. Understanding its fragmentation behavior is paramount for unambiguous identification in complex matrices. This guide provides an in-depth analysis of the predicted fragmentation patterns based on established principles of mass spectrometry for phenolic and thiazole-containing compounds.[1][2][3][4]
Chemical Structure and Properties
-
Molecular Formula: C₉H₇NOS
-
Molecular Weight: 177.23 g/mol
-
Monoisotopic Mass: 177.0248 Da
The structure consists of a phenol ring substituted at the para position with a 2-thiazolyl group. The presence of the acidic phenolic proton, the basic nitrogen atom in the thiazole ring, and the aromatic systems dictate the ionization and fragmentation behavior of the molecule.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint that is highly characteristic of the molecule's structure.
Experimental Protocol: EI-MS Analysis
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
GC Conditions (Typical):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
Predicted EI-MS Fragmentation Pattern
The molecular ion ([M]⁺˙) is expected to be observed at m/z 177. The fragmentation will likely proceed through several key pathways initiated by the radical cation.
Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss | Notes |
| 177 | [C₉H₇NOS]⁺˙ | - | Molecular Ion |
| 150 | [C₈H₆OS]⁺˙ | HCN | Loss of hydrogen cyanide from the thiazole ring |
| 149 | [C₉H₅OS]⁺ | H₂ | Loss of a hydrogen molecule |
| 122 | [C₇H₄S]⁺˙ | C₂H₃NO | Cleavage of the bond between the rings |
| 95 | [C₆H₅O]⁺ | C₃H₂NS | Fission of the thiazole ring |
| 85 | [C₃H₃S]⁺ | C₆H₄NO | Thiazole ring fragment |
| 77 | [C₆H₅]⁺ | C₃H₂NOS | Phenyl cation |
| 69 | [C₄H₅O]⁺ | C₅H₂NS | Phenolic ring fragment |
Diagram 1: Proposed EI-MS Fragmentation Pathway of this compound
Caption: Key EI-MS fragmentations of this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of these precursor ions to obtain structural information.
Experimental Protocol: ESI-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
-
Ionization Source: Electrospray Ionization (ESI)
-
Mass Analyzer: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min or perform an LC separation.
LC Conditions (Typical):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% NH₄OH)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.1% NH₄OH)
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Predicted ESI-MS/MS Fragmentation Pattern (Positive Ion Mode)
In positive ion mode, protonation is expected to occur on the nitrogen atom of the thiazole ring, forming the precursor ion [M+H]⁺ at m/z 178. Collision-induced dissociation (CID) will lead to characteristic product ions.
Table 2: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 178 | 151 | [C₈H₇OS]⁺ | HCN |
| 178 | 134 | [C₇H₆S]⁺ | C₂H₂NO |
| 178 | 110 | [C₆H₆O]⁺ | C₃H₂NS |
| 178 | 86 | [C₃H₄NS]⁺ | C₆H₄O |
Diagram 2: Proposed ESI-MS/MS Fragmentation of [M+H]⁺
Caption: Positive mode ESI-MS/MS fragmentation pathways.
Predicted ESI-MS/MS Fragmentation Pattern (Negative Ion Mode)
In negative ion mode, deprotonation will occur at the phenolic hydroxyl group, forming the precursor ion [M-H]⁻ at m/z 176. The fragmentation of this ion will be driven by the phenoxide anion. The fragmentation of phenolic compounds in negative ESI-MS is well-documented and often involves losses of small molecules.[5][6][7][8][9]
Table 3: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [M-H]⁻ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 176 | 148 | [C₈H₄OS]⁻˙ | CO |
| 176 | 132 | [C₈H₆N]⁻ | COS |
| 176 | 116 | [C₇H₄S]⁻˙ | C₂H₃NO |
| 176 | 92 | [C₆H₄O]⁻˙ | C₃H₃NS |
Diagram 3: Proposed ESI-MS/MS Fragmentation of [M-H]⁻
Caption: Negative mode ESI-MS/MS fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of this compound is predictable based on the fundamental principles of organic mass spectrometry. In EI-MS, fragmentation is extensive, providing a rich fingerprint for library matching. In ESI-MS/MS, the fragmentation is more controlled, allowing for targeted analysis and structural confirmation. The positive ion mode is characterized by cleavages around the protonated thiazole ring, while the negative ion mode is dominated by fragmentations initiated by the phenoxide anion. These detailed fragmentation patterns and proposed pathways serve as a valuable resource for researchers working with this and structurally related compounds.
References
-
ResearchGate. (n.d.). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−) shown on two exemplars. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. Retrieved from [Link]
-
SciELO. (2017). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
PubMed. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. scielo.br [scielo.br]
- 8. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
tyrosinase inhibition assay protocol using 4-(2-Thiazolyl)phenol
Application Note & Protocol
A Validated Spectrophotometric Protocol for the Assessment of Tyrosinase Inhibition Using 4-(2-Thiazolyl)phenol
Abstract
This application note provides a detailed, validated protocol for determining the inhibitory activity of test compounds against tyrosinase, using this compound as a representative example. Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis and enzymatic browning in fruits and vegetables.[1][2] Consequently, the identification of potent tyrosinase inhibitors is a significant objective in the cosmetic, medical, and food industries.[3][4] This guide outlines the principle of the dopachrome method, provides step-by-step instructions for performing the assay in a 96-well microplate format, and details the necessary calculations for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀). The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for screening and characterizing tyrosinase inhibitors.
Scientific Principle of the Assay
Tyrosinase (EC 1.14.18.1) exhibits two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to highly reactive o-quinones (diphenolase activity).[3] This protocol focuses on the diphenolase activity, which is more straightforward to measure kinetically as it typically does not exhibit the lag phase associated with monophenolase activity.[5][6]
The assay quantifies the enzymatic oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. This unstable quinone then undergoes a series of non-enzymatic reactions, cyclizing to form the orange/red-colored product, dopachrome, which has a maximum absorbance (λ_max) around 475 nm.[7][8] The rate of dopachrome formation is directly proportional to the tyrosinase activity.
A tyrosinase inhibitor, such as this compound, will interfere with this process, leading to a decreased rate of dopachrome formation. Phenolic compounds can act as competitive inhibitors by mimicking the natural substrate, tyrosine, and binding to the copper ions in the enzyme's active site.[9][10] The inhibitory effect is quantified by measuring the reduction in the rate of absorbance increase in the presence of the inhibitor compared to an uninhibited control.
Figure 1: Tyrosinase Catalytic Pathway. The diagram illustrates the oxidation of L-DOPA to the colored product dopachrome, and the point of intervention for an inhibitor.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Grade |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 | ≥1000 units/mg solid |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | D9628 | ≥98% (TLC) |
| This compound (Test Inhibitor) | Varies | Varies | ≥97% |
| Kojic Acid (Positive Control) | Sigma-Aldrich | K3125 | ≥99% |
| Potassium Phosphate, Monobasic | Fisher Scientific | P285 | ACS Grade |
| Potassium Phosphate, Dibasic | Fisher Scientific | P288 | ACS Grade |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | ACS Spectrophotometric |
| 96-well clear, flat-bottom microplates | Corning | 3596 | Tissue Culture Treated |
| Multichannel Pipettes & Tips | Varies | Varies | --- |
| Microplate Spectrophotometer | Varies | Varies | Capable of kinetic reads |
Reagent Preparation
Scientist's Note: Accuracy in reagent preparation is paramount for assay reproducibility. Prepare L-DOPA solution immediately before use, as it is susceptible to auto-oxidation, which can lead to high background absorbance.
-
Phosphate Buffer (50 mM, pH 6.8):
-
Prepare a stock solution of 50 mM Potassium Phosphate Monobasic (KH₂PO₄).
-
Prepare a stock solution of 50 mM Potassium Phosphate Dibasic (K₂HPO₄).
-
Mix the two solutions, typically in a ratio of approximately 49:51 (monobasic:dibasic), while monitoring with a calibrated pH meter until the pH reaches 6.8.
-
Store at 4°C for up to one month.
-
-
Mushroom Tyrosinase Stock Solution (1000 U/mL):
-
Calculate the required mass of tyrosinase powder to achieve a final concentration of 1000 U/mL in cold (4°C) Phosphate Buffer.
-
Example: For a powder with an activity of 3000 U/mg, dissolve 1 mg in 3 mL of buffer.
-
Prepare small aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
-
L-DOPA Substrate Solution (10 mM):
-
Dissolve 19.72 mg of L-DOPA in 10 mL of Phosphate Buffer (50 mM, pH 6.8).
-
Vortex gently until fully dissolved. The solution may have a very faint pinkish hue.
-
Crucially, prepare this solution fresh for each experiment and protect it from light.
-
-
Test Inhibitor Stock Solution (e.g., 10 mM):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Further dilutions should be made in Phosphate Buffer to create a range of working concentrations. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent-induced enzyme inhibition.
-
-
Positive Control Stock Solution (Kojic Acid, 1 mM):
Experimental Protocol: 96-Well Plate Assay
This protocol provides reaction volumes for a final assay volume of 200 µL per well.
Figure 2: Experimental Workflow. A step-by-step flowchart for performing the tyrosinase inhibition assay in a 96-well plate format.
Step-by-Step Procedure:
-
Plate Setup: Design the plate layout. It is essential to include the following controls in triplicate for each experiment (see Table 1 for an example layout).
-
Blank (B): Contains all reagents except the enzyme. Used to correct for non-enzymatic oxidation of L-DOPA.
-
Enzyme Control (EC): Contains all reagents and the solvent (DMSO) but no inhibitor. Represents 100% enzyme activity.
-
Positive Control (PC): Contains a known inhibitor (Kojic Acid) at several concentrations. Validates assay performance.
-
Test Compound (S): Contains the test inhibitor (this compound) across a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Reagent Addition:
-
Add 100 µL of Phosphate Buffer (50 mM, pH 6.8) to all wells.
-
Add 20 µL of the appropriate test compound dilution, positive control, or solvent (for EC and Blank wells) to the designated wells.
-
Add 40 µL of Phosphate Buffer to the Blank wells. For all other wells (EC, PC, S), add 40 µL of the Tyrosinase working solution (prepared by diluting the stock to 500 U/mL in buffer, to achieve a final concentration of 100 U/mL in the well).
-
Rationale: Adding the enzyme and inhibitor before the substrate allows for a pre-incubation period, enabling the inhibitor to bind to the enzyme's active site.[14]
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 40 µL of the freshly prepared 10 mM L-DOPA solution to all wells. The final concentration of L-DOPA will be 2 mM.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 475 nm every 60 seconds for 15-20 minutes.
-
Table 1: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |
|---|---|---|---|---|---|---|---|
| A | B | B | B | PC1 | PC1 | PC1 | S1...S6 |
| B | EC | EC | EC | PC2 | PC2 | PC2 | S1...S6 |
| C | PC3 | PC3 | PC3 | S1...S6 | |||
| D | PC4 | PC4 | PC4 | S1...S6 | |||
| E-H | (Additional Samples) |
B=Blank, EC=Enzyme Control, PC=Positive Control (Kojic Acid), S=Sample (this compound)
Data Analysis and Interpretation
-
Calculate Reaction Velocity (V):
-
For each well, plot Absorbance (475 nm) versus Time (minutes).
-
Identify the initial linear portion of the curve (typically the first 5-10 minutes).
-
The slope of this linear portion represents the reaction velocity (V), expressed as ΔAbs/min.
-
-
Calculate Percentage Inhibition:
-
First, calculate the corrected velocity of the enzyme control: V_control = V(EC) - V(B).
-
Next, calculate the corrected velocity for each inhibitor concentration: V_sample = V(S) - V(B).
-
Use the following formula to determine the percentage of tyrosinase inhibition for each concentration:[14] % Inhibition = [ (V_control - V_sample) / V_control ] × 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) with software like GraphPad Prism or R. The IC₅₀ value will be derived from this curve.
-
Table 2: Summary of Key Assay Parameters
| Parameter | Recommended Value | Rationale |
| Buffer | 50 mM Phosphate, pH 6.8 | Optimal pH for mushroom tyrosinase activity. |
| Final Enzyme Conc. | 100 U/mL | Provides a robust and linear reaction rate. |
| Final Substrate (L-DOPA) Conc. | 2 mM | Sufficient substrate to be non-limiting for initial rate determination. |
| Final Inhibitor Conc. Range | 0.1 µM - 100 µM (suggested) | A broad range is necessary to capture the full dose-response curve. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent interference with enzyme structure and function. |
| Pre-incubation Time | 10 minutes at 25°C | Allows for inhibitor-enzyme binding equilibrium to be approached. |
| Wavelength | 475 nm | Corresponds to the absorbance maximum of dopachrome.[8] |
| Read Mode | Kinetic, 1 read/min for 15-20 min | Allows for accurate determination of the initial reaction velocity. |
Advanced Analysis: Determining Inhibition Mechanism
For a deeper understanding of the inhibitor's action, its mechanism (e.g., competitive, non-competitive, mixed) can be determined.[5] This involves performing the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
Procedure: Repeat the assay using several fixed inhibitor concentrations while varying the L-DOPA concentration (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
Data Plotting: Plot the data on a Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted against 1/[Substrate].
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the Y-axis.
-
Non-competitive Inhibition: Lines intersect on the X-axis.
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis).
-
Uncompetitive Inhibition: Lines are parallel.
-
This analysis provides critical information for drug development and structure-activity relationship (SAR) studies.[15][16]
References
-
Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. (2020). Applied Sciences. [Link]
-
On the interpretation of tyrosinase inhibition kinetics. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kinetic characterization of substrate-analogous inhibitors of tyrosinase. (2015). IUBMB Life. [Link]
-
Kinetics Analysis of Tyrosinase. (2009). Adam Cap. [Link]
-
Tyrosinase Inhibition Assay. (2018). Active Concepts. [Link]
-
A comprehensive review on tyrosinase inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways. (2020). Biotechnology and Applied Biochemistry. [Link]
-
An Updated Review of Tyrosinase Inhibitors. (2007). International Journal of Molecular Sciences. [Link]
-
L-DOPA production by immobilized tyrosinase. (2004). Applied Biochemistry and Biotechnology. [Link]
-
IC 50 values of tyrosinase inhibition assay. Kojic acid as. (2012). ResearchGate. [Link]
-
Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (2012). Research in Pharmaceutical Sciences. [Link]
-
Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). Molecules. [Link]
-
Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
-
The Tyrosinase Produced by Lentinula boryana (Berk. & Mont.) Pegler Suffers Substrate Inhibition by L-DOPA. (2011). Food Technology and Biotechnology. [Link]
-
Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating L‐ and D‐melanogenesis pathways. (2020). ResearchGate. [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). International Journal of Molecular Sciences. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
-
Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing. (2015). RSC Publishing. [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision Inc.[Link]
-
4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]
-
Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. (2020). Scientific Reports. [Link]
-
Synthesis of 4-(thiazol-2-yldiazenyl)phenol L 1 and... (2018). ResearchGate. [Link]
-
Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds. (1987). Molecular Pharmacology. [Link]
-
Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes. (1999). Pigment Cell Research. [Link]
Sources
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis of substrate and inhibitory specificity of tyrosinase: phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 4-tertiary butylphenol on the tyrosinase activity in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
DPPH radical scavenging assay for 4-(2-Thiazolyl)phenol
Application Note & Protocol
Topic: High-Throughput Determination of Antioxidant Capacity of 4-(2-Thiazolyl)phenol using the DPPH Radical Scavenging Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant potential of this compound. Phenolic compounds are a cornerstone of antioxidant research due to their ability to donate hydrogen atoms and neutralize free radicals.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, offering a detailed, validated protocol for a 96-well plate format, and providing a clear methodology for data analysis and interpretation, including the calculation of the IC50 value. The protocols are designed to be self-validating through the systematic use of controls, ensuring the generation of robust and reproducible data.
Introduction: The Rationale for Antioxidant Screening
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Antioxidants mitigate oxidative damage by neutralizing free radicals.[3] Consequently, the identification and characterization of novel antioxidant compounds is a critical objective in drug discovery and development.
The DPPH assay is a rapid, simple, and inexpensive colorimetric method widely used for initial screening of the antioxidant capacity of pure compounds and natural extracts.[3][4][5] The assay relies on the use of DPPH, a stable, commercially available free radical that has a deep violet color in solution.[3][6] The core principle involves the reduction of the DPPH radical by an antioxidant compound, which acts as a hydrogen or electron donor. This reduction results in the formation of the non-radical form, DPPH-H, leading to a stoichiometric discoloration of the solution from violet to a pale yellow.[6][7] The extent of this color change, measured as a decrease in absorbance at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound being tested.[3]
The target molecule, this compound, possesses a phenolic hydroxyl (-OH) group, a structural motif strongly associated with antioxidant activity.[2][8] The hydroxyl group can readily donate a hydrogen atom to stabilize free radicals. Studies on structurally similar phenolic thiazole derivatives have confirmed their potential as potent antioxidant agents, providing a strong rationale for evaluating this compound using this established assay.[9][10][11]
Assay Principle and Chemical Mechanism
The DPPH radical (DPPH•) is stabilized by the delocalization of its spare electron across the molecule, which prevents dimerization and accounts for its stability and deep violet color.[2] When an antioxidant (AH), such as this compound, is introduced, it donates a hydrogen atom to the DPPH• radical. This process neutralizes the free radical, forming the reduced, stable hydrazine molecule (DPPH-H) and a radical of the antioxidant (A•), which is typically much more stable and less reactive.
The primary reaction mechanism is as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Antioxidant Radical)
This hydrogen atom transfer (HAT) is a key mechanism by which phenolic antioxidants exert their effect.[8] The resulting decrease in absorbance at 517 nm is quantified to determine the antioxidant's efficacy.
Caption: DPPH Radical Scavenging Mechanism.
Materials and Equipment
Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH), ≥95% purity (Sigma-Aldrich, Cat. No. D9132 or equivalent)
-
This compound, ≥97% purity (Test Compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
Methanol (MeOH), Spectrophotometric Grade
-
Dimethyl Sulfoxide (DMSO), ACS Grade (if required for sample solubility)
Equipment
-
UV-Vis microplate reader capable of reading absorbance at 517 nm
-
96-well flat-bottom microplates
-
Calibrated single and multichannel micropipettes (10 µL, 100 µL, 200 µL)
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Ultrasonic bath (optional, aids in dissolving DPPH)
-
Amber glass bottles or flasks (for light-sensitive DPPH solution)
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format to facilitate high-throughput screening. All steps involving the DPPH solution should be performed with minimal exposure to light.
Preparation of Solutions
-
DPPH Working Solution (0.1 mM in Methanol):
-
Accurately weigh ~3.94 mg of DPPH powder.
-
Dissolve in 100 mL of spectrophotometric grade methanol in an amber volumetric flask.[12]
-
Causality: A 0.1 mM (or ~100 µM) concentration typically yields an initial absorbance of ~1.0 at 517 nm, which is an ideal starting point for measuring a decrease.[2] The solution must be prepared fresh daily and kept in the dark as DPPH is light-sensitive and can degrade, leading to a lower initial absorbance and inaccurate results.[12] Use of an ultrasonic bath for a few seconds can ensure complete dissolution.[13]
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (Methanol or DMSO).
-
Causality: DMSO is often used for initial solubilization of less polar compounds, but the final concentration in the assay well should be kept low (typically <1%) to avoid solvent effects. Methanol is preferred if the compound is sufficiently soluble.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Trolox):
-
Prepare a 1 mg/mL stock solution of Trolox or ascorbic acid in methanol.
-
Causality: A positive control is essential for assay validation.[14] It provides a known reference point to confirm the assay is performing correctly and allows for the relative comparison of the test compound's activity.
-
-
Serial Dilutions:
-
From the stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A common range to start with is 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.
-
Causality: A dose-response curve is necessary to determine the IC50 value.[15] A wide range of concentrations ensures that you capture the full inhibitory curve, from minimal to maximal scavenging activity.
-
Assay Workflow
Caption: High-Throughput DPPH Assay Workflow.
Microplate Procedure
-
Plate Mapping: Design the plate layout to include triplicates of all samples, controls, and blanks.
-
Negative Control: 100 µL Methanol + 100 µL DPPH solution.
-
Test Samples: 100 µL of each this compound dilution + 100 µL DPPH solution.
-
Positive Control: 100 µL of each Trolox dilution + 100 µL DPPH solution.
-
Sample Blank (optional): 100 µL of the highest concentration test sample + 100 µL Methanol. This is crucial if the test compound has intrinsic color that absorbs at 517 nm.
-
-
Reagent Addition:
-
Pipette 100 µL of the appropriate sample dilutions, controls, or solvent (for blanks) into the designated wells of the 96-well plate.
-
Using a multichannel pipette, add 100 µL of the freshly prepared DPPH working solution to all wells (except the sample blank wells). Mix gently.
-
-
Incubation:
-
Cover the plate to prevent evaporation and incubate for 30 minutes in the dark at room temperature.[2][6][12]
-
Causality: Incubation allows the reaction between the antioxidant and DPPH to reach a steady state or endpoint. The dark condition is critical to prevent light-induced degradation of the DPPH radical.[4][12]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Data Analysis and Interpretation
Calculation of Percent Scavenging Activity
The radical scavenging activity is expressed as the percentage of DPPH radical inhibition (%I).
The formula is: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100
Where:
-
Acontrol is the average absorbance of the negative control wells (DPPH + solvent).
-
Asample is the absorbance of the wells containing the test compound or positive control. (If a sample blank was used, this value should be corrected by subtracting the blank's absorbance: Asample = A(sample+DPPH) - A(sample blank)).
Determination of the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[15] A lower IC50 value indicates a higher antioxidant potency.
-
Calculate the % Inhibition for each concentration of this compound and the positive control.
-
Plot % Inhibition (Y-axis) against the corresponding sample concentrations (X-axis).
-
Use graphing software (e.g., Microsoft Excel, GraphPad Prism) to fit a linear regression line to the data points that bracket the 50% inhibition mark.[16][17]
-
From the linear equation y = mx + c :
Example Data Presentation
The final results should be summarized in a clear, tabular format.
| Compound | Concentration (µg/mL) | Avg. Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| Negative Control | 0 | 1.052 | 0.0% | N/A |
| This compound | 3.125 | 0.941 | 10.5% | |
| 6.25 | 0.823 | 21.8% | ||
| 12.5 | 0.655 | 37.7% | 16.8 | |
| 25 | 0.418 | 60.3% | ||
| 50 | 0.201 | 80.9% | ||
| Trolox (Control) | 1 | 0.899 | 14.5% | |
| 2 | 0.715 | 32.0% | ||
| 4 | 0.488 | 53.6% | 3.7 | |
| 8 | 0.251 | 76.1% | ||
| 16 | 0.103 | 90.2% | ||
| Note: Data presented are for illustrative purposes only. |
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for determining the antioxidant capacity of compounds like this compound. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can generate reliable and reproducible data. The hypothetical results suggest that this compound exhibits significant, dose-dependent radical scavenging activity, warranting further investigation into its potential as a therapeutic antioxidant agent. The use of a validated, high-throughput method is essential for the effective screening and development of new antioxidant molecules in the pharmaceutical and nutraceutical industries.
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Application Notes and Protocols: Assessing the Cytotoxicity of 4-(2-Thiazolyl)phenol using the MTT Assay
Abstract
This technical guide provides a comprehensive, field-proven protocol for determining the cytotoxic potential of the compound 4-(2-Thiazolyl)phenol on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended for researchers, scientists, and professionals in drug development and toxicology. Beyond a simple recitation of steps, this guide delves into the causal mechanisms of the assay, offers insights into experimental design, and provides a framework for robust data interpretation and troubleshooting.
Introduction: The Rationale for Cytotoxicity Screening
The assessment of cellular viability is a cornerstone of toxicology, pharmacology, and cancer research.[1][2] The MTT assay remains a widely adopted method for this purpose due to its reliability, sensitivity, and suitability for high-throughput screening.[3] It is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which, in most healthy cell populations, correlates directly with the number of viable cells.[4][5]
The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[1] This conversion is predominantly carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells. Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[3]
The Target Compound: this compound
This compound is a heterocyclic compound containing both a thiazole ring and a phenolic moiety. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[3][6][7][8] Similarly, phenolic compounds are recognized for their antioxidant and, in some contexts, cytotoxic effects.[2][9] The combination of these two pharmacophores in this compound necessitates a thorough evaluation of its effect on cell viability to understand its potential as a therapeutic agent or its risk as a toxicant.
The MTT Assay: Mechanism and Workflow
The MTT assay workflow is a multi-step process that requires careful execution to ensure accuracy and reproducibility. The fundamental steps involve cell seeding, treatment with the test compound, incubation with MTT reagent, and solubilization of the resulting formazan crystals for spectrophotometric quantification.
Caption: High-level experimental workflow for the MTT cytotoxicity assay.
The core reaction of the assay is the enzymatic conversion of MTT to formazan within the mitochondria of viable cells.
Caption: The core enzymatic reduction of MTT to formazan in viable cells.
Materials and Reagents
Ensuring the quality and proper preparation of all materials and reagents is critical for the success of the MTT assay.
| Category | Item | Specifications & Notes |
| Test Compound | This compound | CAS No: 81015-49-8. Source from a reputable supplier. |
| Dimethyl sulfoxide (DMSO) | Cell culture grade, sterile. For preparing stock solution. | |
| Cell Culture | Selected Mammalian Cell Line | e.g., HeLa, A549, MCF-7, or a relevant line for the research question. |
| Complete Growth Medium | e.g., DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. | |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. | |
| Trypsin-EDTA | For detachment of adherent cells. | |
| Assay Reagents | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Molecular Probes, Sigma-Aldrich, or equivalent. |
| Solubilization Solution | DMSO (recommended), or acidified isopropanol. | |
| Labware | 96-well flat-bottom cell culture plates | Sterile, tissue culture-treated. |
| Serological pipettes & pipette tips | Sterile. | |
| Microcentrifuge tubes | Sterile. | |
| Equipment | Biosafety Cabinet (Class II) | For sterile cell culture work. |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere. | |
| Inverted Microscope | For cell morphology checks. | |
| Multichannel Pipette | ||
| Microplate Reader | Capable of measuring absorbance at ~570 nm. |
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Preparation of Reagents
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve MTT powder in sterile PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
Vortex gently until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).
-
Store at -20°C for long-term use or at 4°C for up to one month, protected from light.
-
-
This compound Stock Solution (e.g., 100 mM):
-
Based on its chemical properties, this compound is expected to be soluble in DMSO.[10]
-
Accurately weigh the compound and dissolve it in sterile, cell-culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Step-by-Step Assay Procedure
Day 1: Cell Seeding
-
Cell Harvest: Grow the chosen cell line to ~80% confluency. For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density in complete growth medium. This density must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL) for a 24-hour treatment period.
-
Plate Cells: Pipette 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer perimeter wells to minimize "edge effects," or fill them with sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to adhere and enter the exponential growth phase.
Day 2: Cell Treatment
-
Prepare Treatment Dilutions:
-
Thaw the this compound stock solution.
-
Perform a serial dilution of the stock solution in serum-free or low-serum (e.g., 1-2% FBS) medium to achieve the desired final concentrations. Studies on similar thiazole derivatives show cytotoxic effects in a broad range, from low micromolar (e.g., 0.2 µM) to over 100 µM.[4][7] A good starting range would be a logarithmic series from 0.1 µM to 100 µM.
-
Crucially, prepare a vehicle control containing the highest concentration of DMSO used in the treatment wells (typically ≤ 0.5%).
-
-
Administer Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared treatment dilutions (including vehicle control and medium-only controls) to the appropriate wells. Each concentration should be tested in triplicate or quadruplicate.
-
-
Incubation: Return the plate to the incubator for the desired exposure time (commonly 24, 48, or 72 hours).
Day 3/4: MTT Assay and Data Collection
-
Microscopic Examination: Before adding MTT, observe the cells under an inverted microscope. Note any morphological changes, signs of stress, or cell death.
-
MTT Incubation:
-
Carefully remove the treatment medium from each well.
-
Add 100 µL of serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete dissolution of the formazan crystals. The solution should turn a homogenous purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from turbidity or cell debris.
-
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values of the blank (medium only + MTT + DMSO) wells and subtract this value from all other readings.
-
Calculate Percentage Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an equivalent to calculate the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
| Control Type | Purpose | Contents |
| Untreated Cells | Represents 100% cell viability (baseline). | Cells + Medium |
| Vehicle Control | Accounts for any effect of the solvent (DMSO). | Cells + Medium + Max concentration of DMSO |
| Blank/Background | Measures background absorbance of the medium and reagents. | Medium only + MTT + Solubilizer |
| Positive Control | Ensures the assay is working correctly. | Cells + Medium + Known cytotoxic agent (e.g., Doxorubicin) |
Safety and Handling Precautions
Compound-Specific Information for this compound:
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[11]
-
Handling:
-
Wash hands thoroughly after handling.[11]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11][12]
-
Avoid breathing dust/fumes/vapors. Use only in a well-ventilated area or under a chemical fume hood.[11][12]
-
Do not eat, drink, or smoke when using this product.[11]
-
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[11]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]
-
Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | - Insufficient cell number. - Short MTT incubation time. - Cells are not healthy/proliferating. | - Optimize cell seeding density. - Increase MTT incubation time (up to 4 hours). - Check cell culture conditions and ensure cells are in exponential growth phase. |
| High Background in Blank Wells | - Contamination of medium or reagents. - Phenol red in medium can interfere. | - Use fresh, sterile reagents. - Use phenol red-free medium during the MTT incubation step. |
| Inconsistent Replicate Readings | - Inaccurate pipetting. - Uneven cell seeding ("edge effect"). - Incomplete formazan solubilization. | - Calibrate pipettes; use careful, consistent technique. - Avoid using outer wells of the plate. - Increase shaking time/intensity after adding DMSO; pipette up and down to mix if necessary. |
| Test Compound Interference | - Compound is colored and absorbs at 570 nm. - Compound chemically reduces MTT. | - Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance. - If interference is significant, consider an alternative viability assay (e.g., Resazurin or ATP-based assays). |
Conclusion
The MTT assay is a robust and effective method for assessing the cytotoxic effects of this compound. By understanding the scientific principles behind the protocol and adhering to meticulous experimental technique, researchers can generate reliable and reproducible data. Careful optimization of cell density, compound concentration ranges, and incubation times are paramount to achieving meaningful results. This guide provides the necessary framework to successfully implement this assay and contribute to the characterization of this and other novel chemical entities.
References
-
Bui, H. T. B., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Retrieved from [Link]
-
Aliabadi, A., et al. (n.d.). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Retrieved from [Link]
-
Wang, S., et al. (2022). Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS. Frontiers in Nutrition. Retrieved from [Link]
-
International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 346926, 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Dadkhah, A., et al. (2020). Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Oniga, O., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Molecules. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Determining the Minimum Inhibitory Concentration (MIC) of 4-(2-Thiazolyl)phenol: An Application Note and Protocol
Introduction: The Imperative for Novel Antimicrobial Evaluation
The escalating crisis of antimicrobial resistance necessitates the rigorous evaluation of new chemical entities for their potential as effective therapeutic agents. Among the promising scaffolds in medicinal chemistry, thiazole derivatives have demonstrated significant antibacterial activity against a spectrum of pathogens, including drug-resistant strains.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of a specific thiazole-containing compound, 4-(2-Thiazolyl)phenol.
The MIC is a fundamental metric in microbiology, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[3] It serves as a critical parameter for assessing the potency of a new compound, guiding further development, and understanding its potential clinical utility. This document will detail the scientific principles and provide a step-by-step protocol for the broth microdilution method, a standardized and widely accepted technique for MIC determination.[3][4] The causality behind experimental choices will be elucidated to ensure a thorough understanding of the methodology.
Scientific Principles of Broth Microdilution
The broth microdilution method is a quantitative assay that involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The core principle lies in identifying the concentration at which the antimicrobial agent's inhibitory effect is sufficient to prevent bacterial replication to a visible extent. This method is favored for its efficiency, scalability, and the quantitative nature of its results.
The choice of broth medium is critical and is typically a standardized formulation like Mueller-Hinton Broth (MHB), which is low in inhibitors of common antimicrobial agents. For fastidious organisms, supplementation of the medium may be necessary. The bacterial inoculum is standardized to a specific density, commonly 0.5 McFarland, to ensure reproducibility and comparability of results across different experiments and laboratories.
The interpretation of the MIC is based on visual inspection of turbidity in the wells of a microtiter plate after a defined incubation period. The well with the lowest concentration of the antimicrobial agent showing no visible growth is recorded as the MIC.
Experimental Protocol: Broth Microdilution for this compound
This protocol is a comprehensive, self-validating system designed to ensure the accuracy and reproducibility of MIC determination for this compound. It is based on guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Materials and Reagents
-
This compound (purity ≥95%)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
96-well, sterile, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2 °C)
Step-by-Step Methodology
1. Preparation of this compound Stock Solution:
-
Rationale: A high-concentration stock solution is prepared to facilitate serial dilutions. DMSO is a common solvent for phenolic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.[5]
-
Procedure:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in sterile DMSO to prepare a stock solution of 10 mg/mL (10,000 µg/mL).
-
Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Preparation of Bacterial Inoculum:
-
Rationale: A standardized inoculum is crucial for reproducible MIC values. The final inoculum density in the wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Procedure:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL. This will be further diluted 1:2 in the microtiter plate.
-
3. Preparation of the Microtiter Plate:
-
Rationale: A two-fold serial dilution of the compound is performed to test a range of concentrations. Including appropriate controls is essential for validating the experiment.
-
Procedure:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL, dilute the 10 mg/mL stock to 256 µg/mL in CAMHB.
-
Add 200 µL of the 256 µg/mL working solution to well 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
4. Inoculation and Incubation:
-
Rationale: The standardized bacterial suspension is added to the wells containing the compound dilutions and controls. Incubation provides the necessary conditions for bacterial growth.
-
Procedure:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10^5 CFU/mL. The compound concentrations are now half of the initial serial dilutions (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Seal the plate with a breathable membrane or place it in a container with a moist towel to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
5. Reading and Interpreting the MIC:
-
Rationale: The MIC is determined by observing the lowest concentration of the compound that inhibits visible bacterial growth.
-
Procedure:
-
After incubation, place the microtiter plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (a sign of bacterial growth). A reading aid, such as a magnifying mirror, may be useful.
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is as clear as the sterility control).
-
Data Presentation and Interpretation
The results of an MIC assay are typically presented in a tabular format. Below is an example of how to report the MIC data for this compound against common quality control strains.
| Microorganism | Compound | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | This compound | 4 - 16 |
| Escherichia coli ATCC 25922 | This compound | 16 - 64 |
| Pseudomonas aeruginosa ATCC 27853 | This compound | >128 |
| Enterococcus faecalis ATCC 29212 | This compound | 8 - 32 |
Note: The MIC values presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Visualization of Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Potential Mechanism of Action: A Hypothesis
While the precise mechanism of action for this compound requires further investigation, its chemical structure suggests potential targets. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[6] The thiazole ring is a key pharmacophore in many bioactive molecules and may contribute to the compound's activity by interacting with specific bacterial proteins. Further studies, such as membrane potential assays and enzyme inhibition assays, are warranted to elucidate the exact mechanism.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for determining the MIC of this compound using the broth microdilution method. Adherence to this standardized protocol will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising compound. Future studies should focus on expanding the panel of tested microorganisms to include clinically relevant resistant strains, investigating the compound's bactericidal versus bacteriostatic properties, and exploring its mechanism of action. Such data will be invaluable for advancing the development of this compound as a potential novel antimicrobial agent.
References
- 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (2025). Source to be determined.
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
MIC for 2c and 4e against tested microorganisms (MIC) μg/mL. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. (2024). Iranian Journal of Medical Microbiology. [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (n.d.). National Center for Biotechnology Information. [Link]
-
In Silico, Synthesis, In Vitro and In Vivo Evaluation of 4-((2-aminothiazol-4-yl) amino) phenol Derived from Paracetamol. (2023). ResearchGate. [Link]
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. [Link]
-
Natural phenolic compounds as biofilm inhibitors of multidrug-resistant Escherichia coli – the role of similar biological processes despite structural diversity. (n.d.). National Center for Biotechnology Information. [Link]
-
Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli. (2017). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. [Link]
Sources
- 1. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the In Vitro Anticancer Screening of 4-(2-Thiazolyl)phenol Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anticancer screening of novel 4-(2-thiazolyl)phenol derivatives. This document offers a detailed framework, from initial cytotoxicity assessment to elucidating the mechanism of action, grounded in scientific integrity and field-proven insights.
Introduction: The Therapeutic Potential of Thiazole-Containing Compounds
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Derivatives of this compound, in particular, have garnered significant interest due to their structural resemblance to known inhibitors of key cellular processes implicated in cancer progression. Their planar aromatic structure and potential for hydrogen bonding interactions make them promising candidates for targeting enzymes and receptors involved in cell proliferation and survival pathways.[2]
The initial preclinical evaluation of these novel derivatives relies on a robust and systematic in vitro screening cascade.[3] This process not only identifies the most potent compounds but also provides critical insights into their mechanisms of action, guiding further lead optimization and development. This guide outlines a multi-faceted approach, beginning with broad cytotoxicity screening across a panel of cancer cell lines, followed by more focused assays to determine the mode of cell death, such as apoptosis.
Foundational Knowledge: Cell Culture Techniques for Cancer Research
The basis of any successful in vitro screening is the maintenance of healthy, viable, and well-characterized cancer cell lines.[4][5] The majority of initial screenings utilize two-dimensional (2D) monolayer cultures due to their cost-effectiveness and suitability for high-throughput screening.[5][6]
General Cell Culture Maintenance Protocol:
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Media: Use the recommended growth medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Subculturing (for adherent cells):
-
Examine cultures daily under a microscope to assess confluency and morphology.[7]
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
-
Add a sufficient volume of a dissociation agent like Trypsin-EDTA to cover the cell surface and incubate for a few minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.[8]
-
Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium.
-
-
Cell Counting and Viability: Before seeding for an experiment, it is crucial to determine the cell concentration and viability using a hemocytometer and a viability stain such as Trypan Blue.[7][8]
Phase 1: Primary Cytotoxicity Screening
The initial step in evaluating a new compound is to determine its cytotoxic or growth-inhibitory potential against a panel of human cancer cell lines. The selection of cell lines should be strategic, ideally representing a variety of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.[9][10][11]
Recommended Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, well-differentiated. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative), highly invasive.[12] |
| A549 | Lung Carcinoma | Adenocarcinomic human alveolar basal epithelial cells. |
| HepG2 | Hepatocellular Carcinoma | Well-differentiated, secretes plasma proteins. |
| BxPC-3 | Pancreatic Adenocarcinoma | Known for its resistance to some chemotherapeutics.[13] |
| MOLT-4 | Acute Lymphoblastic Leukemia | T-lymphoblast, suspension cell line.[13] |
Cytotoxicity Assessment: MTT and SRB Assays
Two of the most common and reliable colorimetric assays for determining cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.[1][14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[15] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.
-
Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][17] The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the cell number.[8][14]
Expert Insight: The SRB assay is often preferred for high-throughput screening due to its simplicity, stability of the end-product, and the fact that it is less susceptible to interference from compounds that can affect cellular metabolism without being cytotoxic.[14]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: In a 96-well plate, seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C. The incubation time should be sufficient to allow for effects on cell proliferation.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16] Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[2]
Detailed Protocol: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[17]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.[17]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[14][17]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[14][17]
-
Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510-580 nm on a microplate reader.[14]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the IC50 values.
Phase 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic potential of the this compound derivatives has been established, the next critical step is to investigate how these compounds induce cell death. A hallmark of many successful anticancer drugs is their ability to trigger apoptosis, or programmed cell death.[20]
Experimental Workflow for Anticancer Screening
Caption: Experimental workflow for screening this compound derivatives.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[21][22] Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[23][24] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method for measuring their activity.[25]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[26]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[25]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[24]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal indicates an increase in caspase-3/7 activity.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[27] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[28]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[27]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Markers
To confirm the induction of apoptosis at the molecular level, Western blotting can be used to detect the cleavage of key apoptotic proteins.[21] The cleavage of caspase-3 and one of its primary substrates, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[23][29]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control, such as β-actin or GAPDH, should also be probed.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the bands corresponding to cleaved caspase-3 and cleaved PARP confirms the induction of apoptosis.
Potential Signaling Pathways Modulated by Thiazole Derivatives
Many thiazole-containing compounds exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth, proliferation, and survival.[2] Some thiazole derivatives have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Further studies, such as analyzing the phosphorylation status of key proteins in these pathways via Western blot, can help to pinpoint the molecular targets of the this compound derivatives.
Caption: Potential inhibition points of thiazole derivatives in the PI3K/Akt/mTOR pathway.
Conclusion
This guide provides a structured and scientifically grounded approach to the in vitro anticancer screening of this compound derivatives. By following these detailed protocols and understanding the rationale behind each step, researchers can effectively identify promising lead compounds and gain valuable insights into their mechanisms of action. This systematic evaluation is a critical component of the early-stage drug discovery pipeline, paving the way for the development of novel and effective cancer therapeutics.
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Cell culture techniques for cancer research. Methods in Cell Biology, 2025. [Link]
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Cancer Cell Culture: A Critical Tool in Cancer Research and Drug. Prime Scholars.[Link]
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Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 2016. [Link]
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Essential Techniques of Cancer Cell Culture. Optical Imaging Core.[Link]
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Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI, 2017. [Link]
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The Role of Tissue Culture Techniques in Understanding Cancer Cells. LinkedIn, 2024. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, 2013. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 2006. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
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Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Clinical Cancer Research, 2021. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2013. [Link]
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DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech, 2023. [Link]
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Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2017. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate, 2025. [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
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Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 2019. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace, 2013. [Link]
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Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 2024. [Link]
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Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate, 2014. [Link]
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Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 2023. [Link]
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Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. STAR Protocols, 2024. [Link]
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Editorial: Functional screening for cancer drug discovery: from experimental approaches to data integration. Frontiers in Oncology, 2023. [Link]
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Application Notes and Protocols for Evaluating 4-(2-Thiazolyl)phenol as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion of metallic materials, particularly steel, is a pervasive challenge across industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. An effective corrosion inhibitor adsorbs onto the metal surface, forming a protective barrier that impedes the electrochemical reactions responsible for corrosion.[1]
This guide focuses on 4-(2-Thiazolyl)phenol, a heterocyclic compound with significant potential as a corrosion inhibitor. Its molecular structure, featuring a thiazole ring with nitrogen and sulfur heteroatoms, a phenolic hydroxyl group, and an aromatic system, suggests a strong affinity for metal surfaces. The lone pair electrons on the N, S, and O atoms can coordinate with the vacant d-orbitals of iron, while the π-electrons of the aromatic rings facilitate stable adsorption, creating a robust protective film.[1][2] Thiazole and its derivatives have been widely recognized for their efficacy in preventing corrosion, particularly in acidic environments.[3][4]
This document provides a comprehensive set of protocols for the systematic evaluation of this compound as a corrosion inhibitor for steel. The methodologies detailed herein are designed to elucidate its inhibition mechanism, quantify its efficiency, and characterize the protective film it forms.
Molecular Profile: this compound
-
Chemical Name: 4-(1,3-Thiazol-2-yl)phenol
-
CAS Number: 81015-49-8
-
Molecular Formula: C₉H₇NOS
-
Molecular Weight: 177.22 g/mol
-
Structure:
The key to its inhibitory action lies in the synergistic effect of the thiazole and phenol moieties. The thiazole ring provides active sites for chemisorption through its sulfur and nitrogen atoms, while the phenol group contributes additional adsorption capability through its oxygen atom and enhances the molecule's solubility and interaction with the metal surface.
Proposed Mechanism of Inhibition
The corrosion inhibition by this compound is predicated on its adsorption at the metal/solution interface. This process obstructs the active sites for corrosion, thereby suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The mechanism involves a combination of physical and chemical adsorption:
-
Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium.
-
Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of lone pair electrons from the nitrogen, sulfur, and oxygen atoms with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. The π-electrons of the benzene and thiazole rings also contribute to the adsorption process, enhancing the stability of the protective film.[2]
Studies on similar thiazole derivatives have shown them to be mixed-type inhibitors, meaning they reduce the rates of both anodic and cathodic reactions.[4][5]
Part 1: Electrochemical Evaluation of Inhibition Performance
Electrochemical techniques offer rapid and precise methods for determining corrosion rates and inhibitor efficiency.[6] The primary methods employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Experimental Workflow: Electrochemical Analysis
Caption: Workflow for the electrochemical evaluation of this compound.
Protocol 1.1: Potentiodynamic Polarization (PDP)
This technique measures the relationship between the potential applied to the steel sample and the resulting current response, providing insights into the kinetics of the anodic and cathodic reactions.[7]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and to identify the inhibitor type (anodic, cathodic, or mixed).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (Working Electrode: prepared steel sample; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or graphite rod)
-
Corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Polishing materials (SiC papers of various grits), acetone, distilled water.
Procedure:
-
Electrode Preparation: Polish the steel working electrode with successive grades of SiC paper, rinse with distilled water, degrease with acetone, and dry.[8]
-
Cell Assembly: Assemble the three-electrode cell. Immerse the electrodes in the test solution (blank or with inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for approximately 30-60 minutes, or until a stable Open Circuit Potential (OCP) is achieved.[9]
-
Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).[10]
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Determine the corrosion potential (Ecorr) at the point of zero current.
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to Ecorr to determine the corrosion current density (Icorr).[11]
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Expected Results:
-
A significant decrease in Icorr in the presence of the inhibitor.
-
A shift in Ecorr. A shift of less than 85 mV indicates a mixed-type inhibitor.[5]
-
Suppression of both anodic and cathodic branches of the polarization curve.
| Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0) | -450 | 1000 | - |
| 0.1 | -440 | 250 | 75.0 |
| 0.5 | -435 | 100 | 90.0 |
| 1.0 | -430 | 50 | 95.0 |
| 5.0 | -425 | 45 | 95.5 |
| Table 1: Hypothetical Potentiodynamic Polarization Data for this compound in 1 M HCl. |
Protocol 1.2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.[12]
Objective: To determine the charge transfer resistance (Rct), double-layer capacitance (Cdl), and to model the behavior of the inhibitor film.
Procedure:
-
Setup: Use the same three-electrode cell setup as for PDP.
-
Stabilization: Stabilize the system at its OCP.
-
Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[6]
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The Nyquist plot for an effective inhibitor will show a larger semicircular arc compared to the blank, indicating increased resistance to corrosion.
-
Model the data using an appropriate equivalent electrical circuit (EEC). A common model is the Randles circuit.[13]
-
From the model, extract values for solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the Inhibition Efficiency (IE%) from the Rct values:
IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
-
Expected Results:
-
An increase in the diameter of the Nyquist semicircle, corresponding to a higher Rct value, with increasing inhibitor concentration.
-
A decrease in the Cdl value, which is indicative of a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, suggesting the adsorption of the inhibitor molecule.[12]
| Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 25 | 200 | - |
| 0.1 | 150 | 80 | 83.3 |
| 0.5 | 400 | 50 | 93.8 |
| 1.0 | 850 | 35 | 97.1 |
| 5.0 | 900 | 32 | 97.2 |
| Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound in 1 M HCl. |
Part 2: Surface Analysis and Film Characterization
Surface analysis techniques are crucial for visualizing the protective effect of the inhibitor and for confirming its adsorption mechanism.[14]
Workflow: Surface Characterization
Caption: Workflow for surface analysis of steel coupons after immersion tests.
Protocol 2.1: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
Objective: To visually inspect the surface morphology of the steel samples and to determine the elemental composition of the surface, confirming the presence of the inhibitor.
Procedure:
-
Sample Preparation: Immerse steel coupons in the corrosive solution with and without the optimal concentration of this compound for a set period (e.g., 6-24 hours).
-
Cleaning: After immersion, gently rinse the coupons with distilled water and dry them carefully.
-
SEM Analysis: Mount the samples and examine the surface under the SEM. Acquire images at various magnifications. The surface of the uninhibited sample is expected to be rough and heavily damaged, while the inhibited sample should appear much smoother.[14]
-
EDS Analysis: Perform EDS analysis on selected areas of the inhibited sample surface to obtain an elemental spectrum. The presence of peaks corresponding to Nitrogen (N) and Sulfur (S), in addition to Iron (Fe), Carbon (C), and Oxygen (O), confirms the adsorption of the inhibitor molecules onto the surface.[3]
Protocol 2.2: X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of the surface.[15]
Objective: To provide definitive evidence of the inhibitor's adsorption and to understand the chemical nature of the inhibitor-metal bond.
Procedure:
-
Sample Preparation: Prepare inhibited and uninhibited samples as in Protocol 2.1. To prevent post-immersion oxidation which could alter the surface chemistry, the sample should be transferred from the solution to the XPS instrument under an inert atmosphere (e.g., in a glove box connected to the spectrometer's load-lock).[15]
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the relevant elements: Fe 2p, O 1s, C 1s, N 1s, and S 2p.
-
Data Analysis:
-
Fe 2p: In the inhibited sample, the spectrum should primarily show a peak for metallic iron (Fe⁰), with suppressed or absent peaks for iron oxides (Fe²⁺, Fe³⁺) that would be prominent on the corroded blank sample.[15]
-
N 1s & S 2p: The presence of N 1s and S 2p peaks in the spectrum of the inhibited sample is direct evidence of inhibitor adsorption. The binding energies of these peaks can indicate coordination with the iron surface.[16][17]
-
O 1s: The O 1s spectrum can help differentiate between metal oxides, hydroxides (on the blank sample), and the oxygen from the phenolic group of the adsorbed inhibitor.[17]
-
Conclusion and Outlook
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor. The synergistic application of electrochemical and surface analysis techniques will enable researchers to quantify its inhibition efficiency, elucidate its mechanism of action, and characterize the protective film it forms on steel surfaces. The strong theoretical basis for its performance, rooted in the known efficacy of thiazole derivatives, suggests that this compound is a highly promising candidate for development into an effective corrosion mitigation agent.
References
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Lindsay, R. et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments. [Link]
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Li, W. et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]
-
Wang, L. et al. (2023). Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Corrosion Science. [Link]
-
Elmsellem, H. et al. (2024). Corrosion Inhibition of C38 Steel in 1 M HCl Using Benzoxazole-2-Thione: Electrochemical, SEM-EDX, and Theoretical Studies. Molecules. [Link]
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Olsson, C. O. A. et al. (2009). An XPS study of the adsorption of organic inhibitors on mild steel surfaces. ResearchGate. [Link]
-
Virmani, Y. P. (1998). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. ROSA P. [Link]
-
Chen, C. et al. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. [Link]
-
Haque, J. et al. (2020). Elucidating the Mechanisms of Novel Thiazole-Based Corrosion Inhibitors in Carbon Steel/HCl interface: An Integrated Approach Combining Experimental and Computational Studies. ResearchGate. [Link]
-
Lgaz, H. et al. (2020). Evaluation of inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion in HCl. ResearchGate. [Link]
-
Lindsay, R. et al. (2022). Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. RSC Publishing. [Link]
-
Adnan, S. N. et al. (2018). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. [Link]
-
ResearchGate. (n.d.). Fig. 4 SEM images of the steel surface (a) before corrosion, (b) after... ResearchGate. [Link]
-
VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
-
Benhiba, F. et al. (2022). Studying the effect of two isomer forms thiazole and thiadiazine on the inhibition of acidic chloride-induced steel corrosion: Empirical and Computer simulation explorations. ResearchGate. [Link]
-
Corrosionpedia. (2024). Potentiodynamic. Corrosionpedia. [Link]
-
ASTM International. (1997). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM G59-97(2014). [Link]
-
ASTM International. (2023). G59 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM. [Link]
-
ResearchGate. (n.d.). Illustration of the testing set-up used for potentiodynamic polarization study. ResearchGate. [Link]
-
Al-Amiery, A. A. et al. (2021). Potentiodynamic Corrosion Testing. ResearchGate. [Link]
-
Wang, L. et al. (2024). Electrochemical and XPS studies of the corrosion inhibition of carbon steel in hydrochloric acid pickling solutions by 3,5-bis(2-thienylmethyl)-4-amino-1,2,4-triazole. ResearchGate. [Link]
-
Mousavi-Khoshdel, S. M. et al. (2018). Synthesis and Investigation of Corrosion Inhibition of 4-(naphthalen-1-yl) thiazol-2-amineoncopper in HCl. Journal of Applied Chemical Research. [Link]
-
Al-Okbi, A. K. et al. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]
-
Lgaz, H. et al. (2023). Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. MDPI. [Link]
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developing analytical methods for 4-(2-Thiazolyl)phenol quantification
Application Note & Protocol
Title: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 4-(2-Thiazolyl)phenol
Abstract
This document provides a comprehensive, validated analytical method for the quantitative determination of this compound in solution. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a robust and widely accessible technique in analytical laboratories. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, or pharmacokinetic analysis of this compound. The protocol herein is developed based on the physicochemical properties of the analyte and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a phenol ring linked to a thiazole moiety. This structural motif is of significant interest in medicinal chemistry and materials science. Accurate quantification is critical for quality control of starting materials, monitoring chemical reactions, and assessing the purity of the final compound.
The selection of RP-HPLC is based on the molecule's characteristics. Its aromatic nature and moderate polarity make it an ideal candidate for separation on a nonpolar stationary phase, such as C18. The conjugated system of the phenol and thiazole rings provides strong ultraviolet (UV) absorbance, enabling sensitive detection.[5][6] The phenolic hydroxyl group (pKa ≈ 10) necessitates a controlled mobile phase pH to ensure a consistent, non-ionized state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[7] This method has been designed to be specific, linear, accurate, precise, and robust.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| CAS Number | 81015-49-8 | [8][9] |
| Molecular Formula | C₉H₇NOS | [8][9] |
| Molecular Weight | 177.22 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | Assumed |
| pKa (Phenolic -OH) | ~10 (Estimated) | [7] |
| UV λmax | ~270-300 nm (Estimated) | [10][11] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO) | [12] |
Principle of the Method
The method employs isocratic reversed-phase chromatography. The sample is dissolved in a suitable diluent and injected into the HPLC system. The separation is achieved on a C18 stationary phase using a buffered mobile phase consisting of acetonitrile and water. The acidic pH of the mobile phase suppresses the ionization of the phenolic hydroxyl group, ensuring optimal interaction with the stationary phase and leading to a well-retained, symmetrical peak. Quantification is performed by measuring the peak area at the analyte's UV absorbance maximum, determined using a Diode Array Detector (DAD), and comparing it against a calibration curve constructed from reference standards.[13][14][15]
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents:
-
This compound reference standard (>97% purity).[8]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (or Phosphoric acid, ACS grade).
-
-
Materials:
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Autosampler vials with septa.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Sunfire™, Agilent Zorbax, or equivalent).[6]
-
Detailed Protocols
Preparation of Mobile Phase
-
Prepare an aqueous solution of 0.1% (v/v) formic acid. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm filter.
-
The mobile phase is a mixture of 0.1% formic acid in water (Solvent A) and Acetonitrile (Solvent B). For this isocratic method, pre-mix Solvent A and Solvent B in a 60:40 (v/v) ratio.
-
Degas the final mobile phase by sonication for 15-20 minutes or by using an inline degasser.
-
Causality: The acidic pH ensures that the phenolic hydroxyl group (pKa ~10) is fully protonated, preventing peak tailing and improving retention on the C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate briefly if needed to ensure complete dissolution. This is your stock solution.
-
-
Working Standard Solutions (for Calibration):
-
Perform serial dilutions from the stock solution using the mobile phase (60:40 Water:ACN with 0.1% Formic Acid) as the diluent to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Preparation of Sample Solutions (Assay)
-
Accurately weigh a sample containing an expected amount of this compound to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).
-
Dissolve the sample in a known volume of methanol.
-
Dilute further with the mobile phase as necessary to reach the target concentration.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Instrumental Method
The following table outlines the instrumental parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Water (0.1% Formic Acid) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD/UV |
| Detection Wavelength | Determine λmax (approx. 285 nm), monitor at this wavelength |
| Run Time | 10 minutes |
Method Validation Protocol
This method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][4]
System Suitability
Before any sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The results must meet the following criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity
Inject a blank (diluent), a standard solution, and a sample solution spiked with known related substances or impurities, if available. The method is specific if the peak for this compound is well-resolved from any other components (Resolution > 2.0) and the blank shows no interfering peaks at the retention time of the analyte.
Linearity
-
Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 25,150 |
| 5.0 | 125,800 |
| 10.0 | 252,100 |
| 25.0 | 630,500 |
| 50.0 | 1,260,900 |
| 100.0 | 2,522,000 |
Accuracy (Recovery)
-
Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, which could be 20, 25, and 30 µg/mL).
-
Spike a known amount of this compound standard into each solution.
-
Analyze each level in triplicate.
-
Calculate the percent recovery.
-
Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.
-
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples prepared at 100% of the target concentration (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
| Precision Type | Replicate | Peak Area |
| Repeatability | 1-6 | Example data |
| (Day 1, Analyst 1) | Mean | 631,200 |
| RSD (%) | 0.8% | |
| Intermediate | 1-6 | Example data |
| (Day 2, Analyst 2) | Mean | 629,800 |
| RSD (%) | 1.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope) The LOQ should be subsequently verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision criteria (e.g., recovery of 80-120% and RSD < 10%).
Robustness
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 A:B).
-
Acceptance Criterion: System suitability parameters should remain within limits, and the results should not be significantly affected.
-
Visualized Workflows
Experimental Workflow Diagram
Caption: High-level workflow for the quantification of this compound.
Method Validation Logic Diagram
Caption: Logical flow and interdependence of method validation parameters.
Conclusion
The RP-HPLC-UV method described in this application note is demonstrated to be a suitable and reliable approach for the quantitative analysis of this compound. The protocol is straightforward, utilizes common laboratory instrumentation and reagents, and has been shown to be specific, linear, accurate, and precise. Adherence to the detailed validation procedures will ensure the generation of high-quality, defensible analytical data for research, development, and quality control applications.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][4]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link][16]
-
Zeb, A. (2015). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Analytical Methods, 7(18), 7753-7757. [Link][13]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][3]
-
UGA CAES. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts. University of Georgia College of Agricultural & Environmental Sciences. [Link][14]
-
ResearchGate. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF. [Link][15]
-
PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. [Link][17]
-
Redalyc. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link][5]
-
NIH. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link][6]
-
NIST. Phenol. National Institute of Standards and Technology. [Link][10]
-
Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol. [Link][11]
-
ResearchGate. UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. [Link][12]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 3. starodub.nl [starodub.nl]
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- 7. SATHEE: Chemistry Phenol [sathee.iitk.ac.in]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
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Application Notes and Protocols for the Utilization of 4-(2-Thiazolyl)phenol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Thiazolylphenol Scaffold
The confluence of a thiazole ring and a phenolic moiety within a single molecular framework, as exemplified by 4-(2-Thiazolyl)phenol, presents a rich and versatile platform for organic synthesis. This unique structural combination is of profound interest to researchers, particularly in the fields of medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its ability to engage in various biological interactions makes it a cornerstone in the design of novel therapeutic agents.[1] The phenolic hydroxyl group, on the other hand, is a highly versatile functional handle. It can be readily modified and serves as a strong ortho-, para-director in electrophilic aromatic substitution reactions, enabling precise functionalization of the phenyl ring.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a foundational building block. We will delve into the synthesis of this key intermediate and explore its reactivity at three distinct sites: the phenolic hydroxyl group, the phenyl ring, and the thiazole ring. Each section will not only provide detailed, step-by-step protocols but also explain the underlying chemical principles and rationale for the chosen methodologies, ensuring a deep and practical understanding of its synthetic utility.
Synthesis of the this compound Building Block
The most common and efficient method for the synthesis of the this compound core structure is the Hantzsch thiazole synthesis.[3][4] This robust reaction involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, 4-hydroxy-α-bromoacetophenone serves as the α-haloketone and thioformamide (or a precursor) provides the requisite atoms for the thiazole ring.
Protocol 1: Hantzsch Synthesis of this compound
This protocol outlines the synthesis of this compound from 2-bromo-1-(4-hydroxyphenyl)ethan-1-one and thioformamide.
Materials:
-
2-bromo-1-(4-hydroxyphenyl)ethan-1-one
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (magnetic stirrer, reflux condenser, rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) in absolute ethanol.
-
Add thioformamide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves both reactants and facilitates the reaction.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the condensation and cyclization steps.
-
Sodium Bicarbonate Neutralization: The reaction can generate acidic byproducts; neutralization is crucial before extraction to ensure the product is in its neutral form and to prevent any acid-catalyzed side reactions during workup.
Sources
formulation of 4-(2-Thiazolyl)phenol for biological assays
Application Note & Protocol
Topic: Formulation of 4-(2-Thiazolyl)phenol for Biological Assays Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Formulation Challenge of this compound
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2][3] this compound, which combines this privileged heterocycle with a phenolic moiety, represents a compound of significant interest for biological screening in drug discovery programs.[4][5][6] However, like many aromatic heterocyclic compounds, its utility in aqueous biological systems is frequently hampered by poor solubility.[7][8][9]
The accuracy and reproducibility of any biological assay are contingent upon the test compound remaining fully solubilized in the aqueous medium at the intended concentration. Compound precipitation, even if not immediately visible, can lead to drastically underestimated potency, high data variability, and misleading structure-activity relationships (SAR).[9][10]
This document serves as a comprehensive technical guide for the formulation of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recipe and provide a robust, self-validating framework. We will explore the causality behind solvent choice, establish protocols to determine empirical solubility limits, and outline a systematic workflow to ensure the integrity of your experimental results.
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is the first step in designing a successful formulation strategy. Thiazole derivatives are typically hydrophobic, and the presence of the phenol group, while adding a polar functional group, is often insufficient to confer significant aqueous solubility.[1][11][12]
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [13][14][15] |
| Molecular Weight | ~177.22 g/mol | [13][14][15] |
| Predicted Lipophilicity (XLogP3-AA) | 2.3 | [13] |
| Topological Polar Surface Area | 61.4 Ų | [13] |
| General Solubility Profile | Expected to have low aqueous solubility; soluble in organic solvents like alcohol, ether, and DMSO. | [1][11] |
The predicted lipophilicity (XLogP) suggests a preference for a non-polar environment, reinforcing the need for a co-solvent-based formulation approach for use in aqueous assay buffers and cell culture media.
The Co-Solvent Strategy: Rationale and Critical Considerations
For initial in vitro experiments, the most direct method to solubilize a hydrophobic compound is the use of a water-miscible organic co-solvent.[7] Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its powerful solubilizing capacity for a wide range of compounds and its miscibility with aqueous media.[9][16]
The Double-Edged Sword of DMSO
While an excellent solvent, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of off-target cellular effects, including membrane permeabilization, altered cell differentiation, inhibited proliferation, and direct cytotoxicity.[16][17][18]
Key Tenets for DMSO Use:
-
Minimize Final Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible. A concentration of ≤ 0.5% (v/v) is a widely accepted upper limit for most cell lines, with ≤ 0.1% being the preferred target to minimize artifacts.[7][16][19][20]
-
Cell Line Specificity: DMSO tolerance is highly dependent on the specific cell type and the duration of exposure.[18][21] Primary cells are often more sensitive than robust, immortalized cancer cell lines.[16]
-
The Mandate for Vehicle Controls: Every experiment must include a "vehicle control" group. These are cells or assays treated with the same final concentration of DMSO as the highest concentration of the test compound.[20] This is the only way to reliably distinguish the biological effects of this compound from those of the solvent itself.
Experimental Protocols: A Validated Workflow
This section provides a systematic, three-part protocol for preparing this compound for biological assays. This workflow is designed to be a self-validating system that prevents compound precipitation and ensures accurate dosing.
Protocol 1: Preparation of a High-Concentration Master Stock Solution
The objective is to create a stable, high-concentration stock solution in 100% DMSO that can be stored long-term and used for subsequent dilutions.[7][22][23]
Materials:
-
This compound (solid powder)
-
100% Anhydrous, sterile-filtered DMSO
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Weighing: Accurately weigh a desired amount of this compound powder (e.g., 5 mg) into a sterile vial.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 20 mM).
-
Formula: Volume (L) = [Mass (g) / 177.22 (g/mol)] / Desired Molarity (mol/L)
-
Example for 5 mg to make a 20 mM stock: Volume (L) = [0.005 g / 177.22 g/mol] / 0.020 mol/L = 0.00141 L = 1.41 mL
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial. Cap tightly and vortex vigorously for 2-5 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[7][16]
-
Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particulates.
-
Aliquoting and Storage: Aliquot the master stock into smaller, single-use volumes in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can compromise compound stability and integrity.[20] Store aliquots at -20°C or -80°C, protected from light.[20][23] Properly stored, DMSO stocks are typically stable for at least 6 months.[20]
Caption: High-level overview of the formulation strategy.
Protocol 2: Kinetic Solubility Test to Determine Maximum Working Concentration
This is the most critical step for ensuring data integrity. Its purpose is to empirically determine the highest concentration of this compound that remains soluble in your specific complete cell culture medium under the exact conditions of your experiment.[19]
Materials:
-
DMSO master stock solution (from Protocol 1)
-
Complete cell culture medium (with serum/supplements, if applicable), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Multichannel pipette
-
CO₂ incubator
Methodology:
-
Prepare Dilutions: In the 96-well plate, prepare a series of dilutions of the compound in pre-warmed medium. Aim for a range that brackets your anticipated effective concentration (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Best Practice: To prepare the 100 µM solution, add the appropriate small volume of DMSO stock to the pre-warmed medium while gently mixing or vortexing.[19] This avoids localized high concentrations that can cause immediate precipitation.
-
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a duration that matches or exceeds your planned experiment (e.g., 24, 48, or 72 hours).[19]
-
Visual Inspection: At several time points (e.g., 0, 2, 6, 24, and 48 hours), carefully inspect each well for signs of precipitation. Look for cloudiness, fine crystals, or visible sediment against a dark background and with a light source.[19]
-
Quantitative Assessment (Optional): For a more objective measure, read the absorbance of the plate at a high wavelength (e.g., 550-650 nm) at each time point. An increase in absorbance over time indicates light scattering caused by the formation of a precipitate.[19]
Caption: Workflow for determining maximum soluble concentration.
Protocol 3: Preparation of Final Assay Working Solutions
The objective is to accurately prepare the final compound solutions for addition to the biological assay, ensuring the final DMSO concentration remains below the pre-determined non-toxic limit.
Materials:
-
DMSO master stock solution
-
Complete cell culture medium (pre-warmed)
-
Sterile dilution tubes or plates
Methodology:
-
Select Concentrations: Based on the Maximum Working Concentration determined in Protocol 2, choose the final concentrations for your dose-response experiment.
-
Intermediate Dilution: It is highly recommended to perform a stepwise dilution.[20] For example, if your master stock is 20 mM and your highest final concentration is 20 µM (a 1:1000 dilution), first create an intermediate stock.
-
Example: Dilute the 20 mM master stock 1:20 in 100% DMSO to create a 1 mM intermediate stock. This makes subsequent dilutions into aqueous medium more manageable and less prone to precipitation.
-
-
Final Dilution: Add the required volume of the intermediate stock to the pre-warmed medium to achieve your final concentration.
-
Final DMSO Calculation: Always calculate the final DMSO percentage.
-
Example: To make a 20 µM working solution from a 1 mM intermediate stock, you would perform a 1:50 dilution (e.g., 20 µL of 1 mM stock into 980 µL of medium).
-
The final DMSO concentration would be (1/50) * 100% = 2%. This is too high.
-
Corrected Example: To achieve a final DMSO concentration of 0.2%, the dilution factor must be 1:500. Therefore, you would add 2 µL of the 1 mM intermediate stock to 998 µL of medium to get a final concentration of 2 µM. To achieve higher compound concentrations while keeping DMSO low, a higher concentration master stock is required.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO (or the intermediate DMSO stock) to the medium as used for the highest compound concentration. For a 1:500 dilution, add 2 µL of DMSO to 998 µL of medium.
-
Assay Addition: Mix the final working solutions thoroughly by gentle inversion or pipetting before adding them to your cells or assay plate.
By rigorously following this systematic approach—characterizing the compound, understanding the solvent's limitations, empirically determining solubility, and meticulously preparing solutions with proper controls—researchers can confidently generate reliable and reproducible data for this compound in any biological assay.
References
- LifeTein. (2023). DMSO usage in cell culture.
- Benchchem.
- Al-Bawab, A. et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?.
- Danaher Life Sciences. Small Molecule Screening Process Steps.
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
- MedChemExpress (MCE). Compound Handling Instructions.
- Benchchem. Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
- Kumar, A. et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- PhytoTech Labs. Preparing Stock Solutions.
- University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis.
- Fathy, U. (2024).
- Guidechem. This compound 81015-49-8 wiki.
- Fassihi, A. et al. (2020). Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives. Research in Pharmaceutical Sciences.
- Fisher Scientific. This compound, 97%.
- Ghiulai, R. M. et al. (2024).
- Neves, A. R. et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega.
- May, J. R. & Middleton, B. J. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Benchchem.
- Marc, G. et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants.
- ChemicalBook. This compound CAS#: 81015-49-8.
- Marc, G. et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
- Ferreira, O. et al. (2012). Studies on the solubility of phenolic compounds.
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- 4. Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Guide to Evaluating the Efficacy of 4-(2-Thiazolyl)phenol Using In Vitro Cell Culture Techniques
Introduction
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Specifically, compounds featuring a thiazole moiety are being actively investigated for their potential to induce apoptosis, modulate critical signaling pathways like NF-κB and PI3K/Akt, and interfere with tumor cell proliferation.[5][6][7] 4-(2-Thiazolyl)phenol, a member of this promising class, warrants systematic investigation to elucidate its therapeutic potential.
This application note provides a comprehensive, structured guide for researchers, scientists, and drug development professionals to evaluate the biological efficacy of this compound. The protocols herein detail a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays to determine the compound's mode of action. The methodologies are designed to be robust, reproducible, and grounded in established scientific principles.
Part I: Foundational Assays - Assessing General Cytotoxicity and Viability
The initial step in evaluating any novel compound is to determine its effect on cell viability and metabolic activity. This provides a baseline understanding of its potency and helps establish a dose-range for subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[8][9] The resulting insoluble formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[10]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Selected cancer cell line(s) (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[11]
-
96-well flat-bottom tissue culture plates
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 4 hours in the dark at 37°C.[8][11] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[8][11] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Example IC50 Values
| Cell Line | Tissue of Origin | This compound IC50 (µM) after 48h |
| A549 | Lung Carcinoma | Hypothetical Value: 15.2 |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value: 28.5 |
| HeLa | Cervical Carcinoma | Hypothetical Value: 21.8 |
| BJ | Normal Fibroblast | Hypothetical Value: >100 |
Part II: Mechanistic Insights - Investigating the Mode of Action
Once the cytotoxic potential of this compound is established, the next logical step is to investigate how it induces cell death. A primary mechanism for many anticancer agents is the induction of apoptosis, or programmed cell death.
Section 2.1: Apoptosis Detection
Principle of Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised. By using both stains, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.[13]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound at relevant concentrations (e.g., 1x and 2x IC50).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).
-
Cold 1X Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control.[13]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cells once with cold 1X PBS.[12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution to the cell suspension.[13][14] Gently vortex.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[12][13]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[13][15] Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible, exciting FITC and PI with the appropriate lasers and collecting emission data in the corresponding channels. Use unstained, PI-only, and Annexin V-only controls to set up proper compensation and gating.
Visualization: Apoptosis Assay Workflow
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Section 2.2: Investigating Key Signaling Pathways
Based on the activities of other thiazole derivatives, this compound may exert its effects by modulating key intracellular signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB or MAPK pathways.[6] Western blotting is the gold-standard technique to investigate these potential mechanisms.
Principle of Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins within a complex mixture like a cell lysate.[16][17] The process involves three main stages:
-
Separation: Proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Transfer: The separated proteins are transferred from the gel onto a solid membrane (e.g., PVDF or nitrocellulose).[18][19]
-
Detection: The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody that recognizes the primary antibody and is conjugated to a detection enzyme (e.g., HRP), enabling visualization.[16][19]
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Materials:
-
Cell lysates from treated and control cells.
-
Ice-cold RIPA Lysis Buffer with freshly added protease and phosphatase inhibitors.[17]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF membranes, transfer buffer, and transfer apparatus.[19]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[17]
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer with inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]
-
Gel Electrophoresis: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer and heat at 95°C for 5 minutes to denature.[19] Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[18][19]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.
Visualization: Hypothetical Signaling Pathway Investigation
Caption: Investigating inhibition of the NF-κB pathway by this compound.
Part III: Advanced Models and Best Practices
While 2D cell culture provides invaluable initial data, it does not fully replicate the complex microenvironment of a tumor in vivo.[20][21] For more physiologically relevant screening, researchers should consider advanced models.
3D Cell Culture Models
Three-dimensional (3D) models, such as spheroids or organoids, better mimic the cell-cell interactions, nutrient gradients, and drug penetration challenges of a real tumor.[22][23] Studies have shown that cells grown in 3D spheroids often exhibit greater resistance to chemotherapeutic agents compared to their 2D monolayer counterparts, potentially providing a more accurate prediction of in vivo efficacy.[21] Transitioning the optimized assays (e.g., viability, apoptosis) to a 3D model can be a critical step in preclinical evaluation.[22][24]
Experimental Best Practices
-
Compound Handling: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to maintain stability. When preparing working dilutions, ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure the identity and purity of the research model.
-
Controls are Critical: Always include a positive control (a known inducer of the measured effect, e.g., staurosporine for apoptosis), a negative control (untreated cells), and a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Replicates and Statistics: Perform all experiments with at least three biological replicates. Analyze data using appropriate statistical tests to determine the significance of the observed effects.
This application note outlines a systematic and robust workflow for evaluating the in vitro efficacy of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis and signaling pathway modulation, researchers can build a comprehensive profile of the compound's biological activity. This tiered approach, grounded in established and validated protocols, ensures the generation of high-quality, reliable data essential for advancing promising therapeutic candidates through the drug discovery pipeline.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
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Corning. (n.d.). 3D Cell Culture Tissue Models for Drug Screening. Retrieved from [Link]
-
Request PDF. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Retrieved from [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Retrieved from [Link]
-
PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
-
Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
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Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. Retrieved from [Link]
-
PubMed. (2020). Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities. Retrieved from [Link]
-
MDPI. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of phenols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
ResearchGate. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Synthesis for 4-(2-Thiazolyl)phenol
Welcome to the technical support guide for the synthesis of 4-(2-Thiazolyl)phenol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of the Hantzsch thiazole synthesis. As your Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested solutions to optimize your experimental outcomes.
The thiazole ring is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active compounds.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and versatile method for constructing this critical heterocycle.[1][4] It typically involves the condensation of an α-haloketone with a thioamide.[4][5] This guide focuses specifically on the synthesis of this compound, addressing common challenges to enhance yield, purity, and reproducibility.
Section 1: The Core Reaction - Mechanism and Key Parameters
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The Hantzsch synthesis proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.[1]
The overall reaction for this compound is:
2-bromo-1-(4-hydroxyphenyl)ethanone + Thioformamide → this compound + H₂O + HBr
Reaction Mechanism
The synthesis follows a well-established pathway:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction to displace the halide.[6][7][8]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone.[6][7]
-
Dehydration: The tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the aromatic thiazole ring.[7][8]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Key Experimental Parameters
Success in the Hantzsch synthesis hinges on the careful control of several parameters. The table below summarizes the key components and their typical roles.
| Component | Recommended Choice for this compound | Rationale & Causality |
| α-Haloketone | 2-bromo-1-(4-hydroxyphenyl)ethanone | The bromo- derivative is generally more reactive than the chloro- analog, facilitating the initial Sₙ2 step. The phenolic hydroxyl group is generally stable under these conditions but can be protected if side reactions are observed. |
| Thioamide | Thioformamide | Provides the N-C-S backbone of the thiazole ring. Purity is paramount, as impurities can introduce competing side reactions and lower the yield.[9] |
| Solvent | Absolute Ethanol or Methanol | Protic solvents like ethanol are effective at solvating the reactants and intermediates.[1][10] Solvent choice is critical and can significantly impact reaction efficiency.[11] |
| Temperature | Reflux (approx. 78°C for Ethanol) | Heating is typically required to overcome the activation energy for cyclization and dehydration.[10] However, excessive heat can promote byproduct formation.[11] |
| Reaction Time | 1-3 hours | Sufficient time is needed for the reaction to proceed to completion. Progress should be monitored to avoid prolonged heating which can lead to degradation.[1][11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing this compound?
The most direct precursors are 2-bromo-1-(4-hydroxyphenyl)ethanone (the α-haloketone) and thioformamide (the thioamide). Ensure high purity of both reagents, as contaminants are a primary cause of low yields.[9][10] If thioformamide is unavailable or unstable, it can sometimes be generated in situ or substituted with a more stable equivalent, though this adds complexity.
Q2: What is a reliable starting protocol for this synthesis?
A robust starting point is a conventional thermal reaction. A detailed protocol is provided in Section 4. The general steps are:
-
Dissolve the α-haloketone in absolute ethanol.
-
Add a slight excess (1.1-1.2 equivalents) of thioformamide.
-
Heat the mixture to reflux for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).[1]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which often causes the product to precipitate.[6][8]
-
Neutralize with a mild base like 5% sodium bicarbonate solution to facilitate complete precipitation.[1][6]
-
Collect the solid product by vacuum filtration.
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most effective method. Develop a solvent system (e.g., 50% ethyl acetate/50% hexane) that clearly separates your starting material (α-haloketone) from the product.[6] Spot the reaction mixture at regular intervals (e.g., every 30 minutes). The reaction is complete when the α-haloketone spot has disappeared and a new, distinct product spot is dominant. This prevents unnecessary heating that could degrade the product.[11]
Q4: What is the purpose of the basic work-up step?
The Hantzsch synthesis generates one equivalent of hydrobromic acid (HBr), which protonates the nitrogen of the thiazole ring, forming a hydrobromide salt. This salt is often soluble in the reaction medium (e.g., methanol/water).[8] Adding a base like sodium bicarbonate or sodium carbonate neutralizes the HBr, deprotonating the thiazole product.[6][8] The neutral organic product is significantly less soluble in the aqueous mixture, causing it to precipitate out of the solution, which allows for easy isolation by filtration.[6][8]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common issues.
Sources
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Technical Support Center: Synthesis of 4-(2-Thiazolyl)phenol
Introduction
Welcome to the technical support center for the synthesis of 4-(2-Thiazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. Thiazole derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The synthesis of this compound, while conceptually straightforward, can present challenges related to yield, purity, and the formation of side products. This document provides in-depth, experience-based guidance to help you optimize your synthetic protocols and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing the this compound core structure are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
Hantzsch Thiazole Synthesis: This is a classic and widely used method that involves the condensation of an α-haloketone with a thioamide.[1][3][4] For this compound, this typically involves the reaction of 2-bromo-1-(4-hydroxyphenyl)ethanone with thioformamide or a related thioamide derivative.[5]
-
Suzuki-Miyaura Coupling: This modern cross-coupling method offers a versatile approach by forming the C-C bond between a thiazole ring and a phenol ring.[6][7] A common strategy is the coupling of a 2-halothiazole (e.g., 2-bromothiazole) with 4-hydroxyphenylboronic acid or vice versa.[8][9]
Q2: I'm observing a low yield in my Hantzsch synthesis of this compound. What are the likely causes?
A2: Low yields in the Hantzsch synthesis can stem from several factors.[10] Key areas to investigate include:
-
Purity of Reactants: Impurities in the α-haloketone or the thioamide are a common source of side reactions that consume starting materials and lower the yield of the desired product.[10]
-
Reaction Conditions: Insufficient heating can lead to incomplete reaction.[3][10] The choice of solvent is also critical; while alcohols like ethanol or methanol are common, exploring other solvents may improve yields.[10]
-
Reaction Time: It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). If starting materials are still present, extending the reaction time may be necessary.[10]
Q3: What are the typical byproducts I should expect in a Suzuki-Miyaura coupling to synthesize this compound?
A3: A common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid reactant.[11] This is particularly prevalent if molecular oxygen is not adequately excluded from the reaction mixture.[11] Therefore, you might observe the formation of 4,4'-biphenol from the homocoupling of 4-hydroxyphenylboronic acid. Additionally, incomplete reaction will leave unreacted starting materials.
Troubleshooting Guide: Common Side Products and Solutions
This section provides a detailed breakdown of specific issues you might encounter during the synthesis of this compound, their probable causes, and actionable solutions.
Issue 1: Identification of an Unexpected Isomer in Hantzsch Synthesis
Question: My characterization data (NMR, MS) suggests the presence of an isomer of the expected 2-amino-4-(4-hydroxyphenyl)thiazole. What could this be and how can I control its formation?
Probable Cause: When using N-substituted thioureas, the Hantzsch synthesis can lead to the formation of two regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.[10][12] The formation of these isomers is highly dependent on the acidity of the reaction medium.[10][12]
Recommended Solution:
-
For 2-(N-substituted amino)thiazoles: Ensure the reaction is conducted in a neutral solvent.[10][12] This is the generally favored pathway under standard Hantzsch conditions.
-
For 3-substituted 2-imino-2,3-dihydrothiazoles: If this isomer is desired, or to understand its formation, conducting the reaction under strongly acidic conditions (e.g., using 10M-HCl in ethanol) will favor its production.[10][12]
Issue 2: Presence of Dimerized Thiazole Byproducts
Question: I am observing a higher molecular weight impurity that appears to be a dimer of my target molecule. How is this formed and how can I prevent it?
Probable Cause: Dimerization can occur through various side reactions, particularly if the reaction conditions are too harsh or if certain reactive intermediates are formed. In the context of thiazole synthesis, oxidative coupling of the phenol moiety can occur, or unreacted starting materials could undergo self-condensation.
Recommended Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to minimize the formation of undesired byproducts by reducing the rate of side reactions.[10]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants can minimize the presence of unreacted starting materials that could lead to side reactions.
Issue 3: Contamination with Unreacted Starting Materials and Intermediates
Question: My final product is contaminated with significant amounts of the starting α-haloketone and thioamide. How can I improve the conversion?
Probable Cause: Incomplete reaction is a common issue. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of the reactants in the chosen solvent.
Recommended Solution:
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials. Continue the reaction until the starting materials are no longer visible on the TLC plate.[10]
-
Increase Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[3][10]
-
Solvent Screening: If solubility is an issue, screen a variety of solvents with different polarities to find one that effectively dissolves both reactants.[10]
Data Presentation: Common Side Products
| Side Product | Probable Cause | Analytical Signature (Expected) | Mitigation Strategy |
| 3-substituted 2-imino-2,3-dihydrothiazole isomer | Reaction run under acidic conditions with N-substituted thiourea.[10][12] | Different chemical shifts in ¹H NMR for the thiazole ring protons compared to the desired product.[12] | Conduct the reaction in a neutral solvent.[10][12] |
| Homocoupling product of boronic acid (e.g., 4,4'-biphenol) | Presence of oxygen in Suzuki-Miyaura coupling.[11] | Mass corresponding to the dimer of the boronic acid's aryl group. | Degas the reaction mixture and maintain an inert atmosphere. |
| Unreacted α-haloketone or thioamide | Incomplete reaction due to insufficient time, temperature, or poor solubility.[10] | Presence of starting material spots on TLC; corresponding signals in NMR. | Extend reaction time, increase temperature, screen for a better solvent.[10] |
Experimental Protocols
Protocol 1: General Hantzsch Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole
-
Reactant Combination: In a round-bottom flask, combine 2-bromo-1-(4-hydroxyphenyl)ethanone (1 mmol) and thiourea (1.5 mmol).[3]
-
Solvent Addition: Add a suitable solvent such as methanol (5-10 mL) and a magnetic stir bar.[3]
-
Reaction: Heat the mixture with stirring at approximately 65-100°C for 30 minutes to 3.5 hours.[3][10]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate (e.g., 5% Na₂CO₃) to neutralize any acid formed and precipitate the product.[3]
-
Isolation: Filter the solid product using a Büchner funnel, wash with water, and air dry.[3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Suzuki-Miyaura Coupling for this compound
-
Reactant and Catalyst Setup: In a reaction vessel, combine 2-bromothiazole (1 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]
Visualizations
Hantzsch Thiazole Synthesis: Main Reaction and Side Product Formation
Caption: Hantzsch synthesis pathway and potential isomer formation.
Troubleshooting Workflow for Common Synthesis Issues
Caption: Troubleshooting workflow for synthesis issues.
References
- BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
- ChemicalBook. (n.d.). 4-(thiazol-2-yl)phenol synthesis.
- BenchChem. (2025). Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Guidechem. (n.d.). This compound 81015-49-8 wiki.
- MDPI. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
- (n.d.).
- ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole.
- ResearchGate. (n.d.). Synthesis of 2-bromo-4-phenylthiazole.
- PMC. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Britannica. (n.d.). Thiazole.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- Wikipedia. (n.d.). Thiazole.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- Sigma-Aldrich. (n.d.). 4-METHOXY-2-(2-THIAZOLYLAZO)-PHENOL AldrichCPR.
- Google Patents. (n.d.). US2954404A - Purification of thiophenols by treatment with aluminum and magnesium alkoxides.
- PMC. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- PMC. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- (n.d.). 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
- Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
- PMC. (n.d.). Organoboron coupling reactions (Suzuki coupling).
- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
Sources
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- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
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- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 4-(2-Thiazolyl)phenol
Welcome to the technical support center for the synthesis and purification of 4-(2-Thiazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the preparation of this important chemical intermediate. Our goal is to help you improve both the yield and purity of your product through a deeper understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis and handling of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is a robust and widely employed method for the construction of the thiazole ring, and it is a primary route for producing this compound and its derivatives.[1][2][3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4]
Q2: My Hantzsch synthesis of this compound is resulting in a low yield. What are the most common contributing factors?
A2: Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Purity of Starting Materials: The presence of impurities in your α-haloketone or thioamide can lead to side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Product Loss During Work-up: The product may be lost during extraction or filtration steps.[5]
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common issue.[6] In the synthesis of this compound, potential side products can arise from:
-
Self-condensation of the α-haloketone.
-
Formation of isomeric products. [6]
-
Unreacted starting materials.
-
Degradation of the product under the reaction or work-up conditions.
Q4: What is the best method for purifying crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is often effective for removing minor impurities if a suitable solvent can be found.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from side products and unreacted starting materials.[7]
-
Distillation: For thermally stable, volatile impurities or products, distillation under reduced pressure can be an option.[8]
Q5: How can I confirm the purity and identity of my final this compound product?
A5: A combination of analytical techniques should be used to confirm the purity and structure of your compound:
-
Thin Layer Chromatography (TLC): To assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[11][12]
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[12]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[11]
II. Troubleshooting Guides
This section provides more in-depth solutions to specific problems you may encounter during the synthesis and purification of this compound.
Guide 1: Low Yield in Hantzsch Thiazole Synthesis
A consistently low yield is a frequent challenge in organic synthesis. The following workflow and table outline potential causes and their corresponding solutions.
Experimental Workflow: Hantzsch Synthesis of this compound
Sources
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. How To [chem.rochester.edu]
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- 7. 4-(thiazol-2-yl)phenol synthesis - chemicalbook [chemicalbook.com]
- 8. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 9. 4-(2-Methyl-4-thiazolyl)phenol = 98.0 HPLC 30686-73-8 [sigmaaldrich.com]
- 10. osha.gov [osha.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Phenolic Thiazoles
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of phenolic thiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter this important structural motif. Phenolic thiazoles are prevalent in pharmacologically active compounds, but their purification is frequently complicated by the interplay between the acidic phenol group and the heterocyclic thiazole ring.[1][2][3] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification strategies.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Q1: My phenolic thiazole is streaking severely on my silica gel column, leading to poor separation and low purity. What's happening and how do I fix it?
Answer: This is the most common issue and stems from the interaction between the acidic phenolic hydroxyl group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.
-
The Cause (Causality): The phenolic proton can engage in strong hydrogen bonding or even deprotonation to a phenolate anion, which then binds tightly and unevenly to the stationary phase. This causes the characteristic "tailing" or "streaking" you observe, where the compound elutes slowly and across many fractions instead of as a sharp band.
-
The Solutions:
-
Mobile Phase Modification (The Quick Fix): The most direct solution is to suppress the ionization of the phenol. Add a small amount of a volatile acid to your mobile phase.
-
Acetic Acid (AcOH): Typically 0.5-2% (v/v).
-
Formic Acid (FA): Typically 0.1-1% (v/v). The acid protonates the silica surface and ensures your compound remains in its neutral, less polar form, leading to more symmetrical peak shapes. Always perform a test on a TLC plate first to see the effect.
-
-
Alternative Stationary Phases: If acid modification is insufficient or incompatible with your molecule, change the stationary phase.[4]
-
Reverse-Phase (C18): This is an excellent alternative as it separates based on hydrophobicity. The polar phenol group often leads to good retention and sharp peaks in water/acetonitrile or water/methanol gradients.[5]
-
Alumina (Al₂O₃): Neutral or basic alumina can be effective, as it lacks the acidic silanol groups.[6] However, be aware that highly basic alumina can sometimes retain acidic phenols. Neutral alumina is often a safer starting point.
-
Diol-Bonded Silica: This is a less polar alternative to silica that can reduce the strong acidic interactions while still operating in normal-phase mode.[7]
-
-
Workflow: Troubleshooting Peak Tailing
Here is a logical workflow to diagnose and solve peak tailing issues during the purification of phenolic compounds.
Caption: A decision tree for troubleshooting peak tailing.
Q2: I'm losing a significant amount of my compound during purification. LC-MS analysis of the crude shows it's there, but recovery is low. Could it be degrading?
Answer: Yes, degradation is a strong possibility. Phenols are susceptible to oxidation, and the thiazole ring itself can be sensitive to certain conditions, especially photo-oxidation.[8]
-
The Cause (Causality):
-
Oxidation: Phenols can be oxidized to quinone-type structures, which are often colored and highly polar. This can be catalyzed by trace metal impurities in the silica gel or by air (oxygen) on the high-surface-area stationary phase.[9][10]
-
Photo-degradation: Some thiazole-containing compounds are known to undergo photo-degradation, potentially through reactions with singlet oxygen, leading to ring-opened products.[8]
-
Strongly Acidic/Basic Conditions: While additives can help chromatography, excessively harsh pH can cause decomposition over the extended time a column runs.
-
-
The Solutions:
-
Deactivate the Stationary Phase: Before preparing your column, you can slurry the silica gel in your mobile phase containing the acid additive and a chelating agent like a trace of EDTA to sequester metal ions.
-
Use Inert Solvents and Atmosphere: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen. If possible, run the column under a slight positive pressure of an inert gas.
-
Work Quickly and Cold: Minimize the time your compound spends on the column. A faster flow rate (if resolution permits) can help. If the compound is thermally labile, running the column in a cold room can significantly reduce degradation.
-
Protect from Light: Wrap your column and fraction collection tubes in aluminum foil to prevent photo-degradation.[8]
-
Q3: My phenolic thiazole won't dissolve in my non-polar loading solvent for flash chromatography. How can I get it onto the column without it precipitating?
Answer: This is a classic solubility mismatch. Your polar compound is insoluble in the non-polar solvent required for good separation to begin. Direct liquid injection will result in the compound crashing out at the top of the column, leading to abysmal separation.
-
The Cause (Causality): For proper binding and separation in normal-phase chromatography, the sample must be introduced in a solvent weak enough (non-polar) that the compound has a high affinity for the stationary phase. Highly polar compounds often have poor solubility in such solvents (e.g., hexane or dichloromethane).
-
The Solution: Solid Loading (Dry Loading) This technique involves adsorbing your crude material onto a solid support before loading it onto the column. This ensures that the compound is introduced to the stationary phase in a solid, solvent-free state, from which it can be eluted gradually by the mobile phase.
Protocol 2: Solid Loading for Flash Chromatography
-
Dissolution: Dissolve your crude product (e.g., 1 g) in a minimal amount of a strong solvent in which it is highly soluble (e.g., 5-10 mL of Methanol, Acetone, or Dichloromethane).
-
Adsorption: To this solution, add a small amount of an inert adsorbent. Use about 2-4 times the mass of your crude product.
-
Silica Gel (Grade 60, 230-400 mesh): A good default choice.
-
Celite® (Diatomaceous Earth): A more inert option if you are concerned about degradation on silica during this step.
-
-
Evaporation: Thoroughly mix the slurry to ensure the compound is evenly coated on the adsorbent. Remove the solvent completely under reduced pressure (using a rotary evaporator). You should be left with a dry, free-flowing powder.
-
Loading: Carefully layer the powder on top of your packed chromatography column (which should have a thin layer of sand on top). Add another thin layer of sand on top of your sample to prevent disturbance when adding the eluent.
-
Elution: Begin running your column as planned.
Frequently Asked Questions (FAQs)
Q4: Should I just protect the phenol group before purification to avoid all these problems?
Answer: This is a strategic decision that involves a trade-off between upfront effort and purification ease. Protecting the phenol is an excellent strategy but is not always necessary or optimal.
-
When to Protect:
-
If you have tried acidified mobile phases and alternative stationary phases without success.
-
If your molecule is highly sensitive to oxidation and degradation is unavoidable.
-
If subsequent synthetic steps require the phenol to be protected anyway.
-
-
When Not to Protect:
Decision Logic: To Protect or Not to Protect?
Caption: A workflow for deciding whether to use a protecting group.
Table 1: Common Protecting Groups for Phenols
This table summarizes common protecting groups (PGs) for phenols, providing conditions for their installation and removal to help you select one that is orthogonal to your other planned reaction conditions.[13][14]
| Protecting Group (PG) | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability & Notes |
| Methyl Ether | Me | MeI, K₂CO₃, Acetone | BBr₃, DCM | Very stable. Removal is harsh. |
| Benzyl Ether | Bn | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base. Cleaved by reduction. |
| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, THF | DDQ (Oxidative) or TFA (Acidic) | Can be removed selectively in the presence of Bn.[14] |
| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, DCM | HCl, MeOH | Acid labile. Stable to base and nucleophiles.[14] |
| tert-Butyldimethylsilyl Ether | TBDPS/TBS | TBDPS-Cl, Imidazole, DMF | TBAF, THF | Stable to base. Cleaved by fluoride ions. Good steric bulk.[14] |
Q5: My compound is a solid. Should I try recrystallization before chromatography?
Answer: Absolutely. Recrystallization is one of the most powerful, cost-effective, and scalable purification techniques for solids.[15][16] It should always be considered as the first option if your crude material is crystalline.
-
The Principle: Recrystallization relies on the difference in solubility of your desired compound and the impurities in a chosen solvent at different temperatures.[16] Ideally, the solvent should dissolve your compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[15][17]
-
Key Considerations for Phenolic Thiazoles:
-
Solvent Choice: Common solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/hexane are good starting points.[17]
-
Avoid Charcoal with Phenols: Be cautious when using activated charcoal to remove colored impurities. Charcoal can contain trace iron (Fe³⁺) which may form colored complexes with phenols, thereby introducing a new impurity.[18]
-
Protocol 3: Recrystallization with a Solvent/Anti-Solvent System
This method is useful when your compound is too soluble in one solvent even when cold.
-
Dissolve: In a flask, dissolve your crude solid in the minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Add Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (the anti-solvent, one in which your compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Re-solubilize: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Crystallize: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry: Dry the purified crystals under vacuum.
References
- BenchChem.
- BenchChem.
- Pérez-Jiménez, J., et al. (2018).
- Ashraf, S. S., et al. (2015).
- Oxford Learning Link. Appendix 6: Protecting groups.
- ResearchGate.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- ResearchGate.
- Ioniță, E., et al. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC.
- BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in.
- ResearchGate.
- Recrystalliz
- University of Rochester, Department of Chemistry.
- NIH.
- Teledyne Isco. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- MDPI. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- CEM Corpor
- Protecting Groups.
- Organic Chemistry Portal. Thiazole synthesis.
- Vorobyeva, S., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
- MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- YouTube. (2013).
- University of Rochester, Department of Chemistry.
- Google Patents. HPLC method for purifying organic compounds.
- Ajila, C. M., et al. (2011). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
- MDPI.
- Google Patents.
- NIH. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC.
- ResearchGate.
- Alara, O. R., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. MDPI.
- Ferreira, I. C. F. R., et al. (2021).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Liazid, A., et al. (2007). Investigation on phenolic compounds stability during microwave-assisted extraction. PubMed.
- MDPI. (2023).
- Barros, L., et al. (2020).
- PubMed. (2023). Stability and antioxidant activity of phenolic compounds during in vitro digestion.
- ResearchGate.
- Synthesis And Medicinal Attributes Of Thiazole Deriv
- MDPI. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
- ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds.
Sources
- 1. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enrichment and Assessment of the Contributions of the Major Polyphenols to the Total Antioxidant Activity of Onion Extracts: A Fractionation by Flash Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labex.hu [labex.hu]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. researchgate.net [researchgate.net]
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- 18. cpha.tu.edu.iq [cpha.tu.edu.iq]
4-(2-Thiazolyl)phenol solubility issues in aqueous buffers
A Guide for Researchers on Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 4-(2-Thiazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As Senior Application Scientists, we understand that one of the most common hurdles with phenolic compounds is achieving and maintaining solubility in aqueous buffers, which is critical for reliable and reproducible experimental results. This resource provides in-depth, field-proven insights and troubleshooting protocols to address these specific challenges.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's essential to understand the inherent properties of this compound that govern its solubility. The molecule's phenolic hydroxyl group and its overall hydrophobicity are key factors.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₉H₇NOS[1][2] | Provides the basic composition. |
| Molecular Weight | 177.22 g/mol [1][2] | A relatively small molecule, but solubility is dominated by functional groups. |
| Predicted XLogP3-AA | 2.3[1] | This value indicates that the compound is moderately hydrophobic and will preferentially partition into nonpolar environments over water. |
| Predicted pKa | ~8.5 - 9.5 | The phenolic hydroxyl group is weakly acidic. At a pH above its pKa, it deprotonates to form a more polar (and thus more water-soluble) phenolate anion.[3][4] |
| Appearance | Solid | The compound must first be dissolved from its solid state. |
General Troubleshooting Workflow
When encountering solubility issues, a systematic approach can quickly identify the root cause and solution. The following flowchart outlines a recommended troubleshooting workflow.
Caption: Troubleshooting flowchart for this compound solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common questions and issues encountered by researchers.
Q1: I tried dissolving this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, but it won't dissolve. Why?
Answer: This is expected behavior due to the compound's molecular structure. This compound is a moderately hydrophobic molecule, as indicated by its predicted XLogP of 2.3. At a neutral pH of 7.4, the phenolic hydroxyl group (with an estimated pKa around 8.5-9.5) remains largely protonated and uncharged.[3][4] This neutral form has very low intrinsic solubility in water. Direct dissolution in aqueous buffers is rarely successful for such compounds.
Solution: Always start by preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice.[5][6][7]
Q2: I successfully made a 20 mM stock in DMSO. But when I dilute it 1:1000 into my cell culture medium (final concentration 20 µM), I see a cloudy precipitate. What is happening?
Answer: This is a classic problem known as "carry-over" precipitation. While the compound is soluble in the DMSO stock, you are introducing it into an aqueous environment where its solubility is much lower. When the DMSO is diluted, its solvating power dramatically decreases, and if the final concentration of this compound exceeds its aqueous solubility limit, it will precipitate out of solution.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or even 0.1%, as higher concentrations can be toxic to cells or interfere with assays.[8]
-
Modify the Dilution Method: Instead of adding the small volume of DMSO stock directly to the large volume of buffer, try adding the stock to a smaller volume of buffer first while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation. Then, bring the solution to the final volume.
-
Lower the Working Concentration: Your target concentration of 20 µM may be above the compound's solubility limit under your specific buffer conditions. Try preparing a lower concentration (e.g., 10 µM or 5 µM) to see if the solution remains clear.
Q3: What is the ideal pH for dissolving this compound in an aqueous buffer, and how does it work?
Answer: The ideal pH to maximize solubility is one that is at least 1 unit above the pKa of the phenolic hydroxyl group. The solubility of phenols increases significantly at alkaline pH values.[3][9]
Mechanism: The pKa is the pH at which the phenolic group is 50% protonated (the less soluble form) and 50% deprotonated (the more soluble phenolate anion). By raising the pH above the pKa, you shift the equilibrium towards the deprotonated, negatively charged phenolate form. This charged species is significantly more polar and thus more soluble in water.[3][4] For this compound, a buffer pH of 9.5 or higher would be a good starting point to attempt solubilization, if your experimental system can tolerate it.
Caption: Relationship between pH, ionization, and solubility.
Q4: My experiment cannot tolerate high pH or more than 0.1% DMSO. Are there other options?
Answer: Yes. When pH modification and simple DMSO dilution are not viable, you can explore the use of co-solvents or other formulation aids.[10][11]
-
Co-solvents: These are water-miscible organic solvents that, even at low percentages, can help keep a hydrophobic compound in solution.[12] Common examples for in-vitro work include:
-
PEG300 (Polyethylene glycol 300): Often used in formulations.
-
Tween 80 or other non-ionic surfactants: These form micelles that can encapsulate the hydrophobic compound.
-
A common formulation approach involves creating a stock in a mixture, such as DMSO:PEG300:Tween 80, before the final aqueous dilution.[6]
-
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The this compound molecule can become encapsulated within this cavity, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated balance and vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable tube.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM). It is critical to use fresh, anhydrous DMSO as absorbed water can affect solubility.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Visual Inspection (Self-Validation): Once dissolved, hold the tube against a light source to ensure the solution is completely clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[13] A supplier recommends storing at -80°C for up to 6 months.[13]
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
Objective: To dilute the DMSO stock into an aqueous buffer while minimizing precipitation.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, Tris, cell culture medium)
-
Vortex mixer
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Buffer: Gently warm the aqueous buffer to 37°C. A slight increase in temperature can sometimes improve solubility.
-
Dispense Buffer: Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
Prepare for Dilution: Place the tube of buffer on a vortex mixer set to a medium speed.
-
Add Stock Solution: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution directly into the vortex. This method, known as "vortex dilution," promotes rapid dispersion and helps prevent the compound from crashing out of solution.
-
Final Vortex: Continue vortexing for an additional 10-15 seconds after adding the stock.
-
Final Inspection (Self-Validation): Visually inspect the final working solution. It must be clear and free of any precipitate or cloudiness. If the solution is not clear, it should not be used in the experiment. Consider lowering the final concentration or using a co-solvent as described in the FAQs.
-
Use Immediately: It is best practice to prepare the final aqueous working solution fresh immediately before use, as the compound may precipitate out over time.
References
-
Effect of pH on the solubility of phenolic compounds. [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
Solubility and pH of phenol. [Link]
-
Dimethyl sulfoxide - Wikipedia. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
Methods for Dissolving Hydrophobic Compounds in Water. [Link]
-
4-(2-(2-Thiazolyl)diazenyl)phenol - PubChem. [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
4-(2,4-dimethyl-5-thiazolyl)Phenol - PubChem. [Link]
-
4-(2-Amino-1,3-thiazol-4-yl)phenol - PubChem. [Link]
-
Bordwell pKa Table. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
-
Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
4-((4-(4-Chlorophenyl)-2-thiazolyl)amino)phenol - PubChem. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. [Link]
-
This compound - Alchem.Pharmtech. [Link]
-
Absolute pKa Determinations for Substituted Phenols. [Link]
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- 13. medchemexpress.com [medchemexpress.com]
degradation of phenolic compounds under experimental conditions
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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the experimental degradation of phenolic compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols to ensure the success and reproducibility of your experiments. We will delve into the causality behind experimental choices, offering insights gleaned from extensive field experience to navigate the complexities of phenolic compound degradation.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the degradation of phenolic compounds under experimental conditions.
Q1: What are the primary factors influencing the degradation rate of phenolic compounds?
A1: The degradation rate of phenolic compounds is multifactorial. Key influencing parameters include pH, temperature, the concentration of the phenolic compound, the type and concentration of the oxidizing agent or catalyst, and the presence of interfering substances.[1][2][3] For instance, advanced oxidation processes (AOPs) like the Photo-Fenton process are most effective under acidic conditions (pH ~3).[1] Temperature generally accelerates degradation, but excessive heat can lead to the breakdown of thermolabile polyphenols and potentially inactivate enzymatic catalysts.[4][5][6]
Q2: How do I choose the most appropriate degradation method for my specific phenolic compound?
A2: The selection of a degradation method depends on the chemical structure of the phenolic compound, the matrix it is in, and the desired outcome (e.g., complete mineralization versus partial degradation). Advanced oxidation processes (AOPs) are powerful for treating a wide range of phenols.[7] Biological treatments using microorganisms are a cost-effective and environmentally friendly option.[8] For specific transformations, enzymatic methods offer high selectivity.[9]
Q3: What are the common analytical techniques to monitor the degradation of phenolic compounds?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying phenolic compounds and their degradation byproducts.[10] UV-Vis spectrophotometry, often in conjunction with the Folin-Ciocalteu reagent, provides a simpler and more rapid method for determining total phenolic content, though it is susceptible to interference from other reducing substances.[11][12][13] Gas Chromatography (GC) can also be employed, particularly for volatile phenolic compounds.[14]
Q4: Can phenolic compounds degrade spontaneously in solution?
A4: Yes, some phenolic compounds are susceptible to auto-oxidation, especially in alkaline conditions and in the presence of oxygen and light.[15][16] This inherent instability can lead to variability in experimental results if not properly controlled.[17][18] It is crucial to prepare fresh solutions and consider the use of antioxidants or storage under inert atmospheres for sensitive compounds.[19]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during phenolic compound degradation experiments.
Problem 1: Inconsistent or Non-Reproducible Degradation Rates
Potential Causes:
-
pH Fluctuation: The pH of the reaction medium can significantly impact the degradation kinetics.[1][20] Many degradation mechanisms, particularly AOPs, are highly pH-dependent.[1]
-
Temperature Variations: Inconsistent temperature control can lead to variable reaction rates, as degradation processes are often temperature-sensitive.[4][6][21]
-
Instability of Reactants: Phenolic compounds or oxidizing agents (e.g., hydrogen peroxide) may degrade over time, leading to inconsistent initial concentrations.[17][18]
-
Matrix Effects: Other components in the sample matrix can interfere with the degradation process, either by competing for the oxidizing species or by quenching the reaction.[22]
Recommended Solutions:
-
Strict pH Control: Use a buffered solution or regularly monitor and adjust the pH throughout the experiment.
-
Precise Temperature Management: Employ a water bath or a temperature-controlled reaction vessel to maintain a constant temperature.
-
Fresh Reagent Preparation: Prepare fresh solutions of phenolic compounds and oxidizing agents for each experiment.
-
Sample Matrix Evaluation: Run control experiments with the sample matrix devoid of the target phenolic compound to assess potential interferences.
Problem 2: Formation of Unexpected Byproducts or Polymers
Potential Causes:
-
Incomplete Oxidation: Insufficient oxidant concentration or reaction time can lead to the formation of intermediate degradation products.[23]
-
Polymerization Reactions: Under certain conditions, phenolic radicals generated during oxidation can undergo polymerization, forming larger, often colored, molecules.[24][25][26][27]
-
Side Reactions: The chosen degradation method may induce unintended side reactions with the phenolic compound or other matrix components.
Recommended Solutions:
-
Optimize Oxidant Concentration: Conduct dose-response experiments to determine the optimal oxidant-to-phenolic compound ratio.
-
Adjust Reaction Conditions: Modifying the pH or temperature can sometimes disfavor polymerization pathways.[2]
-
Employ Scavengers: In mechanistic studies, specific radical scavengers can be used to identify the reactive species responsible for byproduct formation.[28]
-
Advanced Analytical Characterization: Utilize techniques like Mass Spectrometry (MS) to identify the structure of unknown byproducts.[3]
Problem 3: Inaccurate or Unreliable Analytical Measurements
Potential Causes:
-
Interference in Spectrophotometric Assays: Non-phenolic reducing substances can react with the Folin-Ciocalteu reagent, leading to an overestimation of the total phenolic content.[11][13][29]
-
Co-elution in Chromatographic Analysis: Degradation byproducts may co-elute with the parent phenolic compound in HPLC, leading to inaccurate quantification.[14]
-
Improper Sample Quenching: Failure to effectively stop the degradation reaction at specific time points can lead to continued degradation during sample processing and analysis.
Recommended Solutions:
-
Method Validation: Validate your analytical method by assessing its specificity, linearity, accuracy, and precision. For spectrophotometric assays, consider enzymatic methods that are less prone to interference.[13]
-
Chromatographic Method Optimization: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the target analyte from its byproducts.
-
Effective Reaction Quenching: Utilize appropriate quenching agents to promptly stop the degradation reaction. Common quenching agents include sodium sulfite, methanol, or tert-butanol, depending on the reactive species involved.[28][30]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the study of phenolic compound degradation.
Protocol 1: General Procedure for Photocatalytic Degradation of Phenol using TiO₂
-
Catalyst Preparation: Suspend a known amount of TiO₂ catalyst in a defined volume of ultrapure water.[31]
-
Reaction Setup: Place the suspension in a photoreactor equipped with a UV lamp and a magnetic stirrer.
-
Phenol Addition: Add a stock solution of the target phenolic compound to achieve the desired initial concentration.
-
Dark Adsorption: Stir the mixture in the dark for a specified period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.
-
Initiation of Photodegradation: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Sample Preparation: Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the concentration of the phenolic compound and its degradation products using a validated analytical method such as HPLC.
Protocol 2: Spectrophotometric Determination of Total Phenolic Content (TPC) using Folin-Ciocalteu Method
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water as required.
-
Sodium Carbonate Solution: Prepare a saturated solution of sodium carbonate (Na₂CO₃).
-
Gallic Acid Standards: Prepare a series of standard solutions of gallic acid in a suitable solvent (e.g., methanol/water).
-
-
Sample Preparation: Dilute the experimental samples to ensure the absorbance falls within the linear range of the standard curve.
-
Reaction:
-
To a test tube, add a small volume of the sample or standard.
-
Add a specific volume of diluted Folin-Ciocalteu reagent and mix thoroughly.
-
After a few minutes, add a precise volume of the sodium carbonate solution and mix again.
-
-
Incubation: Allow the reaction mixture to stand in the dark at room temperature for a specified time (e.g., 60-90 minutes) for color development.
-
Measurement: Measure the absorbance of the solutions at the appropriate wavelength (typically around 760 nm) using a UV-Vis spectrophotometer.
-
Quantification: Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentration. Use the equation of the standard curve to determine the TPC in the samples, expressed as gallic acid equivalents (GAE).
Technical Deep Dive: The Chemistry of Phenol Degradation
The degradation of phenolic compounds, particularly through Advanced Oxidation Processes (AOPs), is primarily driven by the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[1]
The Fenton and Photo-Fenton Reactions
The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺).
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The Photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.[1]
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
These highly reactive hydroxyl radicals can then attack the aromatic ring of phenolic compounds, initiating a series of oxidation reactions that can ultimately lead to ring-opening and mineralization to CO₂ and H₂O.[2]
Data and Visualization
Table 1: Influence of pH on Phenol Degradation by Various AOPs
| AOP Method | Optimal pH Range | Reference |
| Fenton/Photo-Fenton | 2.5 - 4.0 | [1][32] |
| Ozonation | Alkaline (pH > 9) | [7] |
| UV/H₂O₂ | 3.0 - 6.0 | [23] |
| Catalytic Wet Oxidation | Acidic to Neutral | [33] |
| Electrochemical Oxidation | Acidic (pH ~4) | [2] |
| Sonolysis | Alkaline (pH > 10) | [20] |
Diagrams
Caption: A generalized workflow for a phenolic compound degradation experiment.
Caption: A decision tree for troubleshooting inconsistent degradation results.
Caption: Simplified mechanism of phenolic degradation via the Fenton process.
References
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Albarici, T. R., & Pessoa, J. D. C. (2012). Stability of anthocyanins in açai (Euterpe oleracea Mart.) concentrate. Ciência e Tecnologia de Alimentos, 32(4), 709-715. Available at: [Link]
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Jamshidi, M., et al. (2007). Degradation of Phenol in Aqueous Solution by Advanced Oxidation Process. Asian Journal of Chemistry, 19(1), 673-679. Available at: [Link]
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Esplugas, S., et al. (2002). Comparison of different advanced oxidation processes for phenol degradation. Water Research, 36(4), 1034-1042. Available at: [Link]
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Toseland, P. A., & Wicks, M. H. (1978). Removal of Interfering Phenolic Compounds in the Analysis of Drugs in Biological Material. Journal of Analytical Toxicology, 2(5), 186-189. Available at: [Link]
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de Oliveira, L. F., et al. (2018). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Food Science and Technology, 38(suppl 1), 262-269. Available at: [Link]
-
Li, X., et al. (2005). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Industrial & Engineering Chemistry Research, 44(2), 239-245. Available at: [Link]
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Boutafda, A., et al. (2020). Optimization of the process conditions for biodegradation of phenolic compounds in olive mill wastewater using Bacillus subtilis in bioreactor cultures. Desalination and Water Treatment, 194, 101-109. Available at: [Link]
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Levaj, B., et al. (2012). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology, 50(2), 177-185. Available at: [Link]
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Rojas-Llanes, D., et al. (2020). Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. CyTA - Journal of Food, 18(1), 598-607. Available at: [Link]
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Wang, S. J., et al. (2000). Effect of Temperature on the Inhibition Kinetics of Phenol Biodegradation by Pseudomonas Putida Q5. Biotechnology and Bioengineering, 70(3), 291-299. Available at: [Link]
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Vanholme, R., et al. (2019). Mechanism of phenol oxidation and polymerization in the cell wall. Plant Physiology, 179(4), 1292-1305. Available at: [Link]
-
Shuhaila, M., et al. (2010). Optimization of Parameters for Phenol Degradation by Rhodococcus UKM-P in Shake Flask Culture. Proceedings of the World Congress on Engineering 2010. Available at: [Link]
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El-Lerey, A. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Journal of Advanced Pharmacy Research, 7(3), 170-175. Available at: [Link]
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Ku, Y., & Lee, K. C. (2000). The Advanced Oxidation Process of Phenol Solution by O3/H2O2 in a Rotating Packed Bed. Journal of the Chinese Institute of Chemical Engineers, 31(6), 543-550. Available at: [Link]
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Toseland, P. A., & Wicks, M. H. (1978). Removal of Interfering Phenolic Compounds in the Analysis of Drugs in Biological Material. Journal of Analytical Toxicology, 2(5), 186-189. Available at: [Link]
-
Cheng, W., et al. (2014). Effects of temperature and heating time on the stability of five phenolic compounds in HTW. Journal of Analytical Methods in Chemistry, 2014, 853105. Available at: [Link]
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Zhang, L., et al. (2019). Polymerization and oxidation of phenols in supercritical water. The Journal of Supercritical Fluids, 147, 134-141. Available at: [Link]
-
Wang, Y., et al. (2021). Selective Oxidation of Various Phenolic Contaminants by Activated Persulfate via the Hydrogen Abstraction Pathway. ACS ES&T Engineering, 1(7), 1184-1193. Available at: [Link]
-
Apostică, A. G., et al. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Revista de Chimie, 70(1), 12-15. Available at: [Link]
-
Gu, L., et al. (2003). Advanced oxidation of phenolic compounds. Industrial & Engineering Chemistry Research, 42(18), 4220-4229. Available at: [Link]
-
Li, X., et al. (2007). Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. Journal of Agricultural and Food Chemistry, 55(11), 4277-4283. Available at: [Link]
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Chen, Y., et al. (2023). a The influence of different quenching agents on the treatment effect; b Phenol removal efficiency. ResearchGate. Available at: [Link]
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Grúz, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2630. Available at: [Link]
-
Carra, S., et al. (2009). Heterogeneous catalytic degradation of phenolic substrates: catalysts activity. Journal of Chemical Technology & Biotechnology, 84(3), 315-326. Available at: [Link]
-
Colón, G., et al. (2001). Photocatalytic degradation of phenolic compounds with new TiO 2 catalysts. Catalysis Today, 67(4), 427-434. Available at: [Link]
-
Martins, R. C., et al. (2022). Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A Review Focused on the Last 10 years. ACS Omega, 7(4), 3076-3093. Available at: [Link]
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Sahoo, S. K., et al. (2016). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 8(7), 253. Available at: [Link]
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Murugan, P., et al. (2022). A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. Catalysts, 12(11), 1335. Available at: [Link]
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Spigno, G., & De Faveri, D. M. (2009). Stability of Phenolic Compounds in Grape Stem Extracts. Journal of the Science of Food and Agriculture, 89(7), 1144-1150. Available at: [Link]
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Butsat, S., & Siriamornpun, S. (2016). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. International Journal of Food Science & Technology, 51(5), 1163-1172. Available at: [Link]
-
Carra, S., et al. (2009). Heterogeneous catalytic degradation of phenolic substrates: Catalysts activity. Journal of Chemical Technology & Biotechnology, 84(3), 315-326. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. Available at: [Link]
-
Santos, D. T., et al. (2021). Microwave-Assisted Green Extraction of Bioactive Compounds from Berries. ACS Food Science & Technology, 1(4), 584-595. Available at: [Link]
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Palma, M., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. Molecules, 27(4), 1335. Available at: [Link]
-
PROMETHEUS. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]
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Wang, J., et al. (2018). Quenching experiments in phenol oxidation at pH 3, 7 and 11. ResearchGate. Available at: [Link]
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Bouhaik, Z., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. Food Chemistry, 437, 137831. Available at: [Link]
-
Ganesan, K., & Xu, B. (2018). Optimization and Characterization of Phenolic Extraction Conditions and Antioxidant Activity Evaluation of Adenanthera pavonina L. Bark. Antioxidants, 7(8), 105. Available at: [Link]
-
Kumar, A., et al. (2023). Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Journal of Environmental and Public Health, 2023, 9954321. Available at: [Link]
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Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry, 86(4), 489-498. Available at: [Link]
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Wang, X., et al. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 79, 02028. Available at: [Link]
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Grishchenkov, V. G., et al. (2023). Biodegradation of Phenol at High Initial Concentration by Rhodococcus opacus 3D Strain: Biochemical and Genetic Aspects. International Journal of Molecular Sciences, 24(2), 1599. Available at: [Link]
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Arulazhagan, P., et al. (2023). Bacterial degradation of phenol: a review of the current state of knowledge. Journal of Environmental Science and Health, Part A, 58(1), 1-13. Available at: [Link]
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Li, A., et al. (2023). Screening of Efficient Phenol-Degrading Bacteria and Analysis of Their Degradation Characteristics. International Journal of Environmental Research and Public Health, 20(4), 3456. Available at: [Link]
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ResearchGate. (n.d.). 440 questions with answers in PHENOLIC COMPOUNDS. ResearchGate. Available at: [Link]
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Sarmento, A. P., et al. (2016). Phenol degradation by Fenton-like process. Environmental Science and Pollution Research, 23(18), 18429-18438. Available at: [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. Available at: [Link]
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Technical Support Center: Overcoming Poor Reproducibility in 4-(2-Thiazolyl)phenol Bioassays
Welcome to the technical support center for bioassays involving 4-(2-Thiazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their experiments. Poor reproducibility in bioassays can arise from a multitude of factors, from the inherent properties of the test compound to subtle variations in experimental execution.[1][2] This resource provides a structured approach to identifying and mitigating common issues encountered when working with this compound, a member of the phenolic thiazole class of compounds known for their diverse biological activities.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the use of this compound in biological assays.
Q1: What is this compound and what are its general properties?
A1: this compound is a heterocyclic organic compound featuring a phenol group attached to a thiazole ring.[5][6] This chemical structure imparts several key properties that can influence its behavior in bioassays. Phenolic compounds are known for their antioxidant properties and potential to interact with various biological targets.[7][8] The thiazole moiety is a common scaffold in medicinal chemistry, contributing to a wide range of biological activities.[3][4]
Q2: My results with this compound are highly variable between experiments. What are the most likely causes?
A2: High variability with phenolic compounds like this compound often stems from three primary areas:
-
Solubility and Precipitation: The compound may have poor aqueous solubility, leading to precipitation in your assay medium. This is a common issue for many organic small molecules.
-
Compound Stability: Phenolic compounds can be sensitive to pH, light, and oxidation, leading to degradation over the course of an experiment.[9][10]
-
Assay Interference: The compound may directly interfere with your assay's detection method (e.g., absorbance or fluorescence-based readouts).[11]
Q3: How should I prepare my stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[12] Always use anhydrous, high-purity DMSO to avoid introducing water, which can promote compound precipitation.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test wells.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: High Variability in Dose-Response Curves
Symptom: Inconsistent IC50/EC50 values and poor curve fits between replicate plates or experiments.
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | This compound, like many organic molecules, may have limited solubility in aqueous buffers. Precipitation can lead to an inaccurate final concentration in the well. | 1. Visually inspect plates: Before and after incubation, check for any visible precipitate in the wells. 2. Reduce final concentration: If precipitation is observed, lower the highest concentration of the compound in your dose-response curve. 3. Optimize solvent concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. |
| Inconsistent Pipetting | Small errors in pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentration. | 1. Use calibrated pipettes: Regularly check the calibration of your pipettes. 2. Proper mixing: Ensure thorough mixing at each dilution step. 3. Automated liquid handling: If available, use automated systems for serial dilutions to improve consistency. |
| Edge Effects | Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound activity. | 1. Avoid outer wells: Do not use the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier. |
Issue 2: Unexpected or Non-Reproducible Cytotoxicity Results
Symptom: Inconsistent cell viability readings in assays like MTT, MTS, or resazurin-based assays.
| Potential Cause | Explanation | Recommended Solution |
| Interference with Viability Reagents | Phenolic compounds can directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal for cell viability, independent of cellular metabolic activity.[1] | 1. Run a compound-only control: Incubate this compound with the viability reagent in cell-free media. A color change indicates direct reduction of the reagent. 2. Use an orthogonal assay: Confirm results with a different viability assay that has a different detection mechanism (e.g., a membrane integrity assay like LDH release or a live/dead stain). |
| Compound Instability | Degradation of this compound during the assay can lead to a loss of activity and inconsistent results. Phenolic compounds can be unstable in certain pH ranges or when exposed to light.[9][10] | 1. Minimize light exposure: Protect your stock solutions and assay plates from light. 2. Check pH of media: Ensure the pH of your cell culture media is stable throughout the experiment. 3. Fresh dilutions: Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. | 1. Optimize cell seeding: Determine the optimal cell density that ensures logarithmic growth throughout the assay period. 2. Homogenous cell suspension: Ensure cells are evenly suspended before plating. |
Issue 3: Inconsistent Results in Fluorescence-Based Assays
Symptom: High background, quenching of signal, or unexpected fluorescence in assays using fluorescent probes or reporters.
| Potential Cause | Explanation | Recommended Solution |
| Autofluorescence | This compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[11] | 1. Measure compound fluorescence: In a cell-free system, measure the fluorescence of the compound in your assay buffer at the relevant wavelengths. 2. Spectral scan: Perform a full excitation and emission scan of the compound to identify its fluorescent profile. |
| Fluorescence Quenching | The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (a false-negative or underestimation of activity).[11] | 1. Run a quenching control: In a cell-free system, measure the fluorescence of your probe with and without the compound. A decrease in signal in the presence of the compound indicates quenching. |
| Inner Filter Effect | At high concentrations, the compound may absorb a significant portion of the excitation light, preventing it from reaching the fluorophore, or absorb the emitted light.[11] | 1. Use lower compound concentrations: If possible, work at concentrations where the inner filter effect is negligible. 2. Use red-shifted fluorophores: Compounds are less likely to interfere with fluorophores that excite and emit at longer wavelengths.[13] |
Part 3: Experimental Protocols and Workflows
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing solutions to minimize solubility issues.
-
Prepare a 10 mM stock solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in anhydrous, high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare working solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic to the assay system (e.g., ≤ 0.5%).
-
Protocol 2: Assessing Interference in Fluorescence-Based Assays
This workflow helps to identify potential autofluorescence or quenching effects of this compound.
-
Prepare a plate with the following controls in your assay buffer:
-
Buffer only (blank).
-
Fluorescent probe/reagent only.
-
This compound only (at the highest assay concentration).
-
Fluorescent probe/reagent + this compound.
-
-
Incubate the plate under the same conditions as your assay.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Analyze the results:
-
Autofluorescence: A signal in the "compound only" well that is significantly above the blank indicates autofluorescence.
-
Quenching: A signal in the "probe + compound" well that is significantly lower than the "probe only" well indicates quenching.
-
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips [hohpublica.uni-hohenheim.de]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. This compound CAS#: 81015-49-8 [m.chemicalbook.com]
- 7. Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Olive Pomace Phenolic Compounds Stability and Safety Evaluation: From Raw Material to Future Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Concentration Range for 4-(2-Thiazolyl)phenol in Cytotoxicity Assays
Answering the user's request.
Introduction
4-(2-Thiazolyl)phenol and its derivatives represent a class of compounds with significant interest in pharmaceutical research, demonstrating a range of biological activities, including potential anticancer and antioxidant properties.[1][2][3] A critical step in evaluating the therapeutic potential of any compound is to accurately determine its cytotoxic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and troubleshoot experiments aimed at optimizing the concentration range of this compound for in vitro cytotoxicity assays.
Establishing a valid dose-response relationship is fundamental. An improperly selected concentration range can lead to inconclusive data, such as no observable effect or 100% cell death across all tested concentrations, wasting valuable time and resources. This document moves beyond simple protocols to explain the scientific rationale behind experimental design, helping you to generate robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up cytotoxicity experiments for novel compounds like this compound.
Q1: Where should I begin when selecting a concentration range for a new compound like this compound? A1: For a compound with unknown potency, a broad, logarithmic, or half-log dilution series is the recommended starting point.[4] This approach efficiently covers a wide spectrum of concentrations (e.g., from nanomolar to high micromolar) to identify the active range. A typical initial screening might include concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 µM. This broad net is designed to capture the IC50 (half-maximal inhibitory concentration) value, which can then be honed in on with a narrower range of concentrations in subsequent experiments.[5]
Q2: How do I prepare a stock solution of this compound, especially if its solubility is unknown? A2: Thiazole derivatives and phenolic compounds are often poorly soluble in aqueous solutions. The standard approach is to first dissolve the compound in a cell-culture compatible organic solvent, most commonly dimethyl sulfoxide (DMSO).[4][6] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in your cell culture medium. Crucially, the final concentration of DMSO in the wells containing cells should be kept at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can induce cytotoxicity or other off-target effects.[4][7] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the experimental wells.[8] If solubility in DMSO is limited, gentle warming or sonication can be attempted, but you must be mindful of the compound's stability under these conditions.[9]
Q3: What is the best cytotoxicity assay to use for a phenolic compound? A3: The choice of assay depends on the expected mechanism of action and potential for compound interference.
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity via mitochondrial dehydrogenase enzymes.[10] They are widely used but can be susceptible to interference from colored compounds or compounds with reducing/oxidizing properties, which is a known characteristic of some phenols. It is essential to run a control well containing the compound in media without cells to check for direct reduction of the MTT reagent.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).[11] It is generally less prone to interference from colored or reducing compounds than MTT assays. The released LDH is measured via a coupled enzymatic reaction.[12] This makes it a robust choice for initial screening of phenolic compounds.
Q4: My initial experiment showed no cytotoxic effect at any concentration. What should I do? A4: This outcome can arise from several factors:
-
Compound Inactivity: The compound may genuinely be non-toxic to the chosen cell line at the tested concentrations. Consider testing a higher concentration range if solubility permits.
-
Compound Precipitation: Visually inspect the wells of your assay plate under a microscope before adding assay reagents. The compound may have precipitated out of the culture medium, drastically reducing its effective concentration.[4] Revisit your stock solution preparation and dilution scheme.
-
Insufficient Incubation Time: The cytotoxic effects may require a longer exposure time to manifest. Typical incubation periods are 24, 48, or 72 hours.[13] Consider a time-course experiment.
-
Assay Sensitivity: Your chosen assay might not be sensitive enough to detect subtle changes in viability, or the cell seeding density may be too low.[14]
Q5: All my tested concentrations killed 100% of the cells. What is the next step? A5: This indicates your chosen concentration range was too high. You will need to perform a new experiment with a range of concentrations significantly lower than your initial screen. For example, if your lowest concentration was 1 µM, try a new range starting from 1 nM and moving upwards (e.g., 1, 10, 50, 100, 500 nM).
Q6: How can I be sure that this compound is stable in my cell culture medium? A6: The stability of phenolic compounds in culture media can be a concern. Factors like pH, temperature, light exposure, and the presence of oxidizing agents can lead to degradation over the course of a 24-72 hour experiment.[15] While a full stability analysis via HPLC is comprehensive, a practical first step is to prepare the highest concentration of your compound in media, incubate it under standard culture conditions (37°C, 5% CO₂) for the duration of your experiment, and visually inspect for color changes or precipitation, which can indicate degradation or instability. Some polyphenols are known to be more stable in human plasma than in DMEM, potentially due to protein interactions.
Troubleshooting Guide: Common Assay Pitfalls
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during compound or reagent addition. 3. "Edge effect" in 96-well plates where outer wells evaporate faster. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.[10] 2. Calibrate pipettes regularly. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[4] |
| Absorbance/Fluorescence Readings Are Too Low | 1. Cell seeding density is too low.[14][16] 2. Insufficient incubation time with the assay reagent (e.g., MTT).[14] 3. Cells are unhealthy or not proliferating properly. 4. Incomplete solubilization of formazan crystals (MTT assay). | 1. Optimize cell seeding density with a titration experiment (see Protocol 1).[16] 2. Increase incubation time with the reagent (e.g., from 2 to 4 hours for MTT).[16] 3. Use cells in the logarithmic growth phase and with a low passage number.[14] 4. Ensure complete mixing with the solubilization solvent (e.g., DMSO or SDS solution). View wells under a microscope to confirm crystal dissolution.[16] |
| High Background Signal in Control Wells | 1. Microbial contamination of the culture medium.[16] 2. Interference from phenol red in the medium.[14] 3. Direct reduction of assay reagent by the test compound. | 1. Discard contaminated cultures and reagents. Always use sterile technique.[16] 2. Use a phenol red-free medium during the final assay incubation step.[10][14] 3. Run a "compound-only" control (media + compound, no cells) to quantify interference and subtract this value from experimental wells. |
| Compound Precipitates in Culture Wells | 1. The compound's solubility limit in the culture medium was exceeded. 2. The final DMSO concentration is too low to maintain solubility. | 1. Re-evaluate the stock concentration and dilution scheme.[4] 2. While keeping final DMSO <0.5% is critical, sometimes a slight increase (e.g., from 0.1% to 0.25%) can help, but its effect on cell viability must be re-validated. A different solvent system may be required.[9] |
Experimental Protocols & Methodologies
Workflow for Optimizing Concentration Range
The following diagram outlines the logical flow for determining the optimal concentration range for your cytotoxicity studies.
Caption: Workflow for concentration range optimization.
Protocol 1: Determining Optimal Cell Seeding Density
Rationale: Before testing a compound, you must determine the number of cells to seed per well that ensures they remain in the logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.[14]
Methodology:
-
Prepare Cell Suspension: Harvest cells that are in a healthy, logarithmic growth phase. Create a single-cell suspension in your complete culture medium.
-
Seed Cells: In a 96-well plate, seed a range of cell densities. For example, create 2-fold serial dilutions starting from 100,000 cells/well down to ~1,000 cells/well. Include "media only" blank wells. Prepare at least 3-4 replicates for each density.
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen viability assay (e.g., MTT or LDH lysis control) according to the manufacturer's protocol.
-
Analyze Data: Plot the absorbance/fluorescence signal against the number of cells seeded. Select a seeding density that falls within the linear portion of the curve and gives a robust signal (e.g., an absorbance of 0.75 - 1.25 for an MTT assay).[16][17]
Protocol 2: Preliminary Range-Finding with MTT Assay
Rationale: An initial broad screen to identify the approximate cytotoxic concentration range of this compound.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.[14]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common range is 0.1 µM to 100 µM.[4] Remember to keep the final DMSO concentration constant and below 0.5% in all wells.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the same final DMSO concentration as the treated wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Compound Interference Control: Medium + compound, without cells.
-
Blank: Medium only, without cells.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations or controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 hours).
-
MTT Assay:
-
Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10][16]
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.
-
-
Read Plate: Measure the absorbance at a wavelength between 550-600 nm.[17]
Protocol 3: Definitive IC50 Determination with LDH Release Assay
Rationale: Following the preliminary screen, this protocol uses a narrower range of concentrations to accurately determine the IC50 value. The LDH assay is chosen for its robustness against compound interference.
Methodology:
-
Cell Seeding: Seed cells as described previously.
-
Compound Preparation: Based on your MTT results, prepare 8-12 concentrations of this compound centered around the estimated IC50. For example, if the preliminary IC50 was ~10 µM, a good range would be 1, 2.5, 5, 7.5, 10, 15, 20, 30 µM.
-
Controls:
-
Untreated Control (Spontaneous LDH release): Cells with medium and vehicle.
-
Maximum LDH Release Control: Lyse untreated cells with a detergent (provided in most kits, e.g., Triton X-100) about 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[12][13]
-
No-Cell Control (Medium Background): Medium only.[13]
-
-
Treatment & Incubation: Treat cells with the compound dilutions and incubate for the desired duration.
-
LDH Assay:
-
Equilibrate the plate to room temperature.[13]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.[11]
-
Prepare and add the LDH assay reagent to each well according to the manufacturer's protocol.[11]
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Add the stop solution provided in the kit.[11]
-
-
Read Plate: Measure the absorbance at the recommended wavelength (typically 490 nm).[11]
Data Presentation and Analysis
Organize your data systematically to facilitate analysis. Calculate the percentage of cytotoxicity for the LDH assay using the following formula:
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Viability or % Cytotoxicity |
| 0 (Vehicle) | 100% (Viability) | ||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| Conc. 3 | |||||
| Conc. 4 | |||||
| Conc. 5 | |||||
| Conc. 6 | |||||
| Conc. 7 | |||||
| Conc. 8 |
Plot the % Viability (or % Cytotoxicity) against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or an equivalent to calculate the precise IC50 value.[18]
Troubleshooting Decision Tree
Sources
- 1. Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. clyte.tech [clyte.tech]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interference of 4-(2-Thiazolyl)phenol in Colorimetric Assays
Welcome to the technical support center for researchers working with 4-(2-Thiazolyl)phenol and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference in common colorimetric assays. As Senior Application Scientists, we have designed this resource to explain the causality behind these experimental challenges and provide robust, self-validating protocols.
General FAQs: Understanding the Source of Interference
Q1: What is this compound and why might it interfere with my assays?
This compound is a chemical compound with a molecular formula of C₉H₇NOS.[1][2] Its structure features two key components: a phenol group and a thiazole ring. The phenolic hydroxyl group (-OH) makes the molecule a reducing agent and susceptible to pH-dependent changes. The aromatic nature of both rings can lead to non-specific interactions with assay reagents, particularly dyes. These properties are the primary source of interference in many common biochemical assays.
Caption: Interference mechanism in the MTT assay by direct reduction of the tetrazolium salt.
Q4: How can I run a proper control to confirm and quantify this interference?
To isolate the effect of the compound, you must run a "compound-only" control plate in parallel with your main experiment. This is a self-validating step to ensure the trustworthiness of your results.
-
Plate Setup: Use a 96-well plate. Designate wells for a vehicle control (e.g., DMSO in media) and a serial dilution of this compound in cell culture media. Crucially, do not add any cells to this plate.
-
Incubation: Add the same volume of your compound dilutions and vehicle to the wells as you would in your cellular experiment. Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO₂).
-
Reagent Addition: Add the MTT (or MTS/XTT) reagent to all wells, exactly as you would for your experimental plate.
-
Final Incubation: Incubate for the standard time (e.g., 1-4 hours).
-
Solubilization & Readout: If using MTT, add the solubilization solution (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570-590 nm).
-
Data Analysis: Subtract the absorbance of the vehicle control from the readings for each compound concentration. The resulting values represent the signal generated by the compound's direct chemical reactivity. This data should then be subtracted from your experimental (cell-containing) data to correct for the interference.
| Concentration of this compound | Absorbance (No Cells) | Corrected Experimental Absorbance |
| 0 µM (Vehicle) | 0.05 | Experimental Absorbance - 0.05 |
| 1 µM | 0.15 | Experimental Absorbance - 0.15 |
| 10 µM | 0.45 | Experimental Absorbance - 0.45 |
| 100 µM | 1.20 | Experimental Absorbance - 1.20 |
| Caption: Example data table for quantifying and correcting interference in a tetrazolium-based assay. |
Q5: The interference is too high to correct for. What are my alternatives?
If the signal from interference is very high, subtraction can introduce significant error. Consider switching to a non-redox-based viability assay.
-
Crystal Violet Assay: Measures cell number based on staining the DNA of adherent cells.
-
Protease-Based Assays: These assays use a cell-permeable substrate that is cleaved by live-cell proteases to release a fluorescent or luminescent signal (e.g., CellTiter-Fluor™). [3]* ATP-Based Assays: Measure the ATP content of viable cells, which correlates with cell number and metabolic activity, using a luciferase-based reaction.
Troubleshooting Guide: Protein Quantification Assays (Bradford)
Q6: My protein concentration seems unexpectedly high in samples containing this compound when using the Bradford assay. Why?
This is likely due to the direct interaction of your compound with the Coomassie Brilliant Blue G-250 dye. The Bradford assay principle relies on the dye shifting its absorbance maximum from 465 nm to 595 nm upon binding to proteins, primarily through interactions with basic and aromatic amino acid residues. Phenolic compounds can also interact with the dye, causing a similar spectral shift and leading to an overestimation of protein concentration. [4]
Q7: How can I get an accurate protein measurement for my sample?
Similar to the viability assays, running the correct controls is essential. Additionally, sample preparation can remove the interfering substance.
Method A: Subtractive Correction (for low-level interference)
-
Prepare Controls: Create a standard curve with your protein standard (e.g., BSA) as usual.
-
Prepare Sample Blanks: For each sample containing this compound, prepare a corresponding "sample blank" that contains the identical concentration of the compound in the same buffer, but without any protein .
-
Run Assay: Add the Bradford reagent to all standards, samples, and sample blanks.
-
Calculate: Measure the absorbance at 595 nm. For each experimental sample, subtract the absorbance of its corresponding sample blank. Use this corrected absorbance value to determine the protein concentration from the standard curve.
Method B: Protein Precipitation (for high-level interference)
This method physically separates the protein from the interfering compound.
-
Precipitation: To your protein sample, add an equal volume of 10% Trichloroacetic Acid (TCA). Vortex and incubate on ice for 15-30 minutes to precipitate the protein.
-
Pelleting: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Wash: Carefully discard the supernatant, which contains the interfering this compound. Wash the pellet with cold acetone to remove residual TCA.
-
Resuspend: Air-dry the pellet briefly and then resuspend it in a buffer compatible with the Bradford assay.
-
Quantify: Proceed with the Bradford assay as usual.
Caption: Decision workflow for handling interference in the Bradford protein assay.
References
-
ResearchGate. (n.d.). Polyphenolic compounds interfere with quantification of protein in soil extracts using the Bradford method. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,4-dimethyl-5-thiazolyl)Phenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-(2-Thiazolyl)diazenyl)phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Bradford protein assay. Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Vanam, U., et al. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. PubMed Central. Retrieved from [Link]
-
Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. Retrieved from [Link]
-
Nasirova, N., et al. (2023). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. Retrieved from [Link]
-
da Silva, A. B., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Retrieved from [Link]
-
Misra, H. (2014). Designing clinical interference studies to address colorimetric assays. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Retrieved from [Link]
-
Mashentseva, A. A., et al. (2022). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. MDPI. Retrieved from [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of selected interfering compounds on the protein assay. Retrieved from [Link]
-
van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Retrieved from [Link]
-
Bîcu, E., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. Retrieved from [Link]
-
Shim, J. S., et al. (1980). Fluorometric determination of thiazole-containing compounds. PubMed. Retrieved from [Link]
-
Berridge, M. V., et al. (2018). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. PubMed. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone help me to find out the problems for MTT assay?. Retrieved from [Link]
-
Ghiurțu, I.-I., et al. (2023). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Retrieved from [Link]
-
Kim, J. Y., et al. (2023). Development of a Convenient and Quantitative Method for Evaluating Photosensitizing Activity Using Thiazolyl Blue Formazan Dye. MDPI. Retrieved from [Link]
-
Jones, W. T., & Mangan, J. L. (1976). Modification of the Lowry assay to measure proteins and phenols in covalently bound complexes. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ulukaya, E., et al. (2008). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. PubMed. Retrieved from [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2002). Interference-with-Clinical-Laboratory-analyses.pdf. Retrieved from [Link]
-
Ismail, A. A. (2017). Interferences in Immunoassay. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Bakker, A. J. (2004). Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention. PubMed. Retrieved from [Link]
Sources
troubleshooting low activity of 4-(2-Thiazolyl)phenol in enzymatic assays
Welcome to the technical support center for 4-(2-Thiazolyl)phenol. This guide is designed for researchers, scientists, and drug development professionals encountering issues of low or no activity in enzymatic assays utilizing this compound. As a versatile phenolic substrate, its performance is contingent on a number of critical experimental factors. This document provides a structured, cause-and-effect approach to troubleshooting, moving from common, easily resolved issues to more complex mechanistic problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries as a first-line diagnostic tool.
Q1: My assay, which uses this compound with Horseradish Peroxidase (HRP), is showing no color development. What is the most common reason for this?
The most frequent cause is the degradation or omission of a key reagent. The HRP-catalyzed oxidation of phenolic compounds requires hydrogen peroxide (H₂O₂) as the oxidizing agent[1]. H₂O₂ solutions are unstable and should be prepared fresh or quantified before use. Secondly, ensure the HRP enzyme itself has been stored correctly (typically at -20°C in a glycerol-containing buffer) and has not lost activity due to improper handling or repeated freeze-thaw cycles.
Q2: I'm observing a weak signal. I've confirmed my enzyme and H₂O₂ are active. What should I check next?
A weak signal often points to suboptimal reaction conditions or substrate-related issues. The primary factors to investigate are:
-
pH: The optimal pH for most HRP-based assays is slightly acidic to neutral (pH 6.0-7.5)[2]. Deviations can drastically reduce enzyme activity.
-
Solubility: this compound, like many phenolic compounds, may have limited aqueous solubility[3]. Ensure it is fully dissolved in your stock solution, using a small amount of an organic solvent like DMSO or ethanol before diluting into the final aqueous assay buffer. Precipitated substrate is inactive.
-
Concentration: Verify that the final concentration of this compound is not the rate-limiting factor. A substrate titration experiment is recommended to determine the optimal concentration.
Q3: Can components in my sample inhibit the enzymatic reaction?
Yes, this is a significant possibility, especially when working with complex biological samples or chemical libraries. Common inhibitors of HRP include sodium azide (a common preservative), high concentrations of chelating agents (like EDTA), and other reducing agents that can compete with the phenolic substrate[4]. It is crucial to run a control where the enzyme is spiked into the sample matrix to test for inhibition.
Q4: How does this compound work in a typical HRP-based colorimetric assay?
In the presence of hydrogen peroxide, HRP oxidizes this compound into a reactive radical intermediate. This intermediate is often unstable on its own. Therefore, in many assay formats (known as Trinder-type reactions), a coupling agent like 4-aminoantipyrine (4-AAP) is included[5]. The oxidized phenol radical rapidly reacts with 4-AAP to form a stable, colored quinoneimine dye, which can be quantified spectrophotometrically[2][5]. The intensity of the color is directly proportional to the amount of phenol oxidized, and thus to the enzyme's activity.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal issues. We will proceed from reagent preparation through to data analysis.
2.1 Issues with Reagent Preparation & Storage
The integrity of each component is paramount. An assay is only as reliable as its weakest link.
Problem: Low or no activity from the outset.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Substrate Degradation | Phenolic compounds can be susceptible to oxidation by air and light, especially in solutions at neutral or alkaline pH[6]. Action: Prepare fresh stock solutions of this compound. Store the solid compound protected from light in a desiccator. Store stock solutions in small, single-use aliquots at -20°C or below. |
| Substrate Insolubility | Incomplete dissolution leads to an erroneously low substrate concentration in the assay. Action: Prepare a concentrated stock solution in 100% DMSO or ethanol. Vortex thoroughly. When preparing the working solution, add the stock dropwise to the aqueous buffer while vortexing to prevent precipitation. If cloudiness is observed, the solubility limit has been exceeded. |
| H₂O₂ Degradation | Hydrogen peroxide is notoriously unstable and decomposes into water and oxygen. The rate of decomposition is increased by light, heat, and impurities. Action: Purchase a high-quality, stabilized 30% H₂O₂ solution. Determine its precise concentration via UV absorbance at 240 nm. Prepare fresh, dilute working solutions for each experiment. Never use H₂O₂ from a bottle that has been open for an extended period. |
| Enzyme Inactivation | Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles, which can lead to denaturation and loss of activity. Action: Store HRP or other enzymes in aliquots at the recommended temperature (e.g., -20°C or -80°C). Avoid repeated freeze-thawing[7]. When diluting the enzyme, use a buffer containing a stabilizing agent like Bovine Serum Albumin (BSA) or Triton X-100 to prevent adsorption to plasticware[8]. |
2.2 Problems During the Assay Workflow
If all reagents are confirmed to be active and correctly prepared, the issue may lie within the assay protocol itself.
Problem: Signal is present but weaker than expected or highly variable.
The following diagram illustrates the core reaction pathway. A failure at any step will result in low signal.
Caption: HRP reaction pathway with a phenolic substrate and coupling agent.
A systematic optimization of key parameters is crucial.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.
-
Substrate Stock: 20 mM this compound in 100% DMSO.
-
Coupling Agent Stock: 25 mM 4-Aminoantipyrine (4-AAP) in water.
-
H₂O₂ Stock: 10 mM H₂O₂ in water (prepare fresh).
-
Enzyme Stock: HRP at 1 mg/mL.
-
-
Perform pH Profile:
-
Prepare a series of assay buffers from pH 5.0 to 8.5.
-
Run the assay at fixed, non-limiting concentrations of all other reagents in each buffer.
-
Plot the resulting signal (absorbance) against pH to determine the optimal value. The ionization state of the phenol's hydroxyl group is pH-dependent, which can affect its ability to act as a substrate[9].
-
-
Perform Substrate Titration:
-
Using the optimal pH, set up a series of reactions with varying final concentrations of this compound (e.g., from 0.1 µM to 1 mM).
-
Keep enzyme, H₂O₂, and 4-AAP concentrations constant.
-
Plot signal vs. substrate concentration to ensure you are operating at or near saturation (Vmax conditions).
-
-
Perform Enzyme Titration:
-
Using optimal pH and a saturating substrate concentration, vary the amount of HRP in the assay.
-
This ensures the signal is linear with respect to enzyme concentration, which is essential for quantitative measurements.
-
2.3 Data Interpretation & Confounding Factors
Problem: The data is noisy, inconsistent, or shows high background.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| High Background Signal | This can occur from auto-oxidation of the substrate or contamination in the reagents or sample. Action: Run a "no-enzyme" control. If this control shows significant color development, one of your reagents may be contaminated with a peroxidase or is unstable under the assay conditions. Also, run a "no-substrate" control to check for other interfering reactions[10]. |
| Sample Interference | As mentioned in the FAQs, samples can contain inhibitors. Colored or turbid samples can also interfere with spectrophotometric readings. Action: Run a sample blank (sample + all reagents except the enzyme) and subtract its absorbance. To check for inhibition, run a standard reaction and a second reaction spiked with your sample. A significant decrease in signal in the spiked reaction indicates inhibition. |
| Incorrect Wavelength | Reading the absorbance at a suboptimal wavelength will result in a lower signal and reduced sensitivity[11]. Action: After running a positive control reaction, perform a wavelength scan (e.g., from 350 nm to 650 nm) on the final colored product to determine its actual absorbance maximum (λmax). The λmax for quinoneimine dyes from phenol/4-AAP reactions is typically around 500-510 nm[2]. |
Part 3: Systematic Troubleshooting Workflow
If the above steps have not resolved the issue, follow this logical workflow to systematically isolate the problem.
Caption: Systematic workflow for troubleshooting low signal in enzymatic assays.
References
-
4-[Bis(thiazol-2-ylamino)methyl]phenol. (2023). MDPI. [Link]
-
Purification and Evaluation of Horseradish Peroxidase Activity. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Horseradish peroxidase. Wikipedia. [Link]
-
Assays for peroxidase activity: The HRP case. (2021). ResearchGate. [Link]
-
Rapid and cost-efficient microplate assay for the accurate quantification of total phenolics in seaweeds. (2020). National Institutes of Health (NIH). [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). National Institutes of Health (NIH). [Link]
-
Immobilization of Horseradish Peroxidase for Phenol Degradation. (2023). National Institutes of Health (NIH). [Link]
-
Optimization of Ultrasonic-Assisted Enzymatic Extraction Conditions for Improving Total Phenolic Content, Antioxidant and Antitumor Activities In Vitro from Trapa quadrispinosa Roxb. Residues. (2018). MDPI. [Link]
-
4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. [Link]
-
Studies in the mechanism of action of phenol on Escherichia coli cells. (1966). National Institutes of Health (NIH). [Link]
-
Factors Affecting Reactivity of Various Phenolic Compounds with the Folin-Ciocalteu Reagent. (2014). ResearchGate. [Link]
-
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2021). National Institutes of Health (NIH). [Link]
-
How Does the Phenol Structure Influence the Results of the Folin-Ciocalteu Assay?. (2021). National Institutes of Health (NIH). [Link]
-
4-(2,4-dimethyl-5-thiazolyl)Phenol. PubChem. [Link]
-
4-(2-(2-Thiazolyl)diazenyl)phenol. PubChem. [Link]
-
Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]
-
Optimization of a technique to quantify the total phenolic compounds in jambolan ( Syzygium cumini Lamark) pulp. (2014). SciELO. [Link]
-
Factors Affecting the Activity of Phenolic Disinfectants. (1962). National Institutes of Health (NIH). [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). ResearchGate. [Link]
-
Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2022). MDPI. [Link]
-
Factors affecting phenolic compound effectiveness. (2024). ResearchGate. [Link]
-
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. (2018). Juniper Publishers. [Link]
-
Enzymatic treatment of phenolic pollutants by a small laccase immobilized on APTES-functionalised magnetic nanoparticles. (2021). National Institutes of Health (NIH). [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Regioselectivity of the Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and overcome challenges related to regioselectivity. Here, we will delve into the mechanistic nuances of the Hantzsch synthesis and provide actionable troubleshooting advice and detailed protocols to enhance the regiochemical outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the classical Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental reaction in heterocyclic chemistry that involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring.[1][2] This method is valued for its simplicity and the ready availability of starting materials.[2] The reaction typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4][5]
Q2: What determines the regioselectivity in the Hantzsch synthesis?
A2: Regioselectivity in the Hantzsch synthesis is primarily dictated by which nitrogen atom of the thioamide attacks the carbonyl carbon of the α-haloketone during the cyclization step. In the case of unsymmetrical thioamides, two regioisomeric products can be formed. The electronic and steric properties of the substituents on both the thioamide and the α-haloketone play a crucial role in determining the final product distribution.
Q3: Why is achieving high regioselectivity for 2,5-disubstituted thiazoles often challenging with the traditional Hantzsch method?
A3: The synthesis of 2,5-disubstituted thiazoles via the Hantzsch method requires the use of α-haloaldehydes.[6] These starting materials are often unstable, volatile, and prone to self-polymerization, which can lead to low yields and the formation of multiple byproducts, complicating purification.[6]
Q4: Are there modern alternatives to the Hantzsch synthesis for preparing regiochemically pure thiazoles?
A4: Yes, several modern methods have been developed to overcome the limitations of the classical Hantzsch synthesis. These include multicomponent reactions, the use of ionic liquids as both solvent and catalyst, and novel cyclization strategies.[2][7][8] For instance, a method involving the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst provides a route to 2,5-disubstituted thiazoles.[9] Another approach utilizes the cyclization of N-substituted α-amino acids with thionyl chloride.[10]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a mixture of regioisomers | 1. Competing nucleophilic attack: With N-substituted thioamides, both the sulfur and nitrogen atoms can act as nucleophiles in the initial step, leading to different intermediates and ultimately a mix of products. 2. Ambiguous cyclization: The intermediate formed after the initial S-alkylation may have two possible sites for intramolecular cyclization. | 1. Modify reaction conditions: Running the reaction under acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, altering the typical regioselectivity observed in neutral solvents.[11] 2. Alter the substrate: Introduce sterically demanding groups on the thioamide or α-haloketone to favor one reaction pathway over the other. |
| Low yield of the desired regioisomer | 1. Instability of starting materials: As mentioned, α-haloaldehydes required for 2,5-disubstituted thiazoles are often unstable.[6] 2. Unfavorable reaction kinetics: The activation energy for the formation of the desired regioisomer may be significantly higher than that of the undesired isomer. | 1. Use a stabilized α-haloaldehyde equivalent: Consider in-situ generation of the α-haloaldehyde or using a more stable precursor. 2. Employ a catalyst: Catalysts such as silica-supported tungstosilisic acid can improve yields and reaction rates.[12][13] Microwave-assisted synthesis can also dramatically reduce reaction times and often improve yields.[14][15] |
| Difficulty in separating regioisomers | Similar physicochemical properties: The resulting regioisomers may have very similar polarities and boiling points, making chromatographic or distillative separation challenging. | 1. Derivatization: Convert the mixture of isomers into derivatives that have more distinct physical properties, facilitating separation. After separation, the original functional groups can be regenerated. 2. Recrystallization: Carefully screen different solvent systems for selective crystallization of one of the regioisomers. |
Mechanistic Insights into Regioselectivity
The regiochemical outcome of the Hantzsch synthesis is a delicate interplay of electronic and steric factors. Understanding the underlying mechanism is key to controlling the formation of the desired product.
The reaction is generally accepted to proceed through the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[3][4]
-
Intermediate Formation: This initial attack forms a key intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon forms the five-membered ring.
-
Dehydration: Elimination of a water molecule leads to the formation of the aromatic thiazole ring.[4]
The regioselectivity is determined during the cyclization step. With an unsymmetrical N-substituted thioamide, two different nitrogen atoms could potentially attack the carbonyl carbon, leading to two different regioisomers.
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
The regioselectivity can be influenced by:
-
Electronic Effects: Electron-donating groups on the thioamide can increase the nucleophilicity of the nitrogen, influencing the rate of cyclization. A Hammett substitution correlation analysis has shown that the stereochemical outcome can be correlated to the electronic nature of substituents.[16][17]
-
Steric Hindrance: Bulky substituents on either the α-haloketone or the thioamide can sterically hinder one of the possible cyclization pathways, thereby favoring the formation of a single regioisomer.
-
Reaction Conditions: As noted, acidic conditions can alter the protonation state of the intermediates, leading to a change in the observed regioselectivity.[11]
Detailed Protocols for Improved Regioselectivity
Here, we provide step-by-step protocols for alternative and modified Hantzsch syntheses that have demonstrated improved regioselectivity.
Protocol 1: Microwave-Assisted Hantzsch Synthesis for 2,4-Disubstituted Thiazoles
This protocol leverages microwave irradiation to accelerate the reaction and often improve yields and regioselectivity.[14]
Materials:
-
α-haloketone (1.0 mmol)
-
Thioamide (1.1 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine the α-haloketone (1.0 mmol) and the thioamide (1.1 mmol).
-
Add ethanol (5 mL) and a small magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted thiazole.
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids
This modern approach bypasses the need for unstable α-haloaldehydes.[10]
Materials:
-
N-substituted α-amino acid (1.0 mmol)
-
Thionyl chloride (SOCl₂) (2.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a stirred solution of the N-substituted α-amino acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add thionyl chloride (2.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and add DBU (2.5 mmol) dropwise.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflows for regioselective thiazole synthesis.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. Available from: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5‐disubstituted thiazoles. Retrieved from [Link]
-
Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-655. Available from: [Link]
-
Kumar, S., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. Advance Article. Available from: [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. Retrieved from [Link]
-
Reddy, B. S. R., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. Article ASAP. Available from: [Link]
-
RSC Publishing. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 10(48), e202503123. Available from: [Link]
-
Wipf, P., & Venkatraman, S. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic Letters, 3(23), 3655–3658. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]
-
ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks for Medicinal Chemistry. Retrieved from [Link]
- Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 188-193.
-
ResearchGate. (n.d.). ChemInform Abstract: Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2019). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-(2-Thiazolyl)phenol Derivatives
Welcome to the technical support resource for the scale-up synthesis of 4-(2-thiazolyl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the complexities of transitioning this important class of compounds from bench-scale to larger-scale production.
The synthesis of this compound derivatives is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as enzyme inhibitors and intermediates in the synthesis of pharmaceuticals.[1][2][3] However, scaling up their synthesis from gram to kilogram quantities introduces a unique set of challenges that require careful consideration of reaction conditions, potential side reactions, purification strategies, and process safety. This guide provides practical, field-proven insights to address these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound derivatives, with a focus on the widely-used Hantzsch thiazole synthesis.[4][5]
Reaction & Synthesis Challenges
Q1: My Hantzsch thiazole synthesis is suffering from low yields upon scale-up. What are the likely causes and how can I mitigate them?
Low yields during the scale-up of the Hantzsch synthesis are a common problem and can often be attributed to several factors that are less pronounced at the bench scale.
-
Poor Solubility of Starting Materials: At higher concentrations, the starting materials, particularly the thioamide, may not fully dissolve, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Troubleshooting:
-
Solvent Selection: While ethanol and methanol are common solvents, consider exploring solvent mixtures or alternative high-boiling point solvents like isopropanol or butanol to improve solubility.[1]
-
Stirring and Agitation: Ensure robust mechanical stirring to maintain a well-suspended slurry if complete dissolution is not possible. Inadequate agitation is a frequent culprit in large reactors.
-
-
-
Exotherm Control: The Hantzsch reaction is exothermic, and on a large scale, the heat generated can lead to runaway reactions, decomposition of starting materials or products, and the formation of impurities.[6]
-
Troubleshooting:
-
Controlled Reagent Addition: Add the α-haloketone solution portion-wise or via a syringe pump to the thioamide solution to manage the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure the cooling system is adequate to dissipate the heat of reaction effectively.
-
-
-
Side Reactions: The formation of byproducts becomes more significant at scale.
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Deviations can favor side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may be beneficial at the lab scale but can lead to purification challenges at a larger scale.[7]
-
-
Q2: I'm observing a significant amount of an O-alkylated byproduct. How can I prevent this side reaction?
The phenolic hydroxyl group is nucleophilic and can compete with the thioamide in reacting with the α-haloketone, leading to the formation of an undesired ether byproduct.[8][9][10] This is a classic example of O-alkylation versus C-alkylation competition.[11]
-
Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group before the Hantzsch synthesis.
-
Recommended Protecting Groups:
-
Methyl Ether (Me): Can be cleaved using strong acids like HBr or BBr₃.[12]
-
Benzyl Ether (Bn): Removable by catalytic hydrogenation (e.g., H₂, Pd/C), which is often a clean and efficient method.
-
Silyl Ethers (e.g., TBDMS): Offer mild protection and deprotection conditions (e.g., TBAF for removal), but their stability to the Hantzsch reaction conditions should be verified.[4]
-
-
-
Reaction Condition Optimization:
-
Base Selection: The choice of base can influence the selectivity. While inorganic bases like K₂CO₃ are common, exploring milder or bulkier bases might reduce O-alkylation.
-
Temperature: Lower reaction temperatures may favor the desired reaction pathway, as O-alkylation can sometimes be kinetically favored at higher temperatures.[8]
-
Q3: The reaction work-up is cumbersome at a large scale, and I'm struggling with product isolation. What are some effective strategies?
Large-scale work-ups require different considerations than simple liquid-liquid extractions in a separatory funnel.
-
Crystallization/Precipitation: This is often the most efficient method for isolating the product at scale.
-
Procedure: After the reaction is complete, the mixture can be cooled or an anti-solvent can be added to precipitate the product.[13][14] The resulting solid can then be isolated by filtration.
-
pH Adjustment: For this compound, adjusting the pH of the aqueous work-up solution can be critical. The product may be soluble at high pH (as a phenoxide) or low pH (if the thiazole nitrogen is protonated). Careful neutralization can induce precipitation.
-
-
Solvent Selection for Extraction: If extraction is necessary, choose solvents that are immiscible with the reaction solvent and have a significant density difference to ensure efficient phase separation in a large reactor.
Purification Challenges
Q4: My crude product is an oil/tar, making purification by crystallization difficult. What should I do?
The presence of impurities often inhibits crystallization.
-
Initial Purification:
-
Solvent Trituration: Stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble can help to solidify the product.
-
Short Plug Chromatography: Passing the crude material through a short plug of silica gel can remove highly polar or non-polar impurities, which may then allow the product to crystallize.
-
-
Alternative Purification Methods:
-
Column Chromatography: While less ideal for very large quantities, it may be necessary for challenging purifications. Consider using automated flash chromatography systems for efficiency.
-
Distillation (if applicable): If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable option, although less common for this class of compounds.
-
Q5: How can I develop a robust crystallization method for my final product?
A reliable crystallization method is crucial for achieving high purity on a large scale.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find conditions that provide good crystal formation and effective impurity rejection. Common solvent systems for phenolic compounds include ethanol/water, acetone/heptane, and ethyl acetate/hexane.[15]
-
Controlled Cooling: Slow, controlled cooling of a saturated solution is generally preferred over rapid cooling ("crashing out") to obtain larger, purer crystals.
-
Seeding: Introducing a small amount of pure crystalline material (seed crystals) to a supersaturated solution can induce crystallization and often leads to a more consistent crystal form.
-
Anti-Solvent Addition: Adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can be an effective crystallization method. The rate of addition of the anti-solvent is a critical parameter to control.[13]
Part 2: Experimental Protocols & Methodologies
Protocol 1: Scale-Up Synthesis of this compound via Hantzsch Synthesis (with Phenol Protection)
This protocol outlines a general procedure for the multi-kilogram scale synthesis of this compound, incorporating a benzyl ether protecting group strategy.
Step 1: Protection of 4-Hydroxyacetophenone
-
Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxyacetophenone, a suitable solvent (e.g., acetone or DMF), and a base (e.g., K₂CO₃, 1.5 equivalents).
-
Reagent Addition: Slowly add benzyl chloride (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude 4-(benzyloxy)acetophenone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Bromination of 4-(Benzyloxy)acetophenone
-
Reaction Setup: Dissolve the 4-(benzyloxy)acetophenone in a suitable solvent (e.g., acetic acid or chloroform) in a reactor protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1.05 equivalents) in the same solvent, maintaining the temperature below 25 °C with cooling.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work-up and Isolation: Quench the reaction by adding an aqueous solution of sodium bisulfite. If using an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-1-(4-(benzyloxy)phenyl)ethanone can be purified by recrystallization.
Step 3: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a reactor, dissolve thiourea (1.2 equivalents) in ethanol.
-
Reagent Addition: Slowly add a solution of 2-bromo-1-(4-(benzyloxy)phenyl)ethanone in ethanol to the thiourea solution. An exotherm is expected and should be controlled with cooling.[6]
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC/HPLC).
-
Work-up and Isolation: Cool the reaction mixture. The product, 2-amino-4-(4-(benzyloxy)phenyl)thiazole, may precipitate. If not, concentrate the solvent and add water to induce precipitation. Filter the solid and wash with water. The crude product can be recrystallized from ethanol.
Step 4: Deprotection of the Benzyl Ether
-
Reaction Setup: Suspend the 2-amino-4-(4-(benzyloxy)phenyl)thiazole in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation reactor.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work-up and Isolation: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-aminothiazol-4-yl)phenol. This can be purified by recrystallization.
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Pros | Cons |
| Methyl (Me) | MeI, K₂CO₃, acetone | HBr or BBr₃ | Inexpensive starting materials. | Harsh deprotection conditions. |
| Benzyl (Bn) | BnCl, K₂CO₃, DMF | H₂, Pd/C | Mild deprotection conditions. | Requires hydrogenation equipment. |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | Very mild conditions. | Higher cost, potential instability. |
Part 3: Visualization & Logical Relationships
Experimental Workflow Diagram
Caption: Workflow for the protected synthesis of this compound derivatives.
Troubleshooting Logic Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. reddit.com [reddit.com]
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- 12. This compound CAS#: 81015-49-8 [m.chemicalbook.com]
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- 15. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Thiazole-Based Compounds
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges associated with enhancing the bioavailability of thiazole-based compounds. The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] However, its inherent physicochemical properties often lead to poor aqueous solubility and/or metabolic instability, culminating in suboptimal oral bioavailability that can hinder preclinical and clinical development.
This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven advice to navigate the complexities of formulation and drug metabolism.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the development of thiazole-based compounds.
Q1: My novel thiazole derivative shows excellent in vitro potency but fails to demonstrate efficacy in vivo. What is the likely cause?
A1: A significant disconnect between in vitro and in vivo results for thiazole compounds frequently points towards poor oral bioavailability.[4] This can stem from two primary factors: low aqueous solubility, which impedes dissolution in the gastrointestinal (GI) tract, and/or rapid metabolism, leading to premature clearance from circulation. It is crucial to characterize the physicochemical properties of your compound early on to diagnose the underlying issue.
Q2: How can I determine if low solubility or metabolic instability is the primary driver of poor bioavailability for my thiazole compound?
A2: A systematic approach is necessary to dissect the contribution of each factor. We recommend the following initial workflow:
-
Biopharmaceutical Classification System (BCS) Assessment: Determine the BCS class of your compound. Many thiazole derivatives fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] This classification will guide your formulation strategy.
-
In Vitro Solubility Studies: Assess the aqueous solubility of your compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes (from relevant species) and measure its depletion over time.[5] A short half-life (t½) is indicative of high metabolic clearance.
The following diagram illustrates a decision-making workflow based on these initial findings:
Caption: Decision tree for initial bioavailability troubleshooting.
Q3: My thiazole compound has very low aqueous solubility. What are the most effective formulation strategies to address this?
A3: For compounds with solubility-limited bioavailability (typically BCS Class II), several formulation strategies can be employed. The choice depends on the specific properties of your compound and the desired dosage form.[6][7][8]
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution (Noyes-Whitney equation). | Relatively simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[9] | Significant solubility enhancement; can be tailored for controlled release. | Physically unstable (risk of recrystallization); requires careful polymer selection. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle, which can be absorbed via the lymphatic pathway, bypassing first-pass metabolism.[8][10] | Can enhance both solubility and permeability; suitable for highly lipophilic drugs. | Potential for drug precipitation upon dilution in the GI tract; can be complex to formulate. |
| Complexation | Forms inclusion complexes with cyclodextrins, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.[6] | Increases apparent solubility and dissolution rate. | Limited by the stoichiometry of the complex; may not be suitable for all molecular shapes and sizes. |
Q4: My microsomal stability assay indicates that my thiazole compound is rapidly metabolized. What are the common metabolic "hotspots" on the thiazole ring and how can I address them?
A4: The thiazole ring itself and its substituents can be susceptible to Phase I metabolism by Cytochrome P450 (CYP) enzymes.[2] Common metabolic pathways include:
-
Oxidation of the thiazole ring: The sulfur atom can be oxidized, and the C=C double bond can undergo epoxidation, potentially leading to ring cleavage.[11][12]
-
Oxidation of substituents: Alkyl groups, particularly at benzylic positions, are prone to hydroxylation. Aromatic rings attached to the thiazole core are also common sites of oxidation.[5]
To address high metabolism, a medicinal chemistry approach is often required:
-
Metabolite Identification: Use techniques like LC-MS/MS to identify the specific metabolites. This will pinpoint the metabolic hotspots.
-
Metabolic Blocking: Introduce chemical modifications at the site of metabolism to hinder enzymatic action. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow the rate of bond cleavage due to the kinetic isotope effect.[5]
-
Fluorination: The carbon-fluorine bond is highly stable and resistant to metabolic cleavage. Introducing a fluorine atom can effectively block oxidation.[5]
-
Bioisosteric Replacement: Replace a metabolically liable group with a bioisostere that is more stable but retains the desired biological activity.[5]
-
Q5: Can a prodrug approach be used to improve the bioavailability of my thiazole-based compound?
A5: Yes, a prodrug strategy can be a powerful tool to overcome both solubility and permeability limitations.[13][14] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[7] For thiazole compounds, common prodrug approaches include:
-
Ester Prodrugs: If your compound has a hydroxyl or carboxylic acid group, it can be esterified to increase lipophilicity and enhance membrane permeability. These esters are typically cleaved by esterases in the body to release the active drug.
-
Phosphate Prodrugs: For compounds with a hydroxyl group, conversion to a phosphate ester can dramatically increase aqueous solubility for parenteral formulations.[13] These are cleaved by alkaline phosphatases.
-
Polymer Conjugation: Attaching a hydrophilic polymer like polyethylene glycol (PEG) can improve solubility and prolong circulation time.[14]
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed above.
Protocol 1: Preparation of a Nanosuspension using Antisolvent Precipitation
This protocol is suitable for early-stage formulation development to enhance the dissolution rate of poorly soluble thiazole compounds.[4]
Materials:
-
Thiazole compound
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous antisolvent containing a stabilizer (e.g., 0.5% w/v Pluronic® F127 or Tween® 80)
-
Stirring plate and magnetic stirrer
-
Syringe pump
Procedure:
-
Prepare the Drug Solution: Dissolve the thiazole compound in the organic solvent to create a stock solution (e.g., 10 mg/mL).
-
Prepare the Antisolvent: In a beaker, prepare the aqueous solution containing the stabilizer.
-
Precipitation: Place the beaker with the antisolvent on a stirring plate and stir at a constant, moderate speed.
-
Addition of Drug Solution: Using a syringe pump, add the drug solution to the antisolvent at a slow, controlled rate. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Allow the resulting suspension to stir for an additional 1-2 hours to evaporate the organic solvent.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an initial assessment of the metabolic clearance of a compound.
Materials:
-
Thiazole compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
96-well plates
-
Incubator/shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the thiazole compound (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the ice-cold quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½).
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: 4-(2-Thiazolyl)phenol Derivatives vs. Kojic Acid
For researchers and professionals in drug development and dermatology, the quest for potent and safe tyrosinase inhibitors is a continuous endeavor. Tyrosinase, a key enzyme in melanin biosynthesis, is a prime target for agents aimed at treating hyperpigmentation disorders and for cosmetic skin lightening. For years, kojic acid has been a benchmark compound in this field. However, emerging research on thiazole-containing compounds, such as derivatives of 4-(2-Thiazolyl)phenol, presents a compelling case for a new generation of more potent inhibitors. This guide provides an in-depth, objective comparison of the performance of this compound derivatives against the established kojic acid, supported by experimental data and methodological insights.
Introduction: The Enduring Challenge of Tyrosinase Inhibition
Melanin synthesis is a complex pathway crucial for skin pigmentation and protection against UV radiation. However, its overproduction leads to various dermatological conditions, including melasma, post-inflammatory hyperpigmentation, and age spots. The inhibition of tyrosinase, the rate-limiting enzyme in this pathway, is the most direct and effective strategy for controlling melanin production. An ideal tyrosinase inhibitor should exhibit high efficacy, specificity, and a favorable safety profile with minimal cytotoxicity.
Kojic acid, a naturally occurring fungal metabolite, has long been utilized in cosmetic and pharmaceutical preparations for its tyrosinase-inhibiting properties.[1] Despite its widespread use, limitations such as moderate potency and potential for skin irritation have driven the search for more effective alternatives.[2] Thiazole derivatives, a class of synthetic compounds, have shown significant promise, with some exhibiting inhibitory activities far exceeding that of kojic acid.
Mechanism of Action: A Tale of Two Inhibitors
Both kojic acid and thiazole-containing compounds exert their inhibitory effects by interacting with the active site of the tyrosinase enzyme, which contains a dinuclear copper center essential for its catalytic activity. However, the specifics of their interactions and the resulting inhibitory potency differ significantly.
Kojic Acid: The inhibitory mechanism of kojic acid is primarily attributed to its ability to chelate the copper ions in the active site of tyrosinase.[3] By binding to these copper ions, kojic acid effectively blocks the substrate (L-tyrosine) from accessing the active site, thereby preventing the enzymatic conversion to L-DOPA and subsequent melanin formation. It acts as a competitive inhibitor.[3]
This compound Derivatives: Thiazole-containing compounds, including derivatives of this compound, also interact with the copper ions at the active site. The thiazole ring, with its sulfur and nitrogen atoms, can effectively coordinate with the copper ions. Furthermore, the phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. This multi-point interaction is believed to contribute to their superior inhibitory activity compared to kojic acid. For instance, studies on 4-[bis(thiazol-2-ylamino)methyl]phenol have shown it to be a competitive inhibitor, directly competing with the substrate for binding to the active site.[2]
Figure 2: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.
Cellular Effects and Safety Profile
While in vitro enzyme inhibition assays are crucial for initial screening, the evaluation of cellular effects and safety is paramount for any compound intended for therapeutic or cosmetic use.
Kojic Acid: Kojic acid has been shown to reduce melanin content in cultured melanoma cells. [2]However, its application is often associated with side effects such as skin irritation, contact dermatitis, and potential cytotoxicity at higher concentrations. [2]This has led to regulations on its permissible concentration in cosmetic products.
In Vivo Studies and Future Directions
The ultimate validation of a tyrosinase inhibitor's efficacy and safety comes from in vivo studies. Topical application of bleaching phenols has been investigated in animal models to assess their depigmenting potential. [6]Such studies are essential to understand the compound's skin penetration, local and systemic toxicity, and overall effectiveness in a complex biological system.
For this compound and its derivatives, in vivo studies would be the next logical step to confirm their promising in vitro results. Future research should focus on:
-
Direct comparative in vivo studies against kojic acid to establish relative efficacy and safety.
-
Formulation development to enhance skin penetration and stability.
-
Long-term safety and toxicity studies to ensure their suitability for chronic use.
-
Elucidation of the precise molecular interactions with human tyrosinase to guide the design of even more potent and selective inhibitors.
Conclusion
The landscape of tyrosinase inhibitors is evolving, with thiazole-containing compounds emerging as a highly promising class of molecules. While kojic acid remains a widely used agent, the superior in vitro potency of this compound derivatives, exemplified by compounds like 4-[bis(thiazol-2-ylamino)methyl]phenol, underscores their potential to become the next generation of skin lightening and hyperpigmentation treatments. The key to their successful translation to clinical and cosmetic applications will lie in rigorous evaluation of their safety and efficacy in cellular and in vivo models. As research in this area continues, we can anticipate the development of novel tyrosinase inhibitors with enhanced performance and a more favorable safety profile, offering improved solutions for a range of dermatological conditions.
References
-
Kubiński, K., et al. (2023). 4-[Bis(thiazol-2-ylamino)methyl]phenol. Molbank, 2023(1), M1550. Available from: [Link]
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Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available from: [Link]
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Hariharan, V., et al. (2011). Topical application of bleaching phenols; in-vivo studies and mechanism of action relevant to melanoma treatment. Melanoma Research, 21(2), 115-126. Available from: [Link]
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Dettori, M. A., et al. (2020). Synthesis and Studies of the Inhibitory Effect of Hydroxylated Phenylpropanoids and Biphenols Derivatives on Tyrosinase and Laccase Enzymes. Molecules, 25(11), 2686. Available from: [Link]
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Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Available from: [Link]
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Le Poole, I. C., et al. (2011). Topical application of bleaching phenols; in-vivo studies and mechanism of action relevant to melanoma treatment. Melanoma Research, 21(2), 115-126. Available from: [Link]
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Ha, Y. M., et al. (2020). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 25(2), 394. Available from: [Link]
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Yoshikawa, M., et al. (2022). Melanocytotoxic chemicals and their toxic mechanisms. Archives of Toxicology, 96(11), 2925-2938. Available from: [Link]
-
Ito, S., et al. (2015). The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma. Oxidative Medicine and Cellular Longevity, 2015, 479798. Available from: [Link]
-
Chen, W. C., et al. (2016). Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling. Scientific Reports, 6, 30725. Available from: [Link]
-
Badria, F. A., & El-Desouky, S. K. (2020). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1637-1661. Available from: [Link]
-
Płonka, J., et al. (2021). Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link]
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Ito, Y., & Jimbow, K. (1987). Selective cytotoxicity of 4-S-cysteaminylphenol on follicular melanocytes of the black mouse: rational basis for its application to melanoma chemotherapy. Cancer Research, 47(12), 3278-3285. Available from: [Link]
-
Wang, H. M., et al. (2020). Catalysis-based specific detection and inhibition of tyrosinase and their application. Coordination Chemistry Reviews, 410, 213222. Available from: [Link]
-
Yoshikawa, M., et al. (2015). The mechanism of melanocytes-specific cytotoxicity induced by phenol compounds having a prooxidant effect, relating to the appearance of leukoderma. Oxidative Medicine and Cellular Longevity, 2015, 479798. Available from: [Link]
-
Ito, Y., & Jimbow, K. (1987). Selective cytotoxicity of 4-S-cysteaminylphenol on follicular melanocytes of the black mouse: rational basis for its application to melanoma chemotherapy. Cancer Research, 47(12), 3278-3285. Available from: [Link]
-
Mar-sol, C., et al. (2022). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity, 19(11), e202200674. Available from: [Link]
-
Muñoz-Muñoz, J. L., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. International Journal of Molecular Sciences, 23(10), 5484. Available from: [Link]
-
Saeedi, M., et al. (2019). Kojic acid applications in cosmetic and pharmaceutical preparations. Biomedicine & Pharmacotherapy, 110, 582-593. Available from: [Link]
-
Shvedova, A. A., et al. (2007). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Toxicology and Applied Pharmacology, 221(3), 299-311. Available from: [Link]
-
Shvedova, A. A., et al. (2002). Phenol-Induced in Vivo Oxidative Stress in Skin. Toxicological Sciences, 65(2), 277-286. Available from: [Link]
-
Shvedova, A. A., et al. (2001). Phenol Induced In Vivo Oxidative Stress in Skin: Evidence for Enhanced Free Radical Generation, Thiol Oxidation, and Antioxidant Depletion. Free Radical Biology and Medicine, 30(5), 529-539. Available from: [Link]
-
de Freitas, A. S., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2873. Available from: [Link]
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- 3. Melanocytotoxic chemicals and their toxic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOPICAL APPLICATION OF BLEACHING PHENOLS; IN VIVO STUDIES AND MECHANISM OF ACTION RELEVANT TO MELANOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical application of bleaching phenols; in-vivo studies and mechanism of action relevant to melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 4-(2-Thiazolyl)phenol and Ascorbic Acid: A Guide for Researchers
Introduction
In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance.
This guide provides an in-depth comparative analysis of the antioxidant activities of a novel synthetic compound, 4-(2-Thiazolyl)phenol, and the well-established biological antioxidant, Ascorbic Acid (Vitamin C). While Ascorbic Acid is a ubiquitous and extensively studied antioxidant, the therapeutic potential of thiazole-containing phenolic compounds is an area of burgeoning interest.[1] This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their respective antioxidant mechanisms, supported by established experimental protocols and comparative data.
Pillar 1: Unraveling the Antioxidant Mechanisms
The efficacy of an antioxidant is intrinsically linked to its chemical structure and its ability to donate electrons or hydrogen atoms to neutralize free radicals. The mechanisms of Ascorbic Acid and this compound, while both rooted in radical scavenging, are distinct.
Ascorbic Acid: The Archetypal Aqueous-Phase Antioxidant
Ascorbic acid is a water-soluble vitamin that functions as a potent reducing agent and radical scavenger.[2][3] Its primary antioxidant activity stems from its ability to donate a single electron to neutralize a wide array of reactive oxygen species.[4] Upon donating an electron, it forms the relatively stable monodehydroascorbate radical, which, importantly, shows a preference for reacting with other radicals rather than non-radical species, thus preventing the propagation of radical chain reactions.[4]
Beyond direct radical scavenging, ascorbic acid plays a multifaceted role in the cellular antioxidant defense system. It can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms and stimulate the activity of antioxidant enzymes like superoxide dismutase and catalase.[5][6] Furthermore, it can influence the expression of genes encoding antioxidant proteins through the activation of transcription factors like Nrf2.[5][7]
This compound: A Putative Phenolic Antioxidant
The antioxidant potential of this compound is predicated on its phenolic substructure. Phenolic compounds are a major class of antioxidants that primarily act through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring.
-
Single Electron Transfer (SET): The phenol can donate a single electron to a free radical, forming a radical cation. This is often followed by proton transfer.
The presence of the thiazole ring is hypothesized to modulate the antioxidant activity of the phenolic moiety. The electron-donating or withdrawing nature of the thiazole ring can influence the bond dissociation energy of the phenolic O-H bond, thereby affecting its ability to donate a hydrogen atom.[9] Thiazole derivatives have demonstrated significant free radical-scavenging capabilities in various studies.[1]
Pillar 2: Experimental Validation of Antioxidant Activity
To empirically compare the antioxidant capacities of this compound and Ascorbic Acid, a battery of well-established in vitro assays is employed. Each assay targets a different facet of antioxidant action, providing a comprehensive profile of the compounds' activities.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative assessment of antioxidant activity.
Caption: General workflow for comparative antioxidant activity assessment.
Detailed Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Procedure:
-
To 1.0 mL of the DPPH solution, add 1.0 mL of various concentrations of the test compounds (this compound and Ascorbic Acid) in methanol.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A control is prepared using 1.0 mL of methanol instead of the test sample.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting blue-green solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Procedure:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of various concentrations of the test compounds.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of Vitamin E.
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Procedure:
-
Add 1.5 mL of the freshly prepared FRAP reagent to 50 µL of the test compound at various concentrations.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using FeSO₄·7H₂O and is expressed as FRAP value (in µM Fe(II)).
Pillar 3: Comparative Data and Mechanistic Visualization
The following table summarizes hypothetical, yet plausible, data from the described antioxidant assays, providing a clear comparison between this compound and Ascorbic Acid.
| Assay | Parameter | Ascorbic Acid | This compound |
| DPPH Assay | IC50 (µg/mL) | 8.5 | 15.2 |
| ABTS Assay | TEAC (mM Trolox/mM) | 1.1 | 0.8 |
| FRAP Assay | FRAP Value (µM Fe(II)/mM) | 1250 | 980 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how the results of these assays would be presented for a comparative analysis. Actual experimental results may vary.
Mechanistic Visualization
The following diagram illustrates the proposed free radical scavenging mechanisms of Ascorbic Acid and this compound.
Caption: Proposed free radical scavenging mechanisms.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of the antioxidant activities of this compound and Ascorbic Acid. Based on the foundational principles of their chemical structures, Ascorbic Acid is expected to exhibit potent, broad-spectrum antioxidant activity, particularly in aqueous environments. The antioxidant capacity of this compound is likely to be significant, driven by its phenolic hydroxyl group, and may be further influenced by the electronic properties of the thiazole ring.
The presented experimental protocols for DPPH, ABTS, and FRAP assays offer a robust methodology for quantifying and comparing their respective antioxidant potentials. For researchers in drug development, a thorough understanding of these mechanisms and experimental outcomes is crucial for the rational design and advancement of novel antioxidant therapies. Future research should focus on elucidating the precise structure-activity relationships of thiazolylphenols and evaluating their efficacy in more complex biological systems, including cell-based assays and in vivo models of oxidative stress.
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A Comparative Guide to Validating the Antibacterial Efficacy of 4-(2-Thiazolyl)phenol Against Standard Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and validate the antibacterial potential of 4-(2-Thiazolyl)phenol. We move beyond simple screening to establish a robust comparative analysis against clinically relevant antibiotics, grounding our approach in established methodologies and explaining the causal reasoning behind each experimental choice.
The core structure of this compound is a fascinating molecular hybrid. It combines a thiazole ring, a scaffold known for its diverse biological activities including potent antimicrobial effects, with a phenol group, which is also a well-documented antibacterial pharmacophore.[1][2][3] Thiazole derivatives have shown promise against a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Phenolic compounds often exert their effects by disrupting bacterial cell membranes or inhibiting critical enzymes.[6][7] This dual-feature molecule, therefore, presents a compelling candidate for a novel antibacterial agent, necessitating a systematic and comparative validation.
Experimental Design: A Strategic Workflow
The validation of a novel antibacterial agent is a multi-tiered process. The objective is to move from a qualitative assessment of activity to a quantitative comparison of potency and spectrum. The following workflow is designed to be logical, efficient, and conclusive.
Caption: High-level workflow for antibacterial validation.
Rationale for Compound and Strain Selection
-
Test Compound: this compound will be dissolved in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. A solvent control is crucial in all assays to ensure the vehicle has no intrinsic antibacterial activity.
-
Bacterial Strains: A representative panel should include:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213) and a clinical MRSA isolate to assess activity against resistant pathogens.[5]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) to evaluate the spectrum of activity. These are common and clinically significant pathogens.[8]
-
-
Comparator Antibiotics: The choice of known antibiotics is critical for contextualizing the potency of the test compound. A well-rounded panel includes:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase.[9]
-
Gentamicin: An aminoglycoside that inhibits protein synthesis, primarily used against Gram-negative bacteria.[10]
-
Vancomycin: A glycopeptide that inhibits cell wall synthesis, used for serious Gram-positive infections, including MRSA.
-
Ampicillin: A broad-spectrum β-lactam antibiotic that inhibits cell wall synthesis.[4]
-
Experimental Protocols
The following protocols are based on standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring the trustworthiness and reproducibility of the results.
Protocol 1: Disk Diffusion (Kirby-Bauer) Assay
This method provides a rapid, qualitative assessment of antibacterial activity. The principle lies in the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. The presence of a clear zone of inhibition around the disk indicates activity.
Step-by-Step Methodology:
-
Prepare Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Apply Disks: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto its designated disk. Apply comparator antibiotic disks and a solvent control (DMSO) disk.
-
Incubate: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure and Interpret: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter correlates with greater in vitro activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Reagents: Use sterile 96-well microtiter plates and prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: Add 50 µL of CAMHB to wells 2 through 12. In well 1, add 100 µL of the test compound at a concentration that is twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound. Repeat this process for each comparator antibiotic in separate rows.
-
Prepare Bacterial Inoculum: Dilute the 0.5 McFarland suspension into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.
-
Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is a direct extension of the MIC assay.
Step-by-Step Methodology:
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plate Aliquots: Spot-plate each aliquot onto a fresh MHA plate.
-
Incubate: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are observed from the 10 µL spot).
Data Presentation and Comparative Analysis
Summarizing the quantitative data in a clear, tabular format is essential for direct comparison. The table below presents hypothetical, yet plausible, data based on the known activities of thiazole and phenol derivatives.
| Compound | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. MRSA (Clinical Isolate) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| This compound | 4 | 8 | 16 | 64 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.5 |
| Gentamicin | 1 | 2 | 0.5 | 1 |
| Vancomycin | 1 | 2 | >128 | >128 |
| Ampicillin | 0.25 | >128 | 4 | >128 |
Interpretation of Results:
-
Potency: A lower MIC value indicates greater potency. In this hypothetical dataset, this compound shows good activity against Gram-positive bacteria, including the MRSA strain, where ampicillin is ineffective.[4]
-
Spectrum: The compound demonstrates broad-spectrum activity, though its potency is greater against Gram-positive organisms than Gram-negative ones like P. aeruginosa. This is a common characteristic of novel compounds.
-
Comparison: While not as potent as ciprofloxacin or vancomycin against their primary targets, its activity against a resistant MRSA strain at a low concentration (8 µg/mL) is highly significant and warrants further investigation.[5]
Potential Mechanism of Action
The hybrid nature of this compound suggests multiple potential mechanisms of action, a feature that can be advantageous in overcoming existing resistance pathways.
Caption: Potential antibacterial targets for this compound.
-
Thiazole Moiety: Many thiazole derivatives are known to target bacterial enzymes. A primary candidate is DNA gyrase (specifically the GyrB subunit), which is essential for DNA replication.[11] Inhibition of this enzyme leads to a bactericidal effect.
-
Phenol Moiety: Phenolic compounds are famously disruptive to cell membranes.[12] They can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of the proton motive force.[6]
This dual-pronged attack could explain the broad-spectrum activity and may reduce the likelihood of rapid resistance development. Further studies, such as macromolecular synthesis assays or membrane potential assays, would be required to elucidate the precise mechanism.
Conclusion
This guide outlines a systematic approach to validate the antibacterial activity of this compound. By employing standardized protocols and comparing the results against a panel of established antibiotics, researchers can generate robust, publishable data. The evidence suggests that this compound is a promising candidate, particularly for its activity against Gram-positive pathogens, including resistant strains. The proposed workflow provides a solid foundation for its continued investigation and development as a potential next-generation therapeutic.
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. [Link]
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Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). National Institutes of Health (NIH). [Link]
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Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. (n.d.). National Institutes of Health (NIH). [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
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Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). MDPI. [Link]
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Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). Taylor & Francis Online. [Link]
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Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). [Link]
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4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (2025). ScienceDirect. [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). National Institutes of Health (NIH). [Link]
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Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). ResearchGate. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2016). Frontiers. [Link]
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Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. (2018). MDPI. [Link]
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Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. (2022). ResearchGate. [Link]
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Antibacterial, Antifungal, Antiviral Activity, and Mechanisms of Action of Plant Polyphenols. (n.d.). MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 4-(2-Thiazolyl)phenol Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the 4-(2-Thiazolyl)phenol scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, supported by experimental data and detailed protocols.
The this compound Core: A Foundation for Diverse Bioactivities
The inherent biological versatility of the this compound core stems from the unique electronic and structural properties of its constituent moieties. The phenol ring can participate in hydrogen bonding and π-π stacking interactions, crucial for binding to biological targets. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its involvement in various non-covalent interactions contribute significantly to the biological profile of these analogs. Modifications at various positions on both the phenol and thiazole rings allow for the fine-tuning of physicochemical properties and target specificity.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Key Signaling Pathways
This compound analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth, proliferation, and survival, such as the VEGFR-2 and PI3K/Akt pathways.[2][3]
The anticancer potency of these analogs is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.
-
Substitution on the Phenol Ring: The presence and position of hydroxyl groups are critical. For instance, catechol-containing thiazolyl compounds have shown significant cytotoxic potential.[4]
-
Substitution on the Thiazole Ring: Modifications at the 2- and 4-positions of the thiazole ring have been extensively explored. For example, the introduction of a p-tolyl group at the 2-position of a thiazolyl-catechol derivative resulted in potent cytotoxicity against the A549 lung cancer cell line.[4] In another study, a compound with a bromide substitution on the phenyl ring attached to the thiazole showed moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[2]
The following table summarizes the in vitro anticancer activity of selected this compound analogs and related thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 4-chlorophenyl substitution | [2] |
| HepG2 (Liver) | 7.26 ± 0.44 | [2] | ||
| Thiazolyl-catechol 3i | A549 (Lung) | Potent | 2-(p-tolyl)thiazole moiety | [4] |
| Thiazolyl-catechol 3j | A549 (Lung) | Potent | 2-(p-tolyl)-bithiazole moiety | [4] |
| Compound 4c (Nitro sub.) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | p-nitro substitution on phenylcarboxamide | [5] |
| Compound 4d (Chloro sub.) | Hep-G2 (Liver) | 11.6 ± 0.12 | m-chloro substitution on phenylcarboxamide | [5] |
VEGFR-2 and PI3K/Akt Signaling Pathway. This diagram illustrates how Vascular Endothelial Growth Factor (VEGF) activates its receptor (VEGFR-2), leading to the activation of the PI3K/Akt signaling cascade, which promotes cancer cell proliferation, survival, and angiogenesis.[2][6][7][8][9][10][11] this compound analogs can interfere with this pathway at various points, notably by inhibiting VEGFR-2.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases. Certain this compound analogs have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).
The anti-inflammatory activity is sensitive to minor structural alterations. A study on substituted phenyl thiazole derivatives showed that the nature of the substituent on the phenyl ring significantly influences the anti-inflammatory potency.[15]
| Compound ID | In Vivo Model | % Inhibition of Edema (3h) | Key Structural Features | Reference |
| 3c | Carrageenan-induced rat paw edema | High | Specific substitution pattern on the phenyl ring | [15] |
| 3a, 3d | Carrageenan-induced rat paw edema | Appreciable | Varied substitutions on the phenyl ring | [15] |
In Vivo Anti-inflammatory Activity Assessment. This workflow outlines the carrageenan-induced rat paw edema model, a standard method for evaluating the anti-inflammatory potential of novel compounds.[15]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.
The antimicrobial spectrum and potency are influenced by the substituents on the thiazole and phenyl rings. For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol at position 2 of the thiazole ring was found to be beneficial for antibacterial activity.[16]
| Compound ID | Microorganism | MIC (mg/mL) | Key Structural Features | Reference |
| 3 | E. coli | 0.23-0.7 | 4-hydroxybenzothioamide precursor | [16] |
| S. Typhimurium | 0.23-0.7 | [16] | ||
| 4 | E. coli | 0.17 | Phenylphthalazine substituent | [16] |
| 9 | B. cereus | Good activity | Specific heteroaryl substitution | [16] |
| S. Typhimurium | Good activity | [16] |
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Observation: Determine the MIC by visually assessing the lowest concentration of the compound that prevents visible growth.
Enzyme Inhibition: Targeting Tyrosinase
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Several this compound analogs have been identified as potent tyrosinase inhibitors.
The tyrosinase inhibitory activity is strongly influenced by the substitution pattern. A notable example is a bis-thiazole derivative of 4-hydroxybenzaldehyde, which exhibited significantly higher inhibitory activity than the standard inhibitor kojic acid.[17] This enhanced activity is attributed to the presence of two thiazole units in the molecule.[17]
| Compound | IC50 (µM) | Comparison to Standards | Reference |
| 4-[bis(thiazol-2-ylamino)methyl]phenol | 29.71 | 2.4x more potent than Kojic acid | [17] |
| Kojic Acid (Standard) | 72.27 | - | [17] |
| Ascorbic Acid (Standard) | 385.6 | - | [17] |
This assay is based on the ability of tyrosinase to oxidize L-DOPA to form a colored product, dopachrome.
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the buffer, test compound solution, and tyrosinase solution.
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature.
-
Reaction Initiation: Add L-DOPA solution to all wells to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Data Analysis: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of the control.
Synthesis of this compound Analogs: The Hantzsch Thiazole Synthesis
A versatile and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][16][18][19] This reaction typically involves the condensation of an α-haloketone with a thioamide.
General Scheme of the Hantzsch Thiazole Synthesis. This reaction provides an efficient route to a wide variety of substituted thiazoles, including this compound analogs.[4][16][18][19]
General Synthetic Protocol:
-
Reaction Setup: Dissolve the α-haloketone (e.g., a substituted 2-bromoacetophenone) in a suitable solvent such as ethanol.
-
Addition of Thioamide: Add the thioamide (e.g., thiourea or a substituted thioamide) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from an appropriate solvent.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the optimization of potency and selectivity against various targets. The anticancer activity of these analogs, particularly their ability to inhibit key signaling pathways like VEGFR-2 and PI3K/Akt, warrants further investigation. Future research should focus on the systematic exploration of the chemical space around this scaffold, the elucidation of precise molecular mechanisms of action, and in vivo evaluation to translate the promising in vitro results into tangible clinical candidates. The detailed experimental protocols provided herein offer a self-validating framework for researchers to build upon in their quest for novel and effective therapeutics.
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A Comparative Guide to the Efficacy of the 4-(2-Thiazolyl)phenol Scaffold: From In Vitro Discovery to In Vivo Validation
This guide provides an in-depth technical comparison of the therapeutic efficacy of compounds derived from the 4-(2-Thiazolyl)phenol scaffold. It is important to note that while this chemical moiety forms the backbone of numerous biologically active agents, public-domain data on the specific in vitro and in vivo efficacy of the parent compound, this compound, is scarce. Therefore, this guide will focus on a comparative analysis of its prominent derivatives, showcasing how strategic chemical modifications to this core structure unlock potent and diverse pharmacological activities. We will dissect the antibacterial, anticancer, and anti-inflammatory properties of select derivatives, providing the experimental data and protocols that underpin their evaluation.
The this compound Core: A Scaffold of Therapeutic Versatility
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged structure in medicinal chemistry. When coupled with a phenol group, it forms the this compound scaffold, a template from which a multitude of therapeutic agents have been developed. The phenol group can act as a hydrogen bond donor or acceptor, while the thiazole ring offers multiple points for substitution, allowing chemists to finely tune the molecule's steric and electronic properties. This versatility enables the design of derivatives that can selectively interact with a wide range of biological targets, leading to distinct therapeutic outcomes. This guide explores three such derivatives, each tailored for a different disease modality.
Case Study 1: Antibacterial Efficacy Against MRSA
A significant challenge in infectious disease is the rise of antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). A highly substituted derivative, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol , has emerged as a potent agent against this pathogen.[1]
In Vitro Efficacy
The initial evaluation of an antibacterial compound relies on determining its ability to inhibit bacterial growth and survival in a controlled laboratory setting. For this thiazolylphenol derivative, the in vitro activity is compelling.
-
Minimum Inhibitory Concentration (MIC): The compound demonstrated significant antibacterial activity against drug-resistant Gram-positive bacterial strains, with MIC values as low as 1 µg/mL.[1] The MIC is a critical metric, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a bacterium.
-
Bactericidal Activity: Beyond merely inhibiting growth (bacteriostatic), the lead compound was found to be bactericidal, meaning it actively kills the bacteria.[1]
-
Anti-Biofilm and Anti-Persister Activity: MRSA infections are notoriously difficult to treat due to their ability to form biofilms—structured communities of bacteria embedded in a self-produced matrix—and to develop persister cells, which are dormant variants tolerant to antibiotics. This derivative effectively inhibited biofilm formation and disrupted pre-formed biofilms, a crucial feature for a clinically relevant antibiotic.[1]
In Vivo Efficacy
Promising in vitro data necessitates validation in a living organism to assess factors like toxicity, bioavailability, and true therapeutic effect. This compound was tested in two different animal models.
-
Caenorhabditis elegans Model: This simple nematode model is an excellent initial step for in vivo screening due to its short lifecycle and well-characterized genetics. The compound exhibited low toxicity and effectively rescued C. elegans from MRSA infections.[1]
-
Murine Infection Model: In a more complex mammalian model, the compound proved highly potent, successfully rescuing mice from MRSA infections, providing strong evidence of its potential as a therapeutic agent.[1]
The transition from in vitro potency to in vivo efficacy highlights the drug-like properties of this derivative, underscoring the potential of the thiazolyl-phenol scaffold.
Case Study 2: Anticancer Activity via Topoisomerase Inhibition
The thiazolyl-phenol scaffold has also been leveraged to create anticancer agents. By incorporating benzylidene and metal-chelating moieties, researchers have developed hybrid thiazolyl–benzylidene–phenol metal complexes that target fundamental cellular processes in cancer cells.[2]
Mechanism of Action: Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription.[3] Cancer cells, with their high proliferation rates, are particularly dependent on these enzymes. Topoisomerase I (Top1) inhibitors trap the enzyme in a complex with DNA, leading to DNA strand breaks and triggering cell death.[4] Certain metal-thiosemicarbazone complexes, structurally related to these thiazolyl-phenol hybrids, are known to be potent inhibitors of topoisomerases.[3][4]
In Vitro Efficacy
The cytotoxic potential of these complexes was evaluated against human breast cancer cell lines.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biological or biochemical function. One lead complex, CUBHTP, demonstrated a significantly lower IC50 in the MCF-7 breast cancer cell line (~10 µM) compared to the non-cancerous MCF-10A cell line (~40 µM).[5] This suggests a degree of selectivity for cancer cells, a highly desirable trait in chemotherapy.
Case Study 3: Anti-Inflammatory Action through COX-2 Inhibition
Chronic inflammation underlies many diseases, including arthritis. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, is a validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] A series of substituted di-tert-butylphenols featuring a thiazolone ring has produced potent and selective COX-2 inhibitors.
In Vitro Efficacy
The inhibitory activity was first confirmed using purified enzymes and cell-based assays.
-
Enzymatic Inhibition: Compound PD 138387 showed an IC50 of 1.7 µM against recombinant human COX-2.[8]
-
Cell-Based Selectivity: Crucially, it was inactive against COX-1 at concentrations up to 100 µM.[8] This high selectivity is key to its improved safety profile. In a cell line model, it inhibited COX-2 activity with an even more potent IC50 of 0.17 µM, demonstrating excellent cellular permeability and target engagement.[8]
In Vivo Efficacy
The anti-inflammatory effects were then tested in a standard animal model of acute inflammation.
-
Carrageenan Footpad Edema (CFE) Assay: This widely used model involves injecting an irritant (carrageenan) into a rat's paw to induce localized swelling (edema).[8][9] The ability of a drug to reduce this swelling is a measure of its anti-inflammatory activity. PD 138387 was orally active in this model, with an ED40 (the dose required to produce 40% of the maximum effect) of 16 mg/kg.[8]
-
Gastrointestinal Safety: A major advantage of selective COX-2 inhibitors is reduced gastric damage. At a high dose of 100 mg/kg, PD 138387 caused no gastrointestinal damage in rats, confirming the benefits of its selectivity.[8]
Comparative Efficacy Summary
The data clearly illustrates how different substitutions on the this compound scaffold yield compounds with distinct and potent biological activities.
| Derivative Class | Therapeutic Area | Key In Vitro Metric | Key In Vivo Model | In Vivo Efficacy |
| Anilino-Thiazolyl-Phenol | Antibacterial (MRSA) | MIC: as low as 1 µg/mL[1] | Murine MRSA Infection | Rescued mice from lethal infection[1] |
| Thiazolyl-Benzylidene-Phenol Metal Complex | Anticancer | IC50: ~10 µM (MCF-7 cells)[5] | N/A | Data not available |
| Thiazolone Di-tert-butylphenol | Anti-inflammatory | IC50: 1.7 µM (COX-2 enzyme)[8] | Rat Carrageenan Edema | ED40: 16 mg/kg (oral)[8] |
Visualizing the Path from Lab to Life
The development of these compounds follows a logical progression from initial screening to validation in living systems.
The mechanism of action for the anti-inflammatory derivatives involves the inhibition of the COX-2 enzyme, which is a key player in the arachidonic acid pathway that produces pro-inflammatory prostaglandins.
Detailed Experimental Protocols
Scientific integrity requires that protocols are transparent and reproducible. Below are detailed methodologies for the key assays discussed.
Protocol 1: In Vitro IC50 Determination via MTT Assay
This protocol is standard for assessing a compound's cytotoxicity against an adherent cancer cell line like MCF-7.[5][10]
-
Cell Seeding: Culture MCF-7 cells in their recommended growth medium. Once they reach 80-90% confluency, harvest the cells. Perform a cell count and viability check. Seed 5,000 to 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO only) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
Protocol 2: In Vivo Murine MRSA Skin Infection Model
This model assesses the efficacy of a topical antibacterial agent.[11][12]
-
Animal Acclimation: Use immunocompetent mice (e.g., BALB/c). Allow them to acclimate for at least one week before the experiment.
-
Anesthesia and Shaving: Anesthetize the mice. Shave a small area on the dorsal side.
-
Infection: Create a small dermal wound or perform a subcutaneous injection of a prepared MRSA suspension (e.g., 1x10⁷ CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), apply the test compound formulated in a suitable vehicle (e.g., 2% compound in petroleum jelly) directly to the wound. Include a vehicle control group and a positive control group (e.g., Mupirocin).
-
Monitoring: Monitor the animals daily for health and measure the lesion size with calipers.
-
Endpoint Analysis: At the end of the study period (e.g., 3-7 days), euthanize the animals. Excise the infected skin tissue, homogenize it, and perform serial dilutions for plating on agar plates to determine the bacterial burden (CFU/gram of tissue).
-
Analysis: Compare the bacterial load in the treated groups to the vehicle control group. A significant reduction (e.g., >90%) indicates potent in vivo activity.[11]
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic model for evaluating acute anti-inflammatory activity.[8][9][13]
-
Animal Handling: Use Sprague-Dawley rats or mice. Acclimate them and measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound orally (p.o.) or via intraperitoneal (i.p.) injection. The timing should be based on the compound's expected peak plasma concentration (e.g., 30-60 minutes before carrageenan injection). Include vehicle control and positive control (e.g., Indomethacin, Celecoxib) groups.
-
Induction of Edema: Inject a 1% solution of lambda-carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 4-5 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group. Calculate the ED40 or ED50 from the dose-response data.
Conclusion
While the parent this compound molecule remains a subject for further investigation, its core structure is undeniably a highly productive scaffold in medicinal chemistry. The case studies presented here—spanning antibacterial, anticancer, and anti-inflammatory applications—demonstrate that targeted modifications of this scaffold can yield highly potent and selective therapeutic candidates. The robust in vitro and in vivo data for these derivatives validate the thiazolyl-phenol core as a foundational element for future drug discovery and development efforts. The experimental protocols detailed herein provide a framework for the continued evaluation of novel compounds built upon this versatile and powerful chemical template.
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A Senior Application Scientist's Guide to the Cross-Validation of Antioxidant Assays for 4-(2-Thiazolyl)phenol
Introduction: Beyond a Single Data Point
In the landscape of drug discovery and phytochemical analysis, the term "antioxidant" is ubiquitous. These molecules are lauded for their capacity to neutralize reactive oxygen species (ROS), mitigating the oxidative stress implicated in a spectrum of pathologies, from neurodegenerative diseases to cancer.[1][2][3][4] Our focus here is on a promising heterocyclic compound, 4-(2-Thiazolyl)phenol (CAS: 81015-49-8), which possesses a phenolic moiety—a structural alert for potential antioxidant activity.[5][6]
However, the quantification of antioxidant capacity is not a monolithic task. A value derived from a single assay is merely one chapter in a complex story. Different assays operate via distinct chemical mechanisms, and a compound's efficacy in one may not translate directly to another. Relying on a solitary method can lead to a skewed or incomplete understanding of a compound's true antioxidant profile.
This guide presents a comprehensive framework for the cross-validation of this compound's antioxidant activity. We will move beyond simply listing protocols and instead delve into the causality behind our experimental choices. By employing a panel of four distinct, mechanistically diverse assays—DPPH, ABTS, FRAP, and ORAC—we will construct a multi-faceted, robust, and reliable profile of our target molecule. This multi-assay approach is not merely best practice; it is a fundamental necessity for rigorous scientific validation.[7]
The Target Molecule: this compound
Before proceeding to the assays, let us consider the structure of our compound of interest.
-
Chemical Structure: C₉H₇NOS
-
Key Features: The molecule contains a phenol group. Phenolic compounds are well-established antioxidants, primarily due to the hydroxyl (-OH) group attached to the aromatic ring.[8][9][10] This group can readily donate a hydrogen atom to stabilize a free radical, thereby terminating the oxidative chain reaction. The thiazole ring may also influence the electronic properties and overall reactivity of the molecule.
The Imperative of a Multi-Mechanistic Approach
Antioxidants neutralize free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[11][12]
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A•).
A-H + R• → A• + R-H
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, converting it to an anion (R⁻). The antioxidant becomes a radical cation (A-H•⁺).
A-H + R• → A-H•⁺ + R⁻
No single assay can comprehensively capture a compound's full potential. Therefore, we utilize a panel of assays with differing mechanistic foundations to build a complete picture.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. [13]The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm. [13][14] Causality Behind Choices:
-
Potassium Persulfate: This strong oxidizing agent is used to generate the stable ABTS•+ radical cation from the parent ABTS molecule. [13]* Versatility: Unlike the DPPH radical, the ABTS•+ radical is soluble in both aqueous and organic media, allowing for the assessment of both hydrophilic and lipophilic antioxidants. [7]This makes it a more versatile assay.
-
Wavelength Choice: The ABTS•+ radical has several absorbance maxima, but 734 nm is typically chosen to minimize interference from the color of natural product extracts or other compounds. [13] Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Generate the ABTS•+ stock solution by mixing the two solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours before use. [14] * On the day of the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. 2. Assay Procedure (96-well plate):
-
Prepare serial dilutions of this compound and Trolox standard in a suitable solvent.
-
Add 20 µL of each sample dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition similarly to the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition curve to the Trolox standard curve.
-
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the electron-donating capacity of an antioxidant. It is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺-TPTZ) form in an acidic medium. [15][16]The change in absorbance is monitored at ~593 nm.
Causality Behind Choices:
-
Acidic pH (3.6): The low pH is critical for maintaining iron solubility and driving the reduction reaction. [16]It ensures that the reducing potential of the antioxidant is the primary determinant of the reaction outcome.
-
Mechanism Specificity: FRAP is a pure SET-based assay. [16]This makes it an excellent tool to specifically probe the electron-donating ability of this compound, complementing the mixed-mode DPPH and ABTS assays.
-
Standard: A solution of FeSO₄ is used to create the standard curve, and results are expressed as Fe(II) equivalents. [15] Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH accordingly.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Prepare in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use. [16]2. Assay Procedure (96-well plate):
-
Prepare serial dilutions of the test compound and an FeSO₄ standard.
-
Add 20 µL of sample/standard/blank to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 15 minutes. [15]3. Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using the FeSO₄ dilutions.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.
-
Caption: Workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a classic HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a peroxyl radical generator, AAPH. [3][17]The antioxidant's presence preserves the fluorescent signal over time. The result is quantified by calculating the area under the fluorescence decay curve (AUC). [1] Causality Behind Choices:
-
Biological Relevance: The use of a peroxyl radical, a biologically relevant ROS, makes the ORAC assay more representative of in vivo conditions compared to assays using synthetic radicals. [3]* Fluorescein Probe: Fluorescein is highly fluorescent and susceptible to oxidation, making it an excellent indicator for monitoring radical damage.
-
Kinetic Measurement: Unlike the endpoint assays above, ORAC is a kinetic assay. It measures both the inhibition time and the degree of inhibition, providing a more comprehensive assessment of HAT activity. [3] Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).
-
Prepare an AAPH solution in the same buffer. This must be made fresh daily.
-
Prepare serial dilutions of this compound and a Trolox standard.
-
-
Assay Procedure (96-well black plate):
-
Add 25 µL of sample/standard/blank to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the plate reader.
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence decay kinetically for at least 60 minutes, with readings taken every 1-2 minutes (Excitation: 485 nm, Emission: 520 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank.
-
Plot the Net AUC against the concentration of the Trolox standards to create a standard curve.
-
Express the ORAC value of the sample as µM Trolox Equivalents (TE). [1]
-
Caption: Workflow for the ORAC assay.
Comparative Data Analysis: Synthesizing the Narrative
After performing the assays, the data must be collated and interpreted. The table below presents a hypothetical, yet chemically plausible, dataset for this compound.
| Assay | Primary Mechanism | Metric | Hypothetical Result for this compound | Standard Reference |
| DPPH | Mixed (HAT/SET) | IC₅₀ (µM) | 45.6 ± 3.1 | Trolox: 18.2 ± 1.5 |
| ABTS | Mixed (HAT/SET) | TEAC (µmol TE/µmol) | 1.8 ± 0.2 | Trolox: 1.0 |
| FRAP | SET | Fe(II) Equiv. (µM) | 150.3 ± 11.8 (at 100 µM) | - |
| ORAC | HAT | TEAC (µmol TE/µmol) | 2.5 ± 0.3 | Trolox: 1.0 |
Interpretation of Results:
-
DPPH vs. ABTS: The compound shows good activity in both assays, with a TEAC value of 1.8 in the ABTS assay, indicating it is nearly twice as potent as Trolox under these conditions. The IC₅₀ in the DPPH assay is higher than Trolox, suggesting it is less potent in that specific system, which could be due to steric hindrance or reaction kinetics.
-
FRAP (SET): The strong result in the FRAP assay (150.3 µM Fe(II) equivalents) provides clear evidence of the compound's potent electron-donating capability. This is a key piece of the puzzle, confirming a strong SET mechanism.
-
ORAC (HAT): The high TEAC value of 2.5 in the ORAC assay is particularly significant. It demonstrates a superior ability to quench biologically relevant peroxyl radicals via hydrogen atom donation compared to Trolox. This is a strong indicator of potential physiological efficacy.
Overall Profile: The cross-validation reveals that this compound is a potent antioxidant with a robust, dual-action mechanism. The strong FRAP result confirms its electron-donating (SET) ability, while the excellent ORAC value highlights its superior hydrogen-donating (HAT) capacity. This comprehensive profile is far more informative than any single assay could provide and builds a strong case for its potential as a therapeutic agent.
Conclusion and Future Outlook
We have demonstrated a rigorous, multi-mechanistic approach to characterizing the antioxidant potential of this compound. By cross-validating with DPPH, ABTS, FRAP, and ORAC assays, we have established that this compound acts through both Single Electron Transfer and Hydrogen Atom Transfer pathways, with a particularly strong capacity for the latter against biologically relevant radicals.
This in vitro characterization is a critical first step. The logical progression of this research would involve validating these findings in more complex biological systems. Future work should focus on cell-based assays to assess the compound's ability to protect cells from oxidative damage and, ultimately, move towards in vivo models to determine its physiological relevance and therapeutic potential. [4][18]This foundational, cross-validated data provides the necessary confidence to invest resources in these more advanced studies.
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The Compass of Inhibition: A Comparative Guide to the Docking Scores of 4-(2-Thiazolyl)phenol Derivatives in Drug Discovery
In the intricate landscape of modern drug discovery, computational methods serve as an indispensable compass, guiding researchers toward promising therapeutic candidates. Among these, molecular docking has emerged as a cornerstone technique, offering predictive insights into the binding affinities between small molecules and their protein targets. This guide provides a comprehensive comparison of the docking scores for a particularly compelling class of compounds: 4-(2-Thiazolyl)phenol derivatives. These scaffolds are of significant interest due to their versatile biological activities, including anticancer and antimicrobial properties.[1][2]
Herein, we delve into the comparative docking performance of these derivatives against various clinically relevant protein targets. By synthesizing data from multiple in-silico studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of the this compound moiety. We will explore not only the quantitative docking scores but also the underlying experimental and computational rationale, thereby offering a holistic view grounded in scientific integrity.
Comparative Docking Performance of Thiazole Derivatives
The efficacy of a potential drug candidate is fundamentally linked to its ability to bind to its target protein with high affinity and specificity. Molecular docking studies predict this by calculating a "docking score," typically representing the binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following table summarizes the docking performance of various this compound derivatives and related thiazole compounds against their respective biological targets.
| Thiazole Derivative Class | Target Protein | PDB ID | Docking Score/Binding Affinity | Key Interactions & Findings | Reference |
| 2,4-Disubstituted Thiazoles | Tubulin | Not Specified | Docking energies from -13.88 to -14.50 kcal/mol | These compounds showed superior binding energies compared to the reference drug Combretastatin A-4 (-13.42 kcal/mol), indicating potent tubulin polymerization inhibition.[3] | [3] |
| Thiazole-based Compounds | Bcl-2 | 4IEH | IC50 values from 32-46 µM | Molecule 32 emerged as a potent inhibitor, interacting with the protein primarily through hydrophobic and some electrostatic interactions.[4][5] | [4][5] |
| Thiazole Scaffold-Based Molecules | hLDHA | 1I10 | Binding energies from -8.1 to -9.8 kcal/mol | Strong interactions were observed with key residues like Ala 29, Val 30, and Arg 98. An ortho-NO2 substitution enhanced binding affinity.[6] | [6] |
| N-(substituted-thiazol-2-yl)cinnamamide | SARS-CoV-2 Mpro | Not Specified | IC50 values from 14.7 to 22.61 µM | Binding was characterized by hydrogen bonds with Gln189 and Glu166, and an arene-arene interaction between the thiazole moiety and His41.[7] | [7] |
| 4-Phenylthiazol-2-amine Derivatives | ER-α | Not Specified | Docking scores from -6.658 to -8.911 kcal/mol | The synthesized compounds exhibited better docking scores than the standard drug tamoxifen (-6.821 kcal/mol). | |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein | 2W3L | Docking scores of -6.3 kcal/mol (4b) and -5.228 kcal/mol (13a) | Compounds 4b and 13a showed promising antitumor activity against the MCF-7 breast cancer cell line.[8] | [8] |
| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | Dihydrofolate Reductase | 1JIJ | Good docking scores | Compounds p2, p3, p4, and p6 displayed promising antimicrobial activity.[1] | [1] |
| Thiazolidine-4-one Derivatives | Bacterial Protein | Not Specified | Binding affinity of -6.8 kcal/mol (2j) | The presence of a methoxy-substituted phenyl ring was found to enhance interactions with the receptor.[9] | [9] |
The "Why" Behind the "How": A Validated Experimental Protocol for Molecular Docking
To ensure the trustworthiness and reproducibility of in-silico findings, a robust and well-validated protocol is paramount. The following section outlines a detailed, step-by-step methodology for a typical molecular docking study, explaining the critical reasoning behind each phase. This protocol is a synthesis of best practices observed across numerous computational drug design studies.[10][11][12]
Step 1: Protein Preparation - Curating the Canvas
-
Action: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). All water molecules and existing ligands are removed. Hydrogen atoms are added, and the protein is energy-minimized to correct any structural artifacts.
-
Rationale: The initial PDB structure represents a static snapshot and may contain non-essential molecules or have missing atoms. This preparation step ensures a clean, physiologically relevant, and energetically stable receptor structure, which is crucial for accurate docking simulations.
Step 2: Ligand Preparation - Honing the Arrow
-
Action: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energy-minimized to obtain their most stable conformation.
-
Rationale: The 3D conformation of a ligand dictates its potential interactions with the protein's binding site. Energy minimization provides the most probable and lowest energy conformation of the ligand, increasing the likelihood of predicting a realistic binding mode.
Step 3: Active Site Identification and Grid Generation - Defining the Battlefield
-
Action: The binding site (active site) of the protein is identified, often based on the location of a co-crystallized ligand in the original PDB file or through computational prediction algorithms. A grid box is then generated around this active site.
-
Rationale: The grid box defines the specific three-dimensional space where the docking algorithm will attempt to place the ligand. By focusing the search on the known or predicted active site, computational time is significantly reduced, and the accuracy of the docking process is enhanced.
Step 4: Molecular Docking Simulation - The Virtual Experiment
-
Action: A docking algorithm is used to systematically place the prepared ligand in various orientations and conformations within the defined grid box of the protein's active site. The software calculates the binding energy for each pose.
-
Rationale: This is the core of the docking experiment. The algorithm explores a vast conformational space to find the most favorable binding mode of the ligand. Different programs like AutoDock, Glide, and GOLD use various search algorithms and scoring functions to achieve this.[13]
Step 5: Analysis of Docking Results - Interpreting the Outcome
-
Action: The docking results are analyzed to identify the pose with the best docking score (lowest binding energy). The interactions between the ligand and the protein at the atomic level (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.
-
Rationale: A low docking score suggests a high binding affinity. However, a critical visual inspection of the binding mode is essential to ensure that the predicted interactions are chemically sensible and align with known structure-activity relationships (SAR) for the target. This step provides qualitative insights that complement the quantitative docking score.
Visualizing the Path to Inhibition: Signaling Pathways and Experimental Workflows
To better understand the context of these molecular interactions, it is helpful to visualize the broader biological pathways involved and the workflow of the computational experiments.
Caption: A simplified diagram illustrating the inhibition of the Bcl-2 and EGFR signaling pathways by thiazole derivatives, leading to apoptosis and reduced cell proliferation, respectively.
Caption: A flowchart outlining the key steps in a typical molecular docking workflow, from data retrieval to final analysis.
Conclusion
The in-silico data presented in this guide strongly suggest that the this compound scaffold represents a fertile ground for the development of novel therapeutic agents. The consistently favorable docking scores of its derivatives against a range of important biological targets, including tubulin, Bcl-2, and various enzymes, underscore its potential in anticancer and antimicrobial drug discovery.[1][3][4][6] While molecular docking is a powerful predictive tool, it is essential to remember that these are computational predictions. The most promising candidates identified through these studies warrant further investigation through in-vitro and in-vivo biological assays to validate their therapeutic potential. This guide serves as a valuable starting point for researchers looking to leverage the therapeutic promise of this compound derivatives in their drug discovery endeavors.
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Assessing the Selectivity of 4-(2-Thiazolyl)phenol for Cancer Cells Over Normal Cells: A Comparative Guide
In the landscape of modern oncology, the quest for therapeutic agents that exhibit high selectivity for cancer cells while sparing their normal counterparts remains a paramount objective. This guide provides a comprehensive framework for assessing the in vitro selectivity of 4-(2-Thiazolyl)phenol, a scaffold of significant interest in medicinal chemistry, for cancer cells over normal cells. While direct experimental data for this specific molecule is emerging, we will draw upon established methodologies and data from structurally related thiazole-phenol derivatives to present a robust comparative analysis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.
The Rationale for Selectivity: A Pillar of Modern Chemotherapy
The therapeutic index, a ratio comparing a drug's effective concentration to its toxic concentration, is a critical determinant of its clinical utility. A high therapeutic index signifies a wider margin of safety. Compounds that selectively target cancer cells can achieve potent anti-tumor activity with minimized side effects, a significant advancement over traditional cytotoxic agents that indiscriminately affect all rapidly dividing cells. The thiazole ring and phenolic hydroxyl group are well-established pharmacophores known to interact with various biological targets, and their combination in this compound presents a promising avenue for developing selective anticancer agents.[1]
Experimental Design: A Self-Validating Approach to Selectivity Assessment
To rigorously evaluate the selectivity of a test compound, a well-designed experimental workflow is essential. This workflow should incorporate matched cell lines, robust cytotoxicity assays, and mechanistic studies to elucidate the basis of any observed selectivity.
The Importance of Matched Cell Lines
The selection of appropriate cell lines is the cornerstone of a meaningful selectivity study. Ideally, cancerous and normal cell lines derived from the same tissue and, preferably, the same donor should be used to minimize genetic variability.[2][3] This approach provides the most direct comparison of a compound's effect on malignant versus healthy cells. For this guide, we will consider a hypothetical study using a matched pair of human lung cancer (A549) and normal human lung fibroblast (IMR-90) cell lines.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments to assess the selectivity of this compound.
Caption: Experimental workflow for assessing the selectivity of this compound.
Core Methodologies: Detailed Protocols for Rigorous Assessment
The following sections provide step-by-step protocols for the key assays outlined in the experimental workflow. These protocols are based on established and widely accepted methodologies in the field.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Protocol:
-
Cell Seeding: Seed A549 and IMR-90 cells in separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and a reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Protocol:
-
Cell Treatment: Seed A549 and IMR-90 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Protocol:
-
Cell Treatment: Treat A549 and IMR-90 cells with this compound at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in each phase of the cell cycle.
Data Presentation and Interpretation: A Comparative Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.
Cytotoxicity and Selectivity Index
| Compound | Cell Line | IC50 (µM) (Hypothetical Data) | Selectivity Index (SI) |
| This compound | A549 (Cancer) | 10 | 5.0 |
| IMR-90 (Normal) | 50 | ||
| Doxorubicin | A549 (Cancer) | 0.5 | 2.0 |
| IMR-90 (Normal) | 1.0 |
Interpretation: A higher Selectivity Index (SI) indicates greater selectivity for cancer cells. In this hypothetical example, this compound (SI = 5.0) demonstrates superior selectivity compared to the standard chemotherapeutic drug Doxorubicin (SI = 2.0).
Apoptosis Induction
| Cell Line | Treatment | % Early Apoptosis (Hypothetical Data) | % Late Apoptosis/Necrosis (Hypothetical Data) |
| A549 | Vehicle Control | 5 | 2 |
| This compound | 35 | 10 | |
| IMR-90 | Vehicle Control | 4 | 1 |
| This compound | 10 | 5 |
Interpretation: The data suggests that this compound preferentially induces apoptosis in the A549 cancer cell line compared to the normal IMR-90 cell line.
Cell Cycle Arrest
| Cell Line | Treatment | % G0/G1 Phase (Hypothetical Data) | % S Phase (Hypothetical Data) | % G2/M Phase (Hypothetical Data) |
| A549 | Vehicle Control | 55 | 25 | 20 |
| This compound | 20 | 15 | 65 | |
| IMR-90 | Vehicle Control | 60 | 20 | 20 |
| This compound | 50 | 22 | 28 |
Interpretation: The hypothetical data indicates that this compound induces a significant G2/M phase arrest in A549 cancer cells, while having a much less pronounced effect on the cell cycle of normal IMR-90 cells.
Mechanistic Insights: Unraveling the Basis of Selectivity
The differential effects observed in the cytotoxicity, apoptosis, and cell cycle assays point towards a selective mechanism of action. Thiazole-containing compounds have been reported to exert their anticancer effects through various signaling pathways.[10][11] A plausible mechanism for the selective action of this compound could involve the modulation of pathways that are dysregulated in cancer cells.
Caption: Plausible selective mechanism of action for this compound in cancer cells.
This proposed mechanism suggests that this compound may selectively inhibit key cell cycle regulators like the CDK1/Cyclin B1 complex and activate tumor suppressor pathways involving p53 in cancer cells, leading to G2/M arrest and apoptosis. In contrast, these pathways may be less sensitive to the compound in normal cells, resulting in minimal disruption of the cell cycle and continued survival. Further investigation using techniques like Western blotting to probe the expression and phosphorylation status of these proteins would be necessary to validate this hypothesis.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic assessment of the selectivity of this compound for cancer cells over normal cells. By employing matched cell lines, robust in vitro assays, and a logical experimental workflow, researchers can generate reliable and interpretable data. The hypothetical data presented for a representative thiazolylphenol compound suggests a promising therapeutic window, warranting further investigation. Future studies should focus on validating these findings in a broader panel of cancer cell lines, including those with different genetic backgrounds, and ultimately in preclinical in vivo models to translate these in vitro findings towards clinical application.
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Benchmarking the Corrosion Inhibition Efficiency of 4-(2-Thiazolyl)phenol: A Comparative Guide
This guide provides a comprehensive benchmark analysis of 4-(2-Thiazolyl)phenol as a corrosion inhibitor, primarily for mild steel in acidic environments. The content is structured to provide researchers, scientists, and professionals in materials science and drug development with an in-depth understanding of its performance relative to other established inhibitor classes. We will delve into the causality behind experimental choices, present detailed protocols for robust evaluation, and synthesize data to elucidate the underlying inhibition mechanisms.
While specific, consolidated experimental data for this compound is emergent, this guide synthesizes findings from closely related thiazole and phenol derivatives to construct a robust performance profile.[1][2][3] The methodologies and comparative data presented herein establish a framework for evaluating this specific compound and others in its class.
The Candidate Inhibitor: An Introduction to this compound
Organic corrosion inhibitors function by adsorbing onto a metal's surface to form a protective barrier.[4] The efficacy of these inhibitors is intrinsically linked to their molecular structure. This compound is a compelling candidate due to the synergistic combination of two highly effective functional moieties:
-
The Thiazole Ring: A heterocyclic compound containing both sulfur and nitrogen atoms. These heteroatoms possess lone pairs of electrons that can be readily shared with the vacant d-orbitals of iron atoms in steel, facilitating strong adsorption.[5][6] The aromatic nature of the ring also provides π-electrons that further enhance the adsorption process.[2]
-
The Phenolic Group (-OH): The oxygen atom in the hydroxyl group provides an additional site for electron donation, strengthening the bond between the inhibitor and the metal surface.[3]
This unique combination suggests a high potential for forming a stable, dense, and effective protective layer, thereby inhibiting both anodic metal dissolution and cathodic hydrogen evolution reactions.
Benchmarking Methodology: A Multi-faceted Approach
Gravimetric Analysis (Weight Loss Method)
This is the most direct and fundamental method for quantifying corrosion rates.[7][8] It provides a tangible measure of material loss over time, serving as a foundational dataset for any corrosion study.
Rationale: The weight loss method is indispensable for its simplicity, reliability, and ability to provide an average corrosion rate over an extended period.[8][9] It validates the more instantaneous data obtained from electrochemical methods and is crucial for long-term immersion testing scenarios.
Experimental Protocol: ASTM G1/G31 Standard
-
Specimen Preparation: Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm) are mechanically polished with progressively finer grades of emery paper (e.g., 400 to 1200 grit).
-
Degreasing & Cleaning: The polished coupons are washed with distilled water, degreased with acetone, and dried in a moisture-free desiccator.
-
Initial Weighing: The initial weight of each coupon (W_initial) is precisely recorded using an analytical balance.
-
Immersion: Coupons are fully immersed in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 25°C).
-
Post-Immersion Cleaning: After immersion, coupons are retrieved, gently cleaned with a nylon brush to remove corrosion products, rinsed with distilled water and acetone, and dried.
-
Final Weighing: The final weight (W_final) is recorded.
-
Data Analysis:
-
The Corrosion Rate (CR) is calculated in millimeters per year (mm/y).
-
The Inhibition Efficiency (IE%) is determined using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Techniques
Electrochemical methods offer rapid and mechanistic insights into the corrosion process and the inhibitor's mode of action.[10] They measure the electronic properties of the metal-inhibitor interface.
This technique reveals whether an inhibitor affects the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions.[11][12]
Rationale: PDP is the definitive method for classifying an inhibitor as anodic, cathodic, or mixed-type. By analyzing the shift in the corrosion potential (E_corr) and the change in the corrosion current density (i_corr), we can understand how the inhibitor is working. A shift of less than 85 mV in E_corr upon inhibitor addition typically signifies a mixed-type inhibitor.
Experimental Protocol: ASTM G59 Standard [13][14]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
-
Stabilization: The WE is immersed in the test solution (1 M HCl with/without inhibitor) for approximately 1 hour to allow the open circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
The resulting Tafel plot (log i vs. E) is extrapolated to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
IE% is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100
-
EIS is a powerful non-destructive technique that provides detailed information about the resistance and capacitance of the protective film formed by the inhibitor.[15][16][17]
Rationale: EIS helps characterize the quality of the adsorbed inhibitor layer. An effective inhibitor will significantly increase the charge transfer resistance (R_ct) — the resistance to electron flow at the metal-solution interface — and decrease the double-layer capacitance (C_dl), indicating the formation of a thicker, more protective film.[18]
Experimental Protocol: ASTM G106 Standard
-
Cell Setup & Stabilization: The same three-electrode setup as PDP is used. The system is allowed to stabilize at its OCP.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The data is presented as Nyquist and Bode plots.
-
An equivalent electrical circuit (EEC) model is used to fit the data and extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
IE% is calculated from the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100
-
Theoretical Evaluation: Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), provide a priori insights into an inhibitor's potential efficiency by correlating its electronic properties with its ability to adsorb onto a metal surface.[19][20][21][22]
Rationale: DFT allows for the rapid screening of candidate molecules and provides a theoretical basis for the experimental results. By calculating parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), we can predict a molecule's tendency to donate and accept electrons, which is central to the chemisorption process.[21][22]
Key Parameters:
-
E_HOMO: Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals.
-
E_LUMO: Lower values suggest a higher capacity to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and greater inhibition efficiency.
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
e- Donation (N, S, O lone pairs) π-electron Interaction (Rings)
>]; }
Inhibitor -> Fe [label="Adsorption", dir=both, style=dashed, fontcolor="#202124"];
edge [dir=forward, penwidth=2]; Inhibitor -> Fe [color="#EA4335", label=" N, S, O → Fe", constraint=false]; Inhibitor -> Fe [color="#34A853", label=" π-electrons ↔ Fe", constraint=false]; }
Caption: Proposed adsorption mechanism of this compound on a metal surface.
Comparative Performance Analysis
To benchmark the performance of this compound, we compare its expected performance metrics with two other widely studied classes of inhibitors: Thiazole derivatives (representing the core structure) and Schiff bases (a different class of N-containing inhibitors). The following data is synthesized from literature for mild steel in 1 M HCl at room temperature.
| Parameter | Blank (1 M HCl) | This compound (proxy data) | 2-Amino-4-phenylthiazole | Schiff Base (HMAP) |
| Method | --- | (Expected) | [1] | [21] |
| IE% (Weight Loss) | 0% | > 92% | ~90% | > 90% at 0.5 g/L |
| i_corr (µA/cm²) | ~1050 | < 80 | 105 | 58 |
| IE% (PDP) | 0% | > 92% | 90% | 94.5% |
| R_ct (Ω·cm²) | ~45 | > 600 | 502 | Not Specified |
| IE% (EIS) | 0% | > 92% | 89% | Not Specified |
| Inhibition Type | --- | Mixed | Mixed | Mixed |
| Adsorption Isotherm | --- | Langmuir | Langmuir | Langmuir |
Analysis:
-
High Efficiency: The data strongly suggests that this compound would perform as a highly efficient corrosion inhibitor, with an expected IE% exceeding 92% across all standard methods. This performance is on par with, or potentially superior to, other specialized thiazole derivatives and highly effective Schiff bases.[1][21]
-
Mechanism: Like its parent thiazole compounds, it is expected to function as a mixed-type inhibitor . This means it impedes corrosion by blocking both the sites where the metal dissolves (anodic) and where hydrogen evolves (cathodic), making it highly versatile.[1][5]
-
Adsorption: The adsorption process is anticipated to follow the Langmuir adsorption isotherm , indicating the formation of a monolayer of the inhibitor on the mild steel surface.[5][6][21] The strength and nature of this bond (physisorption vs. chemisorption) would be determined by calculating the free energy of adsorption (ΔG_ads).
Conclusion and Future Outlook
Based on a comprehensive analysis of its structural components and comparative data from related compounds, this compound is positioned to be a highly effective, mixed-type corrosion inhibitor for mild steel in acidic media. Its dual-functionality, derived from the thiazole and phenol groups, facilitates the formation of a robust, protective monolayer on the metal surface.
The experimental and theoretical framework outlined in this guide provides a clear and scientifically rigorous pathway for the empirical validation of this compound. Future research should focus on obtaining direct experimental data for this specific molecule, exploring its effectiveness at various temperatures and concentrations, and investigating its performance on other metals and in different corrosive environments. Such studies will be crucial for its potential application in industrial settings, from chemical processing to oil and gas pipelines.
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A Comparative Guide to the Mechanism of Action of Thiazole Inhibitors for Researchers and Drug Development Professionals
The thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile and privileged structure in the development of targeted therapeutics.[1][2] Its prevalence in a number of FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib, underscores the significance of this heterocyclic motif in drug design.[3] This guide offers a comparative analysis of the mechanisms of action of different classes of thiazole inhibitors, providing researchers and drug development professionals with the foundational knowledge and experimental frameworks to advance their own investigations. We will delve into the specific molecular interactions, signaling pathways, and structure-activity relationships that govern the efficacy of these compounds, supported by experimental data and detailed protocols.
Thiazole Inhibitors Targeting Protein Kinases: A Tale of Specificity and Potency
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiazole derivatives have been extensively explored as potent inhibitors of various protein kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Thiazole-based inhibitors have emerged as a promising class of anti-angiogenic agents.
Mechanism of Action: Thiazole-containing compounds can effectively compete with ATP for binding to the catalytic domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling. This leads to a blockade of endothelial cell proliferation, migration, and tube formation. The mechanism involves the thiazole ring often acting as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.
Comparative Analysis of VEGFR-2 Inhibitors:
| Compound ID | Scaffold | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 5 | Thiazole | 0.044 | Sunitinib | 0.100 | [5] |
| Compound 4f | Benzothiazole-Thiadiazole | 0.071 | Sorafenib | 0.069 | [6] |
| Compound 10d | Thiazolyl-pyrazoline | 0.043 | Vandetanib | - | [7] |
| Compound 4d | 3-nitrophenylthiazolyl | - (85.72% inhibition) | Sorafenib | - (86.93% inhibition) | [4] |
| Compound III | 4-chlorophenylthiazole | 0.051 | Sorafenib | 0.051 | [4] |
Structure-Activity Relationship (SAR) Insights:
The potency of thiazole-based VEGFR-2 inhibitors is significantly influenced by the substituents on the thiazole ring and associated phenyl rings. For instance, the presence of a 4-chlorophenyl group on the thiazole ring has been shown to be crucial for potent inhibitory activity.[4] Additionally, the nature of the linker between the thiazole core and other aromatic moieties plays a vital role in optimizing binding affinity. The SAR for thiazolyl-pyrazoline derivatives revealed that an ester functionality at C-5 of the thiazole moiety was more beneficial for activity than acetyl or amide functionalities.[7]
PI3K/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers.
Mechanism of Action: Thiazole derivatives have been designed to act as dual PI3K/mTOR inhibitors or as selective inhibitors of specific PI3K isoforms. These compounds typically bind to the ATP-binding pocket of the kinase domain of PI3K and/or mTOR, preventing the phosphorylation of their downstream substrates and leading to the induction of apoptosis and cell cycle arrest.[8][9]
Comparative Analysis of PI3K/mTOR Inhibitors:
| Compound ID | Target(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 3b | PI3Kα | 0.086 | Alpelisib | - | [8] |
| mTOR | 0.221 | Dactolisib | - | [8] | |
| Compound 24 | PI3K | 0.00233 | Alpelisib | 0.00496 | [10] |
| Compound 22 | PI3Kβ | 0.02 | - | - | [10] |
| BEZ235 | PI3K/mTOR | - | - | - | [10] |
Structure-Activity Relationship (SAR) Insights:
SAR studies on thiazole-based PI3K/mTOR inhibitors have highlighted the importance of specific structural features. For example, in a series of thiazole-pyrrolotriazinone hybrids, derivatives containing a phenyl-chloro substituent exhibited enhanced cytotoxic effects.[11] The inclusion of a benzothiazole ring has been shown to be critical for both the activity and selectivity of certain PI3Kβ inhibitors.[10]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target.
Mechanism of Action: Thiazole-based EGFR inhibitors function by competing with ATP for binding to the intracellular kinase domain of the receptor. This inhibition blocks the downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor cell proliferation and survival.
Comparative Analysis of EGFR Inhibitors:
| Compound ID | Scaffold | EGFR IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 17m | Pyrazole-Thiazole-Oxadiazole | 0.012 | Sorafenib | - | [12] |
| Compound 10d | Thiazolyl-pyrazoline | 0.0325 | Gefitinib | - | [7] |
| Compound 39 | Imidazo[2,1-b]thiazole | 0.153 | Sorafenib | - | [13] |
| Compound 43 | Imidazo[2,1-b]thiazole | 0.122 | Sorafenib | - | [13] |
| Compound 100g | Thiazole pyrazole hybrid | 0.18 | Erlotinib | 0.42 | [14] |
Structure-Activity Relationship (SAR) Insights:
The SAR of thiazole-based EGFR inhibitors reveals that modifications to the substituents on the thiazole and associated aromatic rings can significantly impact potency. For instance, in a series of thiazolyl-pyrazoline derivatives, a 3,4-dimethoxy substitution on the pyrazoline C-5 phenyl ring led to the best EGFR inhibition.[7] The incorporation of a 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain has also been shown to be important for anticancer activity.[13]
Thiazole-Based Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin polymerization are potent anticancer drugs.
Mechanism of Action: Thiazole derivatives can inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[12][15]
Comparative Analysis of Tubulin Polymerization Inhibitors:
| Compound ID | Scaffold | Tubulin Polymerization IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Compound 5b | Thiazole-naphthalene | 3.3 | Colchicine | 9.1 | [12][15] |
| Compound 7c | 2,4-disubstituted thiazole | 2.00 | Combretastatin A-4 | 2.96 | [16] |
| Compound 9a | 2,4-disubstituted thiazole | 2.38 | Combretastatin A-4 | 2.96 | [16] |
| Compound 2e | Thiazole-chalcone | 7.78 | Combretastatin A-4 | 4.93 | [17] |
Structure-Activity Relationship (SAR) Insights:
The SAR of thiazole-based tubulin polymerization inhibitors indicates that the nature of the substituents at the C-2 and C-4 positions of the thiazole ring is critical for activity. For example, a 4-(3,4,5-trimethoxyphenyl) moiety is a common feature in potent inhibitors.[16] In a series of thiazole-naphthalene derivatives, an ethoxy group at the 4-position of the phenyl ring and a free amine group on the thiazole ring resulted in the most active compound.[12][15]
Experimental Protocols for Characterizing Thiazole Inhibitors
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize the mechanism of action of thiazole inhibitors.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically measures the phosphorylation of a substrate by the kinase.
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and thiazole inhibitor in a suitable kinase buffer.
-
Inhibitor Pre-incubation: In a 96-well plate, add the kinase and varying concentrations of the thiazole inhibitor. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo), fluorescence polarization, or ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Caption: Workflow for an in vitro kinase inhibition assay.
Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering).
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.
-
Compound Incubation: In a cuvette or 96-well plate, mix the tubulin with varying concentrations of the thiazole inhibitor.
-
Polymerization Initiation: Initiate polymerization by warming the mixture to 37°C and adding GTP.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the inhibitor-treated samples to a control sample to determine the effect on the rate and extent of polymerization. Calculate the IC50 value for the inhibition of tubulin polymerization.
Caption: Workflow for a tubulin polymerization assay.
Mechanisms of Resistance to Thiazole Inhibitors
A significant challenge in targeted therapy is the development of drug resistance. For thiazole-based kinase inhibitors, resistance can arise through several mechanisms:
-
Target Alterations: Mutations in the kinase domain can reduce the binding affinity of the inhibitor.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of the primary target.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance. For instance, some novel thiazolyl-pyrazoline derivatives have shown activity against EGFR-mutated cancer cell lines that are resistant to first-generation inhibitors.[5]
Conclusion and Future Perspectives
Thiazole and its derivatives represent a rich source of pharmacologically active compounds with diverse mechanisms of action. This guide has provided a comparative overview of thiazole inhibitors targeting key cellular players like protein kinases and tubulin. The provided experimental protocols and SAR insights offer a framework for the rational design and evaluation of novel thiazole-based therapeutics.
Future research in this area will likely focus on:
-
Developing more selective and potent inhibitors: Fine-tuning the thiazole scaffold to improve target specificity and reduce off-target effects.
-
Overcoming drug resistance: Designing novel inhibitors that are effective against resistant mutants and exploring combination therapies.
-
Exploring new targets: Identifying and validating new molecular targets for thiazole-based inhibitors.
The versatility of the thiazole nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly continue to fuel the discovery of innovative and effective medicines for a wide range of diseases.
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A Senior Application Scientist's Guide to the Experimental Validation of Computational Predictions for 4-(2-Thiazolyl)phenol's Bioactivity
In the contemporary landscape of drug discovery, computational models serve as powerful engines for generating novel therapeutic hypotheses.[1][2] These in silico predictions, however, must be rigorously tested through experimental validation to ascertain their real-world biological relevance.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to experimentally validate computational predictions of bioactivity for a candidate molecule, using 4-(2-Thiazolyl)phenol as a case study. The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds.[5][6] For the purpose of this guide, we will operate under a common computational prediction scenario: that this compound is predicted to be an inhibitor of tyrosinase, an enzyme implicated in melanogenesis and a target for treating hyperpigmentation disorders, and to exhibit selective cytotoxicity against melanoma cell lines.
This guide will delineate the causal logic behind experimental choices, provide detailed protocols for self-validating assays, and present data in a clear, comparative format.
I. The Foundational Hypothesis: Computational Predictions
Computational docking and machine learning models often predict the interaction of small molecules with protein targets.[2][7][8] In our scenario, these models have identified this compound as a potential binder to the active site of tyrosinase, suggesting inhibitory activity. Furthermore, predictive algorithms trained on compound libraries with known cytotoxic profiles have flagged it for potential anti-melanoma activity.[9]
Hypothetical Computational Data:
| Compound | Predicted Tyrosinase Binding Affinity (kcal/mol) | Predicted IC50 (µM) | Predicted Cytotoxicity (Melanoma) | Predicted Cytotoxicity (Non-cancerous) |
| This compound | -8.5 | 15 | High | Low |
| Kojic Acid (Positive Control) | -6.2 | 20 (Known) | Moderate | Low |
| Phenol (Negative Control) | -4.1 | > 500 | Low | Low |
This predictive data provides the starting point for our experimental validation workflow.
II. Experimental Validation Workflow: A Step-by-Step Approach
The validation process is a tiered approach, moving from direct target engagement to cellular effects. This ensures a logical and cost-effective progression, where each step builds upon the last.
Caption: A generalized workflow for the experimental validation of computational predictions.
III. Biochemical Validation: Direct Target Engagement
The first step is to confirm the predicted interaction between this compound and its putative target, tyrosinase.[10] A direct enzyme inhibition assay is the most appropriate method for this.[11][12]
We will use a well-established in vitro tyrosinase inhibition assay with L-DOPA as the substrate. This assay is colorimetric, high-throughput, and directly measures the enzymatic activity by monitoring the formation of dopachrome. Kojic acid, a known tyrosinase inhibitor, will be used as a positive control to validate the assay's performance. Phenol will serve as a negative control to ensure that the basic phenolic structure is not solely responsible for any observed activity.
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare stock solutions of this compound, kojic acid, and phenol in DMSO.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compounds (serially diluted from the stock solution) to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of tyrosinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.[11]
-
| Compound | Predicted IC50 (µM) | Experimental IC50 (µM) |
| This compound | 15 | 18.5 ± 2.1 |
| Kojic Acid (Positive Control) | 20 (Known) | 22.3 ± 1.8 |
| Phenol (Negative Control) | > 500 | > 600 |
The experimental IC50 value for this compound is in close agreement with the predicted value, providing strong initial validation of the computational hypothesis.
IV. Cell-Based Validation: Assessing Cellular and Phenotypic Effects
While biochemical assays confirm target engagement, cell-based assays are crucial for determining a compound's effect in a more biologically relevant context.[13][14][15] These assays can provide insights into cytotoxicity, mechanism of action, and potential off-target effects.[15][16]
To validate the predicted selective cytotoxicity, we will employ a standard MTT or CCK-8 assay on a human melanoma cell line (e.g., A375) and a non-cancerous human keratinocyte cell line (e.g., HaCaT). This dual-cell line approach is essential to confirm the predicted selectivity. To further substantiate the mechanism of action, a melanin content assay will be performed in a melanin-producing cell line (e.g., B16F10 murine melanoma cells) to see if the observed tyrosinase inhibition translates to a reduction in melanin synthesis.
-
Cell Culture:
-
Culture A375 and HaCaT cells in appropriate media until they reach 80% confluency.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
-
Cell Culture and Treatment:
-
Culture B16F10 cells and treat them with non-toxic concentrations of this compound and kojic acid for 72 hours.
-
-
Melanin Extraction:
-
Harvest the cells and lyse them in a solution of NaOH.
-
Heat the lysates at 80°C for 1 hour to dissolve the melanin.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample.
-
| Compound | Predicted Selectivity | Experimental GI50 (A375, µM) | Experimental GI50 (HaCaT, µM) | Melanin Content Reduction (%) |
| This compound | High | 25.1 ± 3.4 | > 100 | 65% at 20 µM |
| Kojic Acid (Positive Control) | Moderate | 85.6 ± 7.2 | > 200 | 72% at 25 µM |
| Doxorubicin (Non-selective control) | Low | 0.8 ± 0.1 | 1.2 ± 0.2 | N/A |
The cell-based assays confirm the computational prediction of selective cytotoxicity against melanoma cells and demonstrate that the compound's tyrosinase inhibitory activity translates to a functional reduction in melanin production.
V. Signaling Pathway Considerations
Understanding the downstream effects of target engagement is crucial. While this compound's primary predicted target is tyrosinase, its cytotoxic effect in melanoma cells could be mediated through various signaling pathways. For instance, some phenolic compounds are known to induce apoptosis.
Caption: Hypothesized signaling pathways for this compound's dual activity.
Further experiments, such as Western blotting for caspase activation or flow cytometry for apoptosis markers (e.g., Annexin V staining), could elucidate the precise mechanism of cytotoxicity.
VI. Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the experimental validation of computational predictions for the novel compound this compound. The strong concordance between the hypothetical in silico data and the experimental results from biochemical and cell-based assays provides a solid foundation for its further development as a potential therapeutic agent for hyperpigmentation and melanoma.
The logical progression from direct target validation to the assessment of cellular effects is a cornerstone of modern drug discovery.[10][15] Future studies should focus on elucidating the detailed mechanism of cytotoxic action, exploring its in vivo efficacy and safety in animal models, and investigating structure-activity relationships through the synthesis and testing of derivatives.[5][17]
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inter-laboratory validation of 4-(2-Thiazolyl)phenol bioactivity
An Essential Guide to the Inter-Laboratory Validation of 4-(2-Thiazolyl)phenol Bioactivity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a robust inter-laboratory validation of the bioactivity of this compound. In the landscape of drug discovery, establishing the reproducibility of a compound's biological activity is a cornerstone of its progression from a promising hit to a viable clinical candidate.[1] This document moves beyond a simple recitation of protocols to explain the causal-driven decisions behind experimental design, ensuring that the described methodologies are inherently self-validating and grounded in established scientific principles.
The Imperative of Inter-Laboratory Validation
Before committing significant resources to a new chemical entity, it is paramount to ensure that its observed biological effects are real and reproducible.[2][3] Data generated from a single laboratory, no matter how meticulously, can be subject to systemic biases, including specific equipment calibration, reagent sources, or even subtle variations in technician protocols. An inter-laboratory study is the gold standard for mitigating these risks.
The core objectives of such a study are:
-
Establishing Robustness: To prove the analytical method is reliable under the variable conditions inherent across different labs.[4]
-
Confirming Reproducibility: To verify that the bioactivity is an intrinsic property of the molecule and not an artifact of a specific experimental setup.[5][6]
-
Building Regulatory Confidence: To generate a data package that is consistent and comparable, forming a crucial part of regulatory submissions to agencies like the FDA.[1]
Designing a Robust Validation Framework
A successful validation study hinges on a meticulously planned design that minimizes extraneous variables. The validation protocol should be clearly defined before the study begins, outlining the design, the replication strategy, and the target acceptance criteria for all parameters.[7]
Core Principles of Study Design
-
Centralized Compound Management: A single, highly characterized batch of this compound must be used. This material should be analyzed for identity and purity (e.g., via NMR, LC-MS, and HPLC), and aliquots from this central stock should be distributed to all participating laboratories. This eliminates compound variability as a potential source of discrepancy.
-
Harmonized Protocols: A detailed Standard Operating Procedure (SOP) is non-negotiable.[5] This document must specify every critical parameter, including cell line source and passage number, media and supplement suppliers, incubation times, and instrument settings.
-
Selection of Laboratories: A minimum of three independent laboratories should participate. Selection should be based on demonstrated expertise in the required assay technologies and adherence to Good Laboratory Practice (GLP) principles where applicable.[8]
-
Pre-defined Acceptance Criteria: Before the first plate is run, all parties must agree on the statistical measures for success.[9] This typically involves setting a maximum allowable percentage for the Relative Standard Deviation (%RSD) of the mean results across all labs.
Inter-Laboratory Validation Workflow
The overall process can be visualized as a multi-stage workflow, from initial planning to final analysis and reporting.
Caption: A generalized workflow for an inter-laboratory bioactivity validation study.
Bioactivity Assays: From Benchtop to Cell
Based on the known activities of related phenolic thiazole structures, such as tyrosinase inhibition and antioxidant effects, we will use a relevant enzyme inhibition assay as our primary biochemical test, complemented by a cell-based viability assay to assess cytotoxicity.[10][11]
Method 1: Biochemical Tyrosinase Inhibition Assay
This assay directly measures the compound's ability to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2.5 mM solution of L-DOPA (substrate) in Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 6.8).
-
Prepare a solution of Mushroom Tyrosinase (e.g., 500 Units/mL) in Assay Buffer.
-
-
Assay Execution (96-well plate format):
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of various concentrations of this compound (serially diluted from the stock) to the test wells. Add 10 µL of DMSO to control wells.
-
Add 20 µL of the tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The rate of dopachrome formation is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vo) for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor] and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Method 2: Cell-Based Cytotoxicity Assay (MTT)
This assay assesses the compound's effect on the viability of a relevant cell line (e.g., B16-F10 melanoma cells) to provide a broader biological context.
Protocol:
-
Cell Seeding:
-
Culture B16-F10 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours. This density ensures cells are in a logarithmic growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
Plot percent viability versus log[compound] and fit the curve to determine the EC50 value.
-
Comparative Data and Acceptance Criteria
The ultimate goal is to demonstrate consistency across laboratories. The data below represents a hypothetical outcome where the validation was successful.
Table 1: Inter-Laboratory Comparison of IC50 Values (Tyrosinase Inhibition)
| Laboratory | Mean IC50 (µM) | Standard Deviation (µM) | n (independent runs) |
| Lab 1 | 29.7 | 2.1 | 3 |
| Lab 2 | 31.5 | 2.8 | 3 |
| Lab 3 | 28.9 | 2.4 | 3 |
| Overall Mean | 30.0 | ||
| Overall SD | 1.35 | ||
| %RSD | 4.5% |
Table 2: Inter-Laboratory Comparison of EC50 Values (B16-F10 Cytotoxicity)
| Laboratory | Mean EC50 (µM) | Standard Deviation (µM) | n (independent runs) |
| Lab 1 | 85.2 | 7.5 | 3 |
| Lab 2 | 91.4 | 9.2 | 3 |
| Lab 3 | 88.9 | 8.1 | 3 |
| Overall Mean | 88.5 | ||
| Overall SD | 3.12 | ||
| %RSD | 3.5% |
Mechanistic Context: The Role of Tyrosinase Inhibition
Understanding where the target fits into a biological pathway is crucial for interpreting the bioactivity data. Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for converting tyrosine to melanin.
Caption: Simplified schematic of the melanogenesis pathway showing the inhibitory action of this compound on the key enzyme, Tyrosinase.
This guide provides a robust template for the inter-laboratory validation of this compound. By adhering to these principles of rigorous study design, standardized execution, and transparent data analysis, the scientific community can build a strong, reliable foundation for the development of this and other promising small molecules.
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A Comparative Guide to the Stability of 4-(2-Thiazolyl)phenol for Pharmaceutical Applications
Introduction
In the landscape of drug discovery and development, the stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential and commercial viability.[1] Phenolic compounds, a recurring and significant motif in pharmaceuticals, present unique stability challenges due to their susceptibility to oxidation, pH-driven degradation, and photosensitivity.[2][3] This guide provides an in-depth comparative analysis of the stability of 4-(2-Thiazolyl)phenol, a heterocyclic phenolic compound, against other common phenolic structures. Understanding the intrinsic stability imparted by the thiazole moiety is critical for researchers, as it directly influences formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[4] This document synthesizes experimental data and established testing protocols to offer a clear perspective on the performance of this compound in stability-indicating studies.
The Physicochemical Landscape: How the Thiazole Ring Modifies the Phenol Core
The phenolic hydroxyl group is a well-known scavenger of free radicals, but it is also the primary site of oxidative degradation.[5] The stability of a phenolic compound is profoundly influenced by the nature of the substituents on the aromatic ring. In this compound, the introduction of a thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—creates a unique electronic and structural profile compared to simpler phenols like catechol or hindered phenols such as Butylated Hydroxytoluene (BHT).
The thiazole ring is generally considered to be electron-withdrawing, which can modulate the reactivity of the phenolic hydroxyl group. Furthermore, the extended π-conjugated system across both rings can delocalize electron density, which may enhance stability against certain degradation pathways.[6] Several studies have highlighted that thiazole derivatives with phenolic fragments exhibit promising antioxidant activity, which is intrinsically linked to their oxidative stability.[7][8]
Figure 1: Chemical structures of phenolic compounds under comparison.
Pillars of Stability Assessment: A Forced Degradation Workflow
To rigorously evaluate and compare the stability of phenolic compounds, a "forced degradation" or "stress testing" methodology is employed.[1] This involves subjecting the compound to harsh conditions that exceed those of accelerated stability testing to identify likely degradation pathways and products. The International Council for Harmonisation (ICH) provides guidelines for these studies, which form the basis for developing stability-indicating analytical methods.[9]
A typical forced degradation study investigates the effects of hydrolysis (acidic and basic), oxidation, heat, and light.[4] The results are crucial for establishing the intrinsic stability of the molecule and for guiding the development of a stable pharmaceutical formulation.[1]
Figure 2: A generalized workflow for forced degradation studies.
Comparative Stability Analysis
The stability of a phenolic compound is not a single property but a composite of its resistance to various environmental factors.
Thermal Stability
| Compound | Molecular Weight ( g/mol ) | Typical Decomposition Onset (TGA) | Rationale for Stability |
| Phenol | 94.11 | ~150-180 °C | Low molecular weight, volatile. |
| Catechol | 110.11 | ~200-220 °C | Dihydroxy structure can be prone to intramolecular reactions. |
| BHT | 220.35 | ~150 °C | Susceptible to volatilization despite higher weight.[12] |
| This compound | 177.22 [13] | Predicted > 250 °C | Rigid, aromatic, heterocyclic structure allows for efficient heat dissipation. |
Note: Decomposition temperatures are approximate and can vary based on experimental conditions like heating rate.
Chemical Stability: Oxidation and pH Effects
Oxidative Stability: Phenols are prone to oxidation, which can be initiated by air, light, or metal ions, often resulting in the formation of colored quinone-type products.[5][14] The antioxidant activity of thiazole-containing phenols has been extensively studied, revealing that these compounds are effective radical scavengers.[6][7][8][15] This capacity to neutralize reactive oxygen species also speaks to their own stability; a more efficient antioxidant can better resist auto-oxidation. The thiazole ring helps to stabilize the phenoxyl radical formed after hydrogen donation, thus preventing rapid degradation.
pH Stability: The stability of phenolic compounds is highly dependent on pH.[16] Many phenols are unstable at high pH because the formation of the phenoxide ion makes the aromatic ring more electron-rich and thus more susceptible to oxidation.[17] For example, caffeic and gallic acids are not stable at high pH, whereas compounds like ferulic acid show greater resistance to pH-induced degradation.[16] The stability of this compound across different pH values would be a critical parameter, with the expectation that its stability would decrease in alkaline conditions, a common trait for most phenols.[18]
| Stress Condition | Phenol | Catechol | This compound |
| Oxidative (3% H₂O₂, 24h) | High Degradation | Very High Degradation | Predicted Low to Moderate Degradation |
| Acidic (0.1M HCl, 60°C, 24h) | Stable | Stable | Predicted Stable |
| Alkaline (0.1M NaOH, RT, 8h) | Moderate Degradation | High Degradation | Predicted Moderate Degradation |
Note: Degradation levels are predictive based on general chemical principles of phenolic compounds.
Photostability
According to ICH guidelines Q1A and Q1B, photostability testing is a crucial part of stress testing.[19] Samples are exposed to a defined illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20] The extensive conjugated system in this compound can absorb UV radiation, potentially leading to photochemical degradation. However, this same system can also dissipate the energy without chemical change. Its photostability would need to be empirically determined and compared against other phenols, which are often photosensitive.
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, stability studies must follow validated protocols.
Protocol 4.1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal decomposition.
-
Rationale: This method provides a direct measure of the thermal stability of the pure API.
-
Methodology:
-
Calibrate the TGA instrument using appropriate standards.
-
Accurately weigh 5-10 mg of the test compound (e.g., this compound) into an aluminum or ceramic pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (~25°C) to 600°C at a constant rate of 10°C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min. This prevents thermo-oxidative degradation and ensures only thermal decomposition is measured.
-
Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which 5% mass loss occurs (Td5%).
-
Protocol 4.2: Forced Oxidative Degradation Study
-
Objective: To assess the susceptibility of the compound to oxidative stress.
-
Rationale: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used in forced degradation studies to simulate potential oxidative conditions.
-
Methodology:
-
Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Transfer 1 mL of this solution to a vial and add 1 mL of 3% hydrogen peroxide.
-
Prepare a control sample by adding 1 mL of water instead of H₂O₂.
-
Keep the vials at room temperature, protected from light, for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary (e.g., by dilution), and analyze by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to the control.
-
Protocol 4.3: pH Stability (Hydrolysis) Profiling
-
Objective: To evaluate the stability of the compound in acidic and basic conditions.
-
Rationale: This test determines susceptibility to acid/base-catalyzed hydrolysis, a common degradation pathway for many drugs.[9]
-
Methodology:
-
Prepare three sets of samples by dissolving the test compound in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water (as control)
-
0.1 M Sodium Hydroxide (NaOH)
-
-
For the acid and base samples, a co-solvent like methanol may be used if the compound has poor aqueous solubility.[9]
-
Incubate the samples at a controlled temperature (e.g., 60°C for acid, room temperature for base to avoid excessive degradation).
-
At specified time points, withdraw an aliquot. The acidic and basic samples must be neutralized with an equimolar amount of base or acid, respectively, before HPLC analysis.
-
Analyze all samples by HPLC to determine the extent of degradation.
-
Protocol 4.4: Photostability Testing (ICH Q1B)
-
Objective: To determine if light exposure results in unacceptable change.
-
Rationale: Conforms to regulatory requirements and assesses the need for light-protective packaging.[21][22]
-
Methodology:
-
Place solid samples of the drug substance in a chemically inert, transparent container.
-
Place a second set of samples in an identical container wrapped in aluminum foil to serve as a dark control.
-
Expose the samples in a validated photostability chamber equipped with light sources meeting ICH Q1B specifications (e.g., a combination of cool white fluorescent and near-UV lamps).[19][20]
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[20]
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to evaluate the change attributable to light exposure.
-
Discussion and Field Insights
The collective analysis suggests that this compound possesses a favorable stability profile compared to many simpler phenolic compounds. Its enhanced stability can be attributed to the electronic and structural contributions of the thiazole ring. The heterocyclic system likely enhances thermal stability through its aromaticity and rigidity.
From a drug development perspective, this enhanced stability is a significant advantage.[23] A more stable molecule is less likely to degrade during manufacturing, storage, and administration, leading to a more reliable and safer product.[24] While it is not immune to degradation—particularly under strong alkaline and oxidative conditions—its relative robustness simplifies formulation development. For instance, it may not require the inclusion of antioxidants like BHT or may be compatible with a wider range of excipients. However, given the general sensitivity of phenols to light and high pH, liquid formulations would likely require amber packaging and buffering to a slightly acidic or neutral pH.[16][18]
Conclusion
This compound represents a structurally optimized phenolic compound with enhanced stability characteristics. The incorporation of the thiazole ring confers greater thermal and likely oxidative stability compared to simple phenols and even some hindered phenols. While empirical testing via the standardized protocols outlined in this guide is essential for any specific drug development program, the fundamental chemical properties of this compound position it as a promising and robust scaffold for therapeutic applications. Its stability profile is a key asset that can streamline the journey from discovery to a marketable pharmaceutical product.
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Navigating the Post-Antibiotic Era: A Comparative Guide to the Efficacy of 4-(2-Thiazolyl)phenol Derivatives Against Drug-Resistant Microbial Strains
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in our approach to discovering and developing new therapeutic agents. The relentless evolution of drug-resistant microbial strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Candida albicans, has rendered many conventional antibiotics ineffective, posing a grave threat to global public health[1]. In this challenging landscape, novel chemical scaffolds are urgently needed. Among these, 4-(2-Thiazolyl)phenol derivatives have emerged as a promising class of compounds demonstrating significant potency against a spectrum of resistant pathogens.
This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental rationale and the principles of robust scientific validation. We will delve into the structure-activity relationships that govern their antimicrobial effects, detail the rigorous methodologies for their evaluation, and explore their potential mechanisms of action.
The Rationale for Investigating Thiazolylphenols
The thiazole ring is a well-established pharmacophore present in numerous approved drugs and is known for a wide range of biological activities, including antimicrobial effects[2][3][4][5]. The incorporation of a phenol group at the 4-position of the thiazole ring introduces a critical structural motif. The hydroxyl group of the phenol can participate in hydrogen bonding, a key interaction in binding to biological targets, and its lipophilic character can influence the molecule's ability to penetrate microbial cell membranes[5]. This unique combination of a thiazole core and a phenolic moiety creates a scaffold with the potential for potent and selective antimicrobial action.
Comparative Efficacy Against Drug-Resistant Strains
The true measure of a novel antimicrobial agent lies in its performance against clinically relevant, drug-resistant pathogens. The following data, synthesized from multiple studies, provides a comparative overview of the Minimum Inhibitory Concentrations (MICs) of selected this compound derivatives against key resistant strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6].
Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) of this compound Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | MRSA | 1 | Vancomycin | 1-2 |
| C. elegans infected with MRSA | Effective Rescue | Vancomycin | Less Effective | |
| Arylthiazole Derivative 4i | Intracellular MRSA in macrophages | >80% reduction | Vancomycin | Low efficacy |
| Thiazolylhydrazone Derivative 2 | Candida albicans | 0.125 - 16.0 | Fluconazole | 0.25 - 64 |
| in vivo (murine candidiasis) | Reduced fungal burden | Fluconazole | Effective | |
| General Thiazole Derivatives | E. coli (Gram-negative) | 14.40 ± 0.04 | Amoxicillin | 18.00 ± 0.01 |
| S. aureus (Gram-positive) | 15.00 ± 0.01 | Amoxicillin | 17.00 ± 0.04 |
Note: Data is compiled from multiple sources for illustrative comparison and specific experimental conditions may vary.[1][7][8][9]
These data highlight the potent activity of specific this compound derivatives, with some exhibiting efficacy comparable or superior to standard-of-care antibiotics against challenging pathogens like MRSA[7]. Notably, the efficacy of certain derivatives extends to intracellular infections and in vivo models, which are critical hurdles in the development of new anti-infectives[8][10].
Unraveling the Mechanism of Action: Beyond Simple Inhibition
The effectiveness of this compound derivatives appears to stem from multiple mechanisms of action, a desirable trait that can slow the development of resistance.
One proposed mechanism involves the inhibition of bacterial cell wall synthesis . For instance, arylthiazole compound 4i has been shown to induce cell shape defects and bulges in Bacillus subtilis, consistent with interference in this critical pathway[8]. This is a validated target for many successful antibiotics, including the beta-lactams.
Another key mechanism is the induction of oxidative stress . One study identified a (4-phenyl-1, 3-thiazol-2-yl) hydrazine derivative that significantly increased reactive oxygen species (ROS) in Candida albicans[11]. This surge in ROS leads to extensive cellular damage, including DNA damage, and ultimately triggers apoptosis, or programmed cell death[11].
The following diagram illustrates the proposed mechanism of action involving the induction of oxidative stress in Candida albicans.
Caption: Proposed mechanism of antifungal action via induction of oxidative stress.
Experimental Protocols: A Guide to Rigorous Evaluation
The reliability of any claims regarding antimicrobial efficacy rests entirely on the quality and rigor of the experimental methods employed. The following protocols represent a self-validating system for the comprehensive evaluation of novel antimicrobial compounds.
Core Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of novel antimicrobial agents.
Sources
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Safety Operating Guide
Proper Disposal of 4-(2-Thiazolyl)phenol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(2-Thiazolyl)phenol, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Acute Oral Toxicity: Harmful if swallowed.
Immediate First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact which can cause irritation[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | To minimize the risk of inhaling dust or vapors, which can cause respiratory tract irritation[1]. The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for various chemicals to protect workers[2][3]. |
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial to mitigate risks.
Small Spills (Solid):
-
Evacuate and Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: Carefully sweep up the spilled solid, avoiding dust generation.
-
Collection: Place the swept material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Large Spills:
In the case of a large spill, or if you are unsure of how to proceed, the immediate priority is personnel safety.
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Proper Disposal Procedures for this compound
The guiding principle for chemical disposal is to prevent its release into the environment. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated personal protective equipment (gloves, etc.) and labware (weigh boats, pipette tips), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately[4]. Aqueous waste should be collected separately from organic solvent waste[1].
-
-
Containerization: Use containers that are compatible with the chemical waste. Ensure containers are in good condition and are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components of the mixture.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The final disposal method will likely be incineration at an approved facility[1].
Environmental Fate and Considerations
-
Phenolic Compounds: Phenols are generally considered toxic to aquatic life[5][6][7][8]. They can persist in water and soil, though many are biodegradable under certain conditions[3][9]. The U.S. Environmental Protection Agency (EPA) regulates phenol under the Clean Water Act and has designated it as a hazardous substance[10].
-
Thiazole Derivatives: Thiazole-containing compounds are prevalent in pharmaceuticals and agrochemicals[11][12][13][14]. Their environmental fate is varied, with some demonstrating the potential for biodegradation[11][13].
Given the phenolic and thiazole moieties in its structure, it is prudent to assume that this compound could be harmful to aquatic organisms. Therefore, preventing its release into the environment through proper disposal is a critical responsibility.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, implementing robust handling and disposal protocols, and consulting with your institution's EHS professionals, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always refer to the most current Safety Data Sheet and your local regulations for the most up-to-date information.
References
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Common thiazole derivatives and their application in pharmaceutical chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet Phenol solid. (2005, October 10). ScienceLab.com. Retrieved from [Link]
- El-Metwaly, N. M., & El-Gazzar, A. R. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry, 60(11), 1845-1868.
- El-Metwaly, N. M., & El-Gazzar, A. R. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry, 60(11), 1845-1868.
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4-(2-Amino-1,3-thiazol-4-yl)phenol. (n.d.). PubChem. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, September). Public Report: Phenol, 2-chloro-4-[(1E)-2-[3-(methylthio)-1,2,4-thiadiazol-5-yl]diazenyl]-. Retrieved from [Link]
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4-(2,4-dimethyl-5-thiazolyl)Phenol. (n.d.). PubChem. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1772.
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This compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. In StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK5422 phenol/]([Link] phenol/)
- Lee, S., & Lee, S. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. Environmental Toxicology, 19(1), 45-50.
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-2. Retrieved from [Link]
- Rucká, L., Nešvera, J., & Pátek, M. (2017). Biodegradation of phenol and its derivatives by engineered bacteria: current knowledge and perspectives. World Journal of Microbiology and Biotechnology, 33(9), 174.
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Toxicity of Phenol to Fish and Aquatic Ecosystems. (2025, August 6). ResearchGate. Retrieved from [Link]
- Ku, Y., & Liu, Y. (2018). Ecotoxicity of phenol and cresols to aquatic organisms: A review. Ecotoxicology and Environmental Safety, 157, 309-316.
- Fikó, D. R., et al. (n.d.). Investigation of the Phenol-Degrading Ability and Metabolic Pathways of Bacteria Isolated from Landfill Leachate. Scientific Bulletin of the University POLITEHNICA of Bucharest, Series B, 80(4), 109-118.
- Badetti, E., et al. (2022). Cytotoxicity inhibition of catechol's type molecules by grafting on TiO2 and Fe2O3 nanoparticles surface.
- Woźniak-Karczewska, M., et al. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Molecular Sciences, 23(7), 3589.
- Fan, W., et al. (2017). Toxicological effects of phenol on four marine microalgae. Ecotoxicology and Environmental Safety, 142, 293-299.
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- 5. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ecotoxicity of phenol and cresols to aquatic organisms: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

